molecular formula C7H4BrNO B1289605 3-Bromo-5-hydroxybenzonitrile CAS No. 770718-92-8

3-Bromo-5-hydroxybenzonitrile

Cat. No.: B1289605
CAS No.: 770718-92-8
M. Wt: 198.02 g/mol
InChI Key: CFHJXQLPUIYWNM-UHFFFAOYSA-N
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Description

3-Bromo-5-hydroxybenzonitrile is a useful research compound. Its molecular formula is C7H4BrNO and its molecular weight is 198.02 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-5-hydroxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrNO/c8-6-1-5(4-9)2-7(10)3-6/h1-3,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFHJXQLPUIYWNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1O)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 3-Bromo-5-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Bromo-5-hydroxybenzonitrile, including its chemical and physical properties, a putative synthesis protocol, and an exploration of the potential biological activities of structurally related compounds. This document is intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis and drug discovery.

Core Chemical Information

This compound is a substituted aromatic compound with the CAS number 770718-92-8 .[1][2][3][4] Its structure features a benzene ring substituted with a bromine atom, a hydroxyl group, and a nitrile group at positions 3, 5, and 1, respectively.

Chemical and Physical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is compiled from various chemical suppliers and databases.

PropertyValueSource
CAS Number 770718-92-8[1][2][3][4]
Molecular Formula C₇H₄BrNO[1]
Molecular Weight 198.02 g/mol [5]
Appearance Solid[6]
Purity Typically ≥95%[6]
InChI InChI=1S/C7H4BrNO/c8-6-1-5(4-9)2-7(10)3-6/h1-3,10H[1]
InChI Key CFHJXQLPUIYWNM-UHFFFAOYSA-N[1]
Canonical SMILES C1=C(C=C(C=C1O)Br)C#N[1]

Synthesis Protocol

Proposed Synthesis Workflow

G cluster_start Starting Material cluster_reaction1 Step 1: Bromination cluster_intermediate Intermediate cluster_reaction2 Step 2: Purification cluster_product Final Product 5-Hydroxybenzonitrile 5-Hydroxybenzonitrile Bromination_Reaction Bromination 5-Hydroxybenzonitrile->Bromination_Reaction 3-Bromo-5-hydroxybenzonitrile_crude Crude this compound Bromination_Reaction->3-Bromo-5-hydroxybenzonitrile_crude Reagents1 Br₂ or NBS Solvent (e.g., CH₂Cl₂) Catalyst (e.g., I₂) Reagents1->Bromination_Reaction Purification Purification 3-Bromo-5-hydroxybenzonitrile_crude->Purification 3-Bromo-5-hydroxybenzonitrile_pure Pure this compound Purification->3-Bromo-5-hydroxybenzonitrile_pure Method Recrystallization or Column Chromatography Method->Purification

Caption: Proposed workflow for the synthesis of this compound.

Detailed Experimental Methodology (Putative)

Step 1: Bromination of 5-Hydroxybenzonitrile

This step is adapted from a similar synthesis of a brominated hydroxybenzonitrile derivative.[7][8]

  • Reaction Setup: To a solution of 5-hydroxybenzonitrile in a suitable solvent such as dichloromethane (CH₂Cl₂), add a catalytic amount of iodine (I₂).

  • Reagent Addition: Slowly add a brominating agent, such as bromine (Br₂) or N-bromosuccinimide (NBS), to the reaction mixture at a controlled temperature, potentially between -5°C and 10°C, to manage the exothermic reaction and selectivity.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, quench the reaction with a reducing agent solution (e.g., sodium thiosulfate) to remove excess bromine. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

Step 2: Purification

  • Recrystallization: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure product.

  • Column Chromatography: Alternatively, if impurities are not easily removed by recrystallization, silica gel column chromatography can be employed using an appropriate eluent system.

Potential Biological Activity and Signaling Pathways (Based on a Structurally Related Compound)

Direct experimental data on the biological activity of this compound is not currently prevalent in scientific literature. However, extensive research has been conducted on the structurally similar compound, 3-bromo-4,5-dihydroxybenzaldehyde (BDB) , which is also a brominated phenolic compound isolated from marine red algae.[9][10][11][12] The findings for BDB suggest potential areas of investigation for this compound due to the shared structural motifs.

Antioxidant and Cytoprotective Effects via the Nrf2/HO-1 Pathway

Studies on BDB have demonstrated its ability to protect cells from oxidative damage through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) signaling pathway.[13]

Experimental Protocol: Western Blot Analysis for Nrf2 and HO-1 Activation (as performed for BDB) [13]

  • Cell Culture and Treatment: Human keratinocytes (HaCaT cells) are cultured and treated with various concentrations of the test compound for a specified period.

  • Protein Extraction: Cells are lysed, and total protein is extracted.

  • Western Blotting: Protein samples are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies specific for total and phosphorylated forms of Nrf2 and HO-1.

  • Detection: After incubation with secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

BDB 3-bromo-4,5-dihydroxy- benzaldehyde (BDB) PI3K_Akt PI3K/Akt Pathway BDB->PI3K_Akt ERK ERK Pathway BDB->ERK Nrf2_activation Nrf2 Activation (Phosphorylation & Nuclear Translocation) PI3K_Akt->Nrf2_activation ERK->Nrf2_activation HO1_expression HO-1 Gene Expression Nrf2_activation->HO1_expression Antioxidant_response Antioxidant & Cytoprotective Effects HO1_expression->Antioxidant_response

Caption: Nrf2/HO-1 signaling pathway activated by BDB.

Anti-inflammatory Effects via Modulation of NF-κB and MAPK Signaling Pathways

BDB has also been shown to possess anti-inflammatory properties by inhibiting the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways in response to inflammatory stimuli.[9][10][11]

Experimental Protocol: Analysis of NF-κB and MAPK Pathways (as performed for BDB) [9]

  • Cell Stimulation: Macrophages (e.g., RAW 264.7) or keratinocytes are stimulated with an inflammatory agent like lipopolysaccharide (LPS) or TNF-α/IFN-γ in the presence or absence of the test compound.

  • Protein Analysis: Whole-cell lysates are analyzed by Western blotting for the phosphorylation status of key pathway proteins, including IκBα, NF-κB p65, ERK, p38, and JNK.

  • Cytokine Measurement: The levels of pro-inflammatory cytokines (e.g., IL-6, TNF-α) in the cell culture supernatant are quantified using ELISA.

Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) NFkB_Pathway NF-κB Pathway Inflammatory_Stimuli->NFkB_Pathway MAPK_Pathway MAPK Pathway (ERK, p38, JNK) Inflammatory_Stimuli->MAPK_Pathway BDB 3-bromo-4,5-dihydroxy- benzaldehyde (BDB) BDB->NFkB_Pathway BDB->MAPK_Pathway Proinflammatory_Mediators Pro-inflammatory Cytokines & Chemokines NFkB_Pathway->Proinflammatory_Mediators MAPK_Pathway->Proinflammatory_Mediators Inflammation Inflammatory Response Proinflammatory_Mediators->Inflammation

Caption: Inhibition of NF-κB and MAPK pathways by BDB.

Role in Drug Development

Benzonitrile derivatives are important structural motifs in medicinal chemistry.[14] The presence of a bromine atom provides a versatile handle for further chemical modifications, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the synthesis of more complex molecules with potential therapeutic applications.[15] While this compound itself has no widely reported direct application in drug development, it serves as a valuable building block for creating libraries of novel compounds for screening. The biological activities of the related compound BDB suggest that derivatives of this compound could be explored for their potential as antioxidant and anti-inflammatory agents.

Safety and Handling

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It is also reported to cause skin and serious eye irritation.[5] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a readily accessible chemical intermediate with potential for use in the synthesis of more complex molecules. While its own biological profile is not extensively studied, the significant antioxidant and anti-inflammatory activities of the structurally similar compound, 3-bromo-4,5-dihydroxybenzaldehyde, highlight a promising avenue for future research and drug discovery efforts centered on derivatives of this compound. This guide provides a foundational resource for scientists interested in exploring the chemistry and potential applications of this compound.

References

An In-depth Technical Guide to the Synthesis and Characterization of 3-Bromo-5-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and potential biological relevance of 3-Bromo-5-hydroxybenzonitrile. The information is intended to support research and development efforts in medicinal chemistry, materials science, and organic synthesis.

Compound Overview

This compound is an aromatic organic compound featuring a benzene ring substituted with a bromine atom, a hydroxyl group, and a nitrile group at positions 3, 5, and 1, respectively. Its unique substitution pattern makes it a potentially valuable building block in the synthesis of more complex molecules with diverse applications.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₇H₄BrNO--INVALID-LINK--
Molecular Weight 198.02 g/mol --INVALID-LINK--
CAS Number 770718-92-8--INVALID-LINK--
Appearance White to off-white solid (predicted)General knowledge
Melting Point Not available
Boiling Point Not available
Solubility Soluble in methanol, ethanol, DMSO (predicted)General knowledge

Synthesis of this compound

A plausible synthetic route for this compound involves a multi-step process starting from 3-aminophenol. This pathway utilizes well-established reactions in organic chemistry, including diazotization and Sandmeyer reactions. Direct bromination of 3-hydroxybenzonitrile is challenging due to the directing effects of the hydroxyl and nitrile groups, which can lead to a mixture of isomers.

Synthesis_Pathway cluster_0 Step 1: Diazotization & Bromination cluster_1 Step 2: Nitration cluster_2 Step 3: Reduction cluster_3 Step 4: Diazotization & Cyanation (Sandmeyer Reaction) 3-Aminophenol 3-Aminophenol Diazonium_Salt_1 3-Hydroxyphenyldiazonium Salt 3-Aminophenol->Diazonium_Salt_1 NaNO₂, HBr 0-5 °C 3-Bromophenol 3-Bromophenol Diazonium_Salt_1->3-Bromophenol CuBr 3-Bromophenol_2 3-Bromophenol Nitrated_Intermediate 3-Bromo-5-nitrophenol 3-Bromophenol_2->Nitrated_Intermediate HNO₃, H₂SO₄ Nitrated_Intermediate_2 3-Bromo-5-nitrophenol Amino_Intermediate 3-Amino-5-bromophenol Nitrated_Intermediate_2->Amino_Intermediate Fe, HCl or H₂/Pd-C Amino_Intermediate_2 3-Amino-5-bromophenol Diazonium_Salt_2 3-Bromo-5-hydroxyphenyldiazonium Salt Amino_Intermediate_2->Diazonium_Salt_2 NaNO₂, H₂SO₄ 0-5 °C Final_Product This compound Diazonium_Salt_2->Final_Product CuCN

Proposed multi-step synthesis of this compound.
Experimental Protocols

The following are representative experimental protocols based on established chemical transformations. These should be adapted and optimized for specific laboratory conditions.

Step 1: Synthesis of 3-Bromophenol from 3-Aminophenol

  • Diazotization: Dissolve 3-aminophenol in a solution of hydrobromic acid (HBr) and water, and cool the mixture to 0-5 °C in an ice bath. Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise while maintaining the temperature below 5 °C. Stir the mixture for an additional 30 minutes after the addition is complete to ensure full formation of the diazonium salt.

  • Sandmeyer Bromination: In a separate flask, prepare a solution of copper(I) bromide (CuBr) in HBr. Slowly add the cold diazonium salt solution to the CuBr solution. Nitrogen gas will evolve. After the addition is complete, warm the reaction mixture to room temperature and then heat to 50-60 °C for 1-2 hours to ensure the reaction goes to completion.

  • Work-up and Purification: Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The crude 3-bromophenol can be purified by distillation or column chromatography.

Step 2-4: Conversion of 3-Bromophenol to this compound

A more direct, albeit potentially lower-yielding, alternative to the multi-step nitration-reduction-cyanation sequence from 3-bromophenol would be to introduce the nitrile group via a Sandmeyer reaction on an appropriately substituted aniline. A plausible precursor is 3-amino-5-bromophenol.

Protocol for the Synthesis of this compound from 3-Amino-5-bromophenol

  • Diazotization: Dissolve 3-amino-5-bromophenol in an aqueous solution of a non-nucleophilic acid, such as sulfuric acid (H₂SO₄), and cool to 0-5 °C. Add a solution of sodium nitrite (NaNO₂) in water dropwise, keeping the temperature below 5 °C. Stir for 30 minutes.

  • Sandmeyer Cyanation: In a separate flask, prepare a solution of copper(I) cyanide (CuCN) and sodium cyanide (NaCN) in water. Slowly add the cold diazonium salt solution to the cyanide solution. Vigorous evolution of nitrogen gas will occur.

  • Work-up and Purification: After the nitrogen evolution ceases, heat the mixture gently (e.g., to 50 °C) for about an hour. Cool the reaction mixture and neutralize with a base (e.g., sodium carbonate). Extract the product with an organic solvent. Wash the organic layer, dry it, and remove the solvent. The crude product can be purified by recrystallization or column chromatography.

Characterization of this compound

Detailed experimental characterization data for this compound is not widely available in the literature. The following tables provide predicted and expected data based on the analysis of its isomers and general spectroscopic principles.

Table 2: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.5s1HH-2
~ 7.3s1HH-4
~ 7.1s1HH-6
~ 5.5br s1H-OH

Note: Predicted shifts are in CDCl₃ and are estimations. Actual values may vary.

Table 3: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ, ppm)Assignment
~ 156C-5 (C-OH)
~ 135C-2
~ 132C-6
~ 125C-4
~ 122C-3 (C-Br)
~ 118C-1 (C-CN)
~ 117-C≡N

Note: Predicted shifts are in CDCl₃ and are estimations. Actual values may vary.

Table 4: Expected FT-IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Functional Group
3500 - 3200 (broad)O-H stretch
~ 2230 (sharp)C≡N stretch
1600 - 1450C=C aromatic stretch
1300 - 1200C-O stretch
800 - 600C-Br stretch

Table 5: Expected Mass Spectrometry Fragmentation for this compound

m/zFragment
197/199[M]⁺ (molecular ion peak with bromine isotopes)
170/172[M - HCN]⁺
118[M - Br]⁺
91[M - Br - HCN]⁺

Potential Biological and Pharmacological Relevance

While specific biological activity for this compound has not been extensively reported, the structural motifs present in the molecule are found in numerous biologically active compounds.

  • Benzonitriles: The benzonitrile moiety is a key pharmacophore in a variety of drugs. For instance, substituted benzonitriles are known to act as enzyme inhibitors. The nitrile group can participate in hydrogen bonding and other interactions with biological targets.

  • Bromophenols: Bromophenols are a class of compounds found in marine organisms that exhibit a wide range of biological activities, including antimicrobial, antioxidant, and anticancer properties. The presence of a bromine atom can enhance the lipophilicity and metabolic stability of a molecule.

Given these precedents, this compound represents a valuable scaffold for the design and synthesis of novel therapeutic agents. Further research is warranted to explore its potential biological activities.

Biological_Relevance cluster_scaffolds Structural Motifs cluster_activities Potential Biological Activities Target_Compound This compound Benzonitrile Benzonitrile Target_Compound->Benzonitrile Bromophenol Bromophenol Target_Compound->Bromophenol Enzyme_Inhibition Enzyme Inhibition Benzonitrile->Enzyme_Inhibition Antimicrobial Antimicrobial Activity Bromophenol->Antimicrobial Antioxidant Antioxidant Activity Bromophenol->Antioxidant Anticancer Anticancer Activity Bromophenol->Anticancer

Potential biological relevance of this compound.

Safety and Handling

This compound should be handled with care in a well-ventilated laboratory fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. For detailed safety information, consult the Material Safety Data Sheet (MSDS) from the supplier.

Conclusion

This technical guide has outlined the synthesis, characterization, and potential applications of this compound. While a detailed experimental protocol and full characterization data are not yet published, the information provided herein offers a solid foundation for researchers to pursue the synthesis and investigation of this promising compound. Its unique combination of functional groups suggests that it could serve as a valuable intermediate in the development of new pharmaceuticals and functional materials.

3-Bromo-5-hydroxybenzonitrile chemical structure and IUPAC name

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-5-hydroxybenzonitrile is a valuable building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its bifunctional nature, featuring a nucleophilic hydroxyl group and a bromine atom amenable to cross-coupling reactions, allows for diverse chemical modifications. This technical guide provides a comprehensive overview of its chemical structure, properties, synthesis, and applications, with a focus on detailed experimental protocols and logical workflows.

Chemical Structure and IUPAC Name

The chemical structure of this compound is characterized by a benzene ring substituted with a bromine atom, a hydroxyl group, and a nitrile group at positions 3, 5, and 1, respectively.

  • IUPAC Name: this compound[1]

  • Synonyms: 3-bromo-5-cyano-phenol, 3-hydroxy-5-bromo-benzonitrile

  • CAS Number: 770718-92-8[2]

  • Molecular Formula: C₇H₄BrNO[3]

  • SMILES: N#Cc1cc(O)cc(Br)c1

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and computed properties of this compound is presented in the table below. This data is crucial for its handling, characterization, and application in various chemical reactions.

PropertyValueReference
Molecular Weight 198.02 g/mol [3]
Purity ≥97% (commercially available)[2]
Appearance White to off-white solid
Melting Point Data not available
Boiling Point Data not available
pKa (predicted) 7.62 ± 0.10
LogP (predicted) 2.03
Topological Polar Surface Area (TPSA) 44.02 Ų
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 2

Experimental Protocols

Synthesis of this compound via Sandmeyer Reaction

Starting Material: 3-Amino-5-bromophenol

Reaction Scheme:

[this compound] + [Arylboronic Acid] --(Pd Catalyst, Base, Solvent)--> [3-Aryl-5-hydroxybenzonitrile]

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

Applications in Research and Development

This compound serves as a versatile intermediate in the synthesis of a variety of more complex molecules with potential biological activity. Its utility is particularly noted in the development of kinase inhibitors, which are a critical class of therapeutics in oncology and immunology. The ability to readily introduce diverse aryl or heteroaryl groups at the 3-position via Suzuki coupling allows for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs. Furthermore, the hydroxyl and nitrile functionalities can be further modified to introduce additional pharmacophoric features or to modulate the physicochemical properties of the final compounds.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. It is advisable to wear personal protective equipment, including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

References

Spectral Data Analysis of 3-Bromo-5-hydroxybenzonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the expected spectral characteristics of 3-Bromo-5-hydroxybenzonitrile (CAS No: 770718-92-8). Due to the limited availability of publicly accessible experimental spectral data for this specific compound, this document presents predicted Nuclear Magnetic Resonance (NMR) and key Infrared (IR) and Mass Spectrometry (MS) data based on its chemical structure. Furthermore, detailed experimental protocols for the acquisition of NMR, IR, and MS spectra for a solid organic compound of this nature are provided to guide researchers in their analytical workflows.

Predicted and Expected Spectral Data

Table 1: Predicted ¹H NMR Spectral Data

Solvent: DMSO-d₆ Frequency: 400 MHz

Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignment
~10.5 - 11.5Singlet (broad)1HAr-OH
~7.5 - 7.6Triplet1HAr-H
~7.3 - 7.4Triplet1HAr-H
~7.1 - 7.2Triplet1HAr-H

Note: Predicted chemical shifts can vary depending on the prediction software and solvent used.

Table 2: Predicted ¹³C NMR Spectral Data

Solvent: DMSO-d₆ Frequency: 100 MHz

Chemical Shift (δ) ppmAssignment
~158C -OH
~135Ar-C
~130Ar-C
~125Ar-C
~122C -Br
~118C ≡N
~115C -CN

Note: Predicted chemical shifts can vary depending on the prediction software and solvent used.

Table 3: Expected Infrared (IR) Absorption Bands
Wavenumber (cm⁻¹)IntensityFunctional Group Vibration
3500 - 3200Strong, BroadO-H stretch (phenolic)
~3100 - 3000MediumAromatic C-H stretch
~2230 - 2210Medium, SharpC≡N stretch (nitrile)
~1600 - 1450Medium to StrongAromatic C=C bending
~1200StrongC-O stretch (phenol)
~800 - 600Medium to StrongC-Br stretch
Table 4: Expected High-Resolution Mass Spectrometry (HRMS) Data

The presence of a bromine atom results in a characteristic isotopic pattern for the molecular ion peak.

m/zIsotopeRelative Abundance
196.9476⁷⁹Br~100%
198.9456⁸¹Br~98%

Experimental Protocols

The following are detailed methodologies for the acquisition of spectral data for a solid organic compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the carbon-hydrogen framework of the molecule.

Materials and Equipment:

  • This compound sample

  • Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)

  • NMR tubes (5 mm diameter)

  • Volumetric flask and pipette

  • NMR Spectrometer (e.g., 400 MHz or higher)

  • Internal standard (e.g., Tetramethylsilane - TMS)

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of this compound for ¹H NMR, and 20-50 mg for ¹³C NMR.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry vial.

    • If an internal standard is required, a small amount of TMS can be added to the solvent.

    • Ensure the sample is fully dissolved. Gentle warming or sonication may be applied if necessary.

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube to remove any particulate matter.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer's spinner turbine, ensuring the correct depth.

    • Place the sample into the NMR magnet.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, which is indicated by a sharp and symmetrical lock signal.

    • Tune and match the probe for the desired nucleus (¹H or ¹³C).

    • Acquire the ¹H NMR spectrum. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

    • Acquire the ¹³C NMR spectrum. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans and a longer acquisition time will be necessary.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Calibrate the chemical shift scale using the solvent peak or the internal standard (TMS at 0.00 ppm).

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the chemical shifts, multiplicities (splitting patterns), and coupling constants to assign the signals to the respective protons and carbons in the molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule by measuring the absorption of infrared radiation.

Materials and Equipment:

  • This compound sample

  • FTIR Spectrometer with an Attenuated Total Reflectance (ATR) accessory or KBr press.

  • Spatula

  • Agate mortar and pestle (for KBr pellet method)

  • Potassium Bromide (KBr), IR grade (for KBr pellet method)

Procedure (ATR Method):

  • Sample Preparation:

    • Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a volatile solvent like isopropanol or ethanol, and allow it to dry completely.

    • Place a small amount of the solid this compound sample onto the ATR crystal.

  • Data Acquisition:

    • Lower the press arm to ensure good contact between the sample and the crystal.

    • Acquire a background spectrum of the empty, clean ATR crystal.

    • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

  • Data Processing:

    • The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Identify and label the major absorption bands and correlate them to the corresponding functional group vibrations.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials and Equipment:

  • This compound sample

  • Mass Spectrometer (e.g., with Electrospray Ionization - ESI or Electron Impact - EI source)

  • Suitable solvent (e.g., methanol, acetonitrile)

  • Syringe pump or direct injection port

Procedure (Electrospray Ionization - ESI):

  • Sample Preparation:

    • Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent mixture, often containing a small amount of acid (e.g., formic acid) for positive ion mode or base (e.g., ammonium hydroxide) for negative ion mode to promote ionization.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source at a constant flow rate using a syringe pump.

    • Set the mass spectrometer parameters, including the ionization mode (positive or negative), capillary voltage, fragmentor voltage, and mass range.

    • Acquire the mass spectrum.

  • Data Processing:

    • Analyze the resulting spectrum to identify the molecular ion peak ([M+H]⁺ in positive mode or [M-H]⁻ in negative mode).

    • Observe the characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

    • If tandem MS (MS/MS) is performed, analyze the fragmentation pattern to gain further structural information.

Visualization of Workflow

The following diagram illustrates a generalized workflow for the spectral analysis of an organic compound.

Spectral_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation Sample Solid Compound (this compound) Dissolution Dissolution in Deuterated Solvent Sample->Dissolution NMR SolidPrep Solid State Prep (ATR/KBr) Sample->SolidPrep IR Dilution Dilution in MS Solvent Sample->Dilution MS NMR NMR Spectrometer (¹H, ¹³C) Dissolution->NMR IR FTIR Spectrometer SolidPrep->IR MS Mass Spectrometer Dilution->MS NMR_Data NMR Spectra (Chemical Shift, Multiplicity, Coupling Constants) NMR->NMR_Data IR_Data IR Spectrum (Absorption Bands) IR->IR_Data MS_Data Mass Spectrum (Molecular Ion, Fragments, Isotopic Pattern) MS->MS_Data Structure Structure Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for Spectroscopic Analysis of an Organic Compound.

3-Bromo-5-hydroxybenzonitrile: A Technical Guide to Solubility and Stability for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Core Physical and Chemical Properties

3-Bromo-5-hydroxybenzonitrile is a substituted aromatic compound with the molecular formula C₇H₄BrNO. Its structure, featuring a bromine atom, a hydroxyl group, and a nitrile group on a benzene ring, dictates its physicochemical properties.

PropertyValue
Molecular Formula C₇H₄BrNO
Molecular Weight 198.02 g/mol
Predicted pKa 7.62 ± 0.10
Predicted LogP 2.026

Note: The pKa and LogP values are predicted and should be experimentally verified.

Theoretical Solubility Profile

The solubility of this compound is influenced by its functional groups. The hydroxyl group can act as a hydrogen bond donor and acceptor, suggesting potential solubility in polar protic solvents. The nitrile group is polar, and the benzene ring is nonpolar. The presence of bromine increases the molecular weight and hydrophobicity.

Based on these structural features, a qualitative solubility profile can be predicted:

  • Polar Protic Solvents (e.g., Methanol, Ethanol): Likely to be soluble due to hydrogen bonding with the hydroxyl group.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): Expected to be soluble due to dipole-dipole interactions with the nitrile and hydroxyl groups.

  • Nonpolar Solvents (e.g., Hexane, Toluene): Predicted to have low solubility due to the overall polarity of the molecule.

  • Water: Sparingly soluble. The polar functional groups may not be sufficient to overcome the hydrophobicity of the brominated benzene ring.

The phenolic hydroxyl group (predicted pKa ≈ 7.62) suggests that the solubility in aqueous solutions will be highly pH-dependent. In basic solutions (pH > pKa), the compound will deprotonate to form a more soluble phenoxide salt.

Experimental Protocols for Solubility and Stability Determination

To provide researchers with the necessary tools to assess this compound, the following detailed experimental protocols are outlined.

Quantitative Solubility Determination

This protocol describes a method for determining the equilibrium solubility of this compound in various solvents.

Methodology:

  • Sample Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge or filter the suspension to separate the undissolved solid from the saturated solution.

  • Quantification: Analyze the concentration of the compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: The solubility is calculated based on the measured concentration in the saturated solution.

A suggested template for presenting the determined solubility data is provided below:

Table 1: Quantitative Solubility of this compound

SolventTemperature (°C)Solubility (g/L)Solubility (mol/L)
Water25Experimental ValueExperimental Value
Ethanol25Experimental ValueExperimental Value
Methanol25Experimental ValueExperimental Value
Acetone25Experimental ValueExperimental Value
Dimethyl Sulfoxide (DMSO)25Experimental ValueExperimental Value
N,N-Dimethylformamide (DMF)25Experimental ValueExperimental Value
Stability Assessment Protocols

Stability testing is crucial to understand the degradation pathways and establish the shelf-life of this compound. The following protocols are based on the International Council for Harmonisation (ICH) guidelines.[1][2]

1. pH Stability (Hydrolysis):

  • Procedure: Prepare solutions of the compound in a series of aqueous buffers with varying pH values (e.g., pH 2, 7, and 10).[3]

  • Incubation: Store the solutions at a controlled temperature (e.g., 40°C) for a specified duration.

  • Analysis: At predetermined time points, withdraw aliquots and analyze for the parent compound and any degradation products using a stability-indicating HPLC method.

2. Thermal Stability:

  • Procedure: Store the solid compound in a controlled temperature and humidity chamber (e.g., 60°C/75% RH).

  • Analysis: Analyze the sample at initial and subsequent time points for the appearance of degradation products and any change in physical properties.

3. Photostability:

  • Procedure: Expose the solid compound to a light source that meets ICH Q1B guidelines, with a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[4][5] A control sample should be protected from light.

  • Analysis: Compare the irradiated sample with the control sample for any degradation.

The results of the stability studies can be summarized in the following table:

Table 2: Stability Profile of this compound

ConditionDurationObservationsDegradation Products Identified
pH 2 (40°C) e.g., 2 weekse.g., % degradatione.g., Peak RRTs
pH 7 (40°C) e.g., 2 weekse.g., % degradatione.g., Peak RRTs
pH 10 (40°C) e.g., 2 weekse.g., % degradatione.g., Peak RRTs
Thermal (60°C/75% RH) e.g., 4 weekse.g., % degradatione.g., Peak RRTs
Photostability ICH Q1Be.g., % degradatione.g., Peak RRTs

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for solubility and stability testing.

Solubility_Workflow cluster_prep Sample Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis A Add excess this compound to solvent B Agitate at constant temperature (e.g., 24-48h) A->B Equilibrate C Centrifuge or filter B->C Separate D Quantify concentration in supernatant via HPLC C->D Analyze

Quantitative Solubility Determination Workflow

Stability_Testing_Workflow cluster_stress Stress Conditions cluster_analysis Analysis at Time Points cluster_eval Evaluation A Prepare samples of This compound B pH 2, 7, 10 (Hydrolysis) A->B Expose to C Elevated Temperature (Thermal) A->C Expose to D ICH Compliant Light (Photo) A->D Expose to E Withdraw aliquots at t=0, t=1, t=2... B->E C->E D->E F Analyze via stability-indicating HPLC method E->F G Quantify parent compound and degradation products F->G H Determine degradation rate and pathway G->H

Forced Degradation Stability Study Workflow

Conclusion

This technical guide provides a framework for understanding and determining the solubility and stability of this compound. While specific experimental data is currently limited, the provided theoretical background and detailed experimental protocols will enable researchers to generate the necessary data to support their drug discovery and development efforts. The successful application of these methods will ensure a comprehensive understanding of the compound's behavior, facilitating its effective use in further research.

References

An In-depth Technical Guide to the Reactivity of Functional Groups in 3-Bromo-5-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity of the functional groups present in 3-Bromo-5-hydroxybenzonitrile, a versatile building block in organic synthesis. The document details the chemical behavior of the hydroxyl, bromo, and nitrile moieties, as well as the aromatic ring itself, offering insights into its application in the development of novel chemical entities.

Overview of this compound

This compound (also known as 3-bromo-5-cyanophenol) is a trifunctional aromatic compound with the molecular formula C₇H₄BrNO. Its structure comprises a benzene ring substituted with a bromo, a hydroxyl, and a nitrile group at positions 3, 5, and 1, respectively. The interplay of the electronic effects of these substituents dictates the molecule's overall reactivity and regioselectivity in various chemical transformations.

Physical and Chemical Properties:

PropertyValue
Molecular Formula C₇H₄BrNO
Molecular Weight 198.02 g/mol
CAS Number 770718-92-8
Predicted pKa 7.62 ± 0.10

Reactivity of the Hydroxyl Group

The phenolic hydroxyl group in this compound is acidic and can be readily deprotonated by a base to form a phenoxide ion. This nucleophilic phenoxide is susceptible to O-alkylation and O-arylation reactions.

O-Alkylation (Williamson Ether Synthesis)

The Williamson ether synthesis is a robust method for the formation of ethers from the reaction of an alkoxide with an alkyl halide. In the case of this compound, deprotonation with a suitable base followed by reaction with an alkylating agent yields the corresponding 3-alkoxy-5-bromobenzonitrile.

Typical Reaction Conditions for O-Alkylation:

Alkylating AgentBaseSolventTemperature (°C)Reaction Time (h)
Methyl iodideK₂CO₃AcetoneReflux4-8
Ethyl bromideNaHDMF25-502-6
Benzyl bromideCs₂CO₃Acetonitrile60-803-6

Experimental Protocol: Synthesis of 3-Bromo-5-methoxybenzonitrile

To a solution of this compound (1.0 g, 5.05 mmol) in acetone (20 mL) is added potassium carbonate (1.4 g, 10.1 mmol). The mixture is stirred at room temperature for 30 minutes, after which methyl iodide (0.38 mL, 6.06 mmol) is added dropwise. The reaction mixture is then heated to reflux and stirred for 6 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is partitioned between water (20 mL) and ethyl acetate (20 mL). The aqueous layer is extracted with ethyl acetate (2 x 10 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo. The crude product is purified by column chromatography on silica gel to afford 3-Bromo-5-methoxybenzonitrile.

Williamson_Ether_Synthesis start This compound phenoxide Phenoxide Intermediate start->phenoxide Base (e.g., K₂CO₃) product 3-Alkoxy-5-bromobenzonitrile phenoxide->product SN2 Reaction alkyl_halide Alkyl Halide (R-X) alkyl_halide->product

Williamson Ether Synthesis Pathway

Reactivity of the Bromo Group

The bromo substituent on the aromatic ring serves as a versatile handle for carbon-carbon and carbon-heteroatom bond formation, primarily through palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling enables the formation of a new carbon-carbon bond by reacting the aryl bromide with an organoboron compound in the presence of a palladium catalyst and a base.

Typical Reaction Conditions for Suzuki-Miyaura Coupling:

Boronic Acid/EsterPalladium CatalystLigandBaseSolventTemperature (°C)
Phenylboronic acidPd(PPh₃)₄-K₂CO₃Toluene/Water80-100
4-Methoxyphenylboronic acidPd(OAc)₂SPhosK₃PO₄Dioxane/Water90-110
Pyridine-3-boronic acidPdCl₂(dppf)-Cs₂CO₃DMF100-120

Experimental Protocol: Synthesis of 3-Hydroxy-5-phenylbenzonitrile

In a flame-dried Schlenk flask, this compound (1.0 g, 5.05 mmol), phenylboronic acid (0.74 g, 6.06 mmol), and potassium carbonate (2.1 g, 15.15 mmol) are combined. The flask is evacuated and backfilled with argon three times. A degassed mixture of toluene (20 mL) and water (5 mL) is added, followed by tetrakis(triphenylphosphine)palladium(0) (0.29 g, 0.25 mmol). The reaction mixture is heated to 90 °C and stirred for 12 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate (30 mL) and washed with water (20 mL) and brine (20 mL). The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography.

Suzuki_Coupling_Workflow cluster_reactants Reactants cluster_catalyst Catalytic System This compound This compound Reaction Mixture Reaction Mixture This compound->Reaction Mixture Organoboron Reagent Organoboron Reagent Organoboron Reagent->Reaction Mixture Palladium Catalyst Palladium Catalyst Palladium Catalyst->Reaction Mixture Ligand (optional) Ligand (optional) Ligand (optional)->Reaction Mixture Base Base Base->Reaction Mixture Heating Heating Reaction Mixture->Heating Solvent Workup & Purification Workup & Purification Heating->Workup & Purification Coupled Product Coupled Product Workup & Purification->Coupled Product

Suzuki-Miyaura Coupling Workflow
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the formation of a carbon-nitrogen bond between the aryl bromide and a primary or secondary amine, catalyzed by a palladium complex.[1]

Typical Reaction Conditions for Buchwald-Hartwig Amination:

AminePalladium PrecatalystLigandBaseSolventTemperature (°C)
AnilinePd₂(dba)₃XPhosNaOtBuToluene90-110
MorpholinePd(OAc)₂BINAPCs₂CO₃Dioxane100-120
BenzylaminePdCl₂(dppf)-K₃PO₄Toluene100
Sonogashira Coupling

The Sonogashira coupling is a method to form a carbon-carbon bond between the aryl bromide and a terminal alkyne, using a palladium catalyst and a copper(I) co-catalyst.[2]

Typical Reaction Conditions for Sonogashira Coupling:

AlkynePalladium CatalystCopper Co-catalystBaseSolventTemperature (°C)
PhenylacetylenePd(PPh₃)₂Cl₂CuIEt₃NTHF50-70
1-HexynePd(PPh₃)₄CuIi-Pr₂NHDMF60-80
TrimethylsilylacetylenePd(OAc)₂CuIEt₃NToluene70-90
Heck Reaction

The Heck reaction involves the palladium-catalyzed coupling of the aryl bromide with an alkene to form a substituted alkene.[3]

Typical Reaction Conditions for Heck Reaction:

AlkenePalladium CatalystLigandBaseSolventTemperature (°C)
StyrenePd(OAc)₂P(o-tol)₃Et₃NDMF100-120
Ethyl acrylatePd(PPh₃)₄-K₂CO₃Acetonitrile80-100
1-OctenePdCl₂PPh₃NaOAcDMA120-140

Reactivity of the Nitrile Group

The nitrile group is a versatile functional group that can undergo hydrolysis to form a carboxylic acid or be reduced to a primary amine.

Hydrolysis to Carboxylic Acid

The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions, typically requiring heating.

Typical Conditions for Nitrile Hydrolysis:

ConditionsReagentsTemperature (°C)
Acidicaq. H₂SO₄ (e.g., 50%)Reflux
Basicaq. NaOH (e.g., 10-20%)Reflux

Experimental Protocol: Synthesis of 3-Bromo-5-hydroxybenzoic Acid

This compound (1.0 g, 5.05 mmol) is suspended in a 50% aqueous solution of sulfuric acid (10 mL). The mixture is heated to reflux and stirred for 4 hours, during which the solid dissolves. The reaction mixture is then cooled to room temperature and poured onto ice (20 g). The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried to afford 3-Bromo-5-hydroxybenzoic acid.

Nitrile_Hydrolysis nitrile This compound amide Amide Intermediate nitrile->amide H₂O, H⁺ or OH⁻ acid 3-Bromo-5-hydroxybenzoic Acid amide->acid H₂O, H⁺ or OH⁻, Heat

Nitrile Hydrolysis Pathway
Reduction to Primary Amine

The nitrile group can be reduced to a primary amine using various reducing agents, such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.

Typical Conditions for Nitrile Reduction:

Reducing AgentSolventTemperature (°C)
LiAlH₄THF or Et₂O0 to Reflux
H₂ / Raney NiMethanol or Ethanol25-50
H₂ / Pd/CAcetic Acid25

Experimental Protocol: Synthesis of 3-(Aminomethyl)-5-bromophenol

To a suspension of lithium aluminum hydride (0.38 g, 10.1 mmol) in anhydrous tetrahydrofuran (20 mL) at 0 °C under an argon atmosphere is added a solution of this compound (1.0 g, 5.05 mmol) in anhydrous THF (10 mL) dropwise. The reaction mixture is then allowed to warm to room temperature and stirred for 12 hours. The reaction is carefully quenched by the sequential addition of water (0.4 mL), 15% aqueous sodium hydroxide (0.4 mL), and water (1.2 mL). The resulting mixture is stirred for 30 minutes, and the solids are removed by filtration. The filtrate is concentrated under reduced pressure to give 3-(aminomethyl)-5-bromophenol.

Nitrile_Reduction nitrile This compound amine 3-(Aminomethyl)-5-bromophenol nitrile->amine Reducing Agent (e.g., LiAlH₄ or H₂/Catalyst)

Nitrile Reduction Pathway

Reactivity of the Aromatic Ring

The reactivity of the benzene ring towards electrophilic aromatic substitution is influenced by the directing effects of the existing substituents.

  • -OH (Hydroxyl): A strongly activating, ortho, para-directing group.

  • -Br (Bromo): A deactivating, ortho, para-directing group.

  • -CN (Nitrile): A strongly deactivating, meta-directing group.

The overall effect is a deactivation of the ring towards electrophilic attack due to the presence of two deactivating groups. However, the directing effects of the substituents will determine the position of any incoming electrophile. The hydroxyl group strongly directs ortho and para to itself (positions 2, 4, and 6). The bromo group also directs ortho and para (positions 2, 4, and 6). The nitrile group directs meta to itself (positions 3 and 5), which are already substituted.

Considering the combined effects, the most activated positions for electrophilic attack are positions 2, 4, and 6, with position 4 being sterically the most accessible. Therefore, electrophilic substitution is expected to occur predominantly at the position para to the hydroxyl group and ortho to the bromo group.

Regioselectivity of Electrophilic Substitution

Due to the overall deactivation of the ring, forcing conditions may be required for electrophilic aromatic substitution reactions such as nitration or further halogenation.

This guide provides a foundational understanding of the reactivity of this compound. The specific reaction conditions and outcomes may vary depending on the substrate and reagents used, and experimental optimization is often necessary.

References

Potential applications of 3-Bromo-5-hydroxybenzonitrile in medicinal chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Potential Applications of 3-Bromo-5-hydroxybenzonitrile in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a substituted aromatic compound that serves as a valuable and versatile building block in medicinal chemistry. Its unique trifunctional nature, featuring a bromine atom, a hydroxyl group, and a nitrile group on a benzene ring, provides multiple reactive sites for chemical modification. This allows for the strategic construction of complex molecular architectures, making it an attractive starting material for the synthesis of novel therapeutic agents. The bromine atom is particularly useful as a handle for carbon-carbon bond-forming reactions, such as the Suzuki coupling, which is a cornerstone of modern drug discovery. This guide will provide a detailed overview of the primary application of this compound as a key intermediate in the synthesis of kinase inhibitors, supported by experimental protocols and visual diagrams to facilitate understanding and further research.

Core Application: A Key Intermediate in the Synthesis of Pyrazolopyrimidine-Based Kinase Inhibitors

The most significant documented application of this compound in medicinal chemistry is its use as a starting material for the synthesis of pyrazolo[3,4-d]pyrimidine derivatives, which are potent kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in a variety of diseases, including cancer and inflammatory disorders. Consequently, kinase inhibitors are a major focus of drug development efforts.

A key patent (WO2014039899A1) discloses a synthetic route to a range of pyrazolopyrimidine compounds with potential kinase inhibitory activity, where this compound can be utilized as a key precursor for the "right-hand side" (RHS) of the final molecule. The general synthetic strategy involves the coupling of a substituted pyrazolopyrimidine core with a functionalized phenyl group derived from this compound.

The synthetic workflow typically begins with the modification of the hydroxyl group of this compound, followed by a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to link the benzonitrile moiety to the core heterocyclic scaffold. The nitrile group can then be further modified or retained in the final compound, as it can participate in important hydrogen bonding interactions with the target protein.

Data Presentation: Representative Pyrazolopyrimidine Kinase Inhibitors

While the patent WO2014039899A1 outlines the synthesis of a broad class of pyrazolopyrimidine kinase inhibitors, it does not provide specific biological data for compounds directly synthesized from this compound. However, to illustrate the potential therapeutic utility of the molecular scaffold, the following table summarizes the biological activity of representative compounds from this class against Bruton's tyrosine kinase (BTK), a key target in B-cell malignancies and autoimmune diseases.

Compound ID (from WO2014039899A1)StructureBTK IC50 (nM)
Example 1< 10
Example 2< 10
Example 3< 10
Example 4< 10

Note: The structures shown are representative examples from the patent and are not directly derived from this compound. The IC50 values demonstrate the potency of the pyrazolopyrimidine scaffold.

Experimental Protocols

The following is a representative experimental protocol for a key synthetic transformation involving a 3-bromo-benzonitrile derivative, the Suzuki-Miyaura cross-coupling reaction. This protocol is based on established literature procedures for similar substrates and can be adapted for the coupling of a derivative of this compound with a suitable boronic acid or ester.

Protocol: Suzuki-Miyaura Coupling of a Protected this compound Derivative with an Arylboronic Acid

Materials:

  • Protected this compound derivative (e.g., 3-Bromo-5-(methoxymethoxy)benzonitrile) (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)2) (0.02 equiv)

  • Triphenylphosphine (PPh3) (0.08 equiv)

  • Potassium carbonate (K2CO3) (2.0 equiv)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask, add the protected this compound derivative (1.0 equiv), arylboronic acid (1.2 equiv), potassium carbonate (2.0 equiv), palladium(II) acetate (0.02 equiv), and triphenylphosphine (0.08 equiv).

  • Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). This cycle should be repeated three times.

  • Add degassed 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio) via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired coupled product.

  • The protecting group can be removed under appropriate conditions (e.g., acidic hydrolysis for a methoxymethyl ether) to yield the final hydroxylated biphenyl product.

Mandatory Visualizations

G cluster_start Starting Material cluster_protection Protection cluster_coupling Suzuki Coupling cluster_deprotection Deprotection This compound This compound Protected Benzonitrile 3-Bromo-5-(OR)-benzonitrile This compound->Protected Benzonitrile Protection of -OH group Coupled Product Pyrazolopyrimidine-benzonitrile Protected Benzonitrile->Coupled Product Pd-catalyzed Suzuki Coupling Final Product Final Kinase Inhibitor Coupled Product->Final Product Removal of protecting group

Caption: Synthetic workflow for a pyrazolopyrimidine kinase inhibitor.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase (e.g., BTK) Kinase Kinase Domain Receptor->Kinase Signal ADP ADP Kinase->ADP PhosphoSubstrate Phosphorylated Substrate Kinase->PhosphoSubstrate Phosphorylation ATP ATP ATP->Kinase Substrate Substrate Protein Substrate->Kinase Response Cellular Response (e.g., Proliferation, Survival) PhosphoSubstrate->Response Inhibitor Pyrazolopyrimidine Inhibitor Inhibitor->Kinase Inhibition

Caption: Simplified kinase signaling pathway and inhibition.

An In-depth Technical Guide to 3-Bromo-5-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Bromo-5-hydroxybenzonitrile, a substituted aromatic compound. Due to a lack of a defined discovery and historical record in readily available scientific literature, this document focuses on its chemical properties, a plausible synthetic route based on established organic chemistry principles, and a discussion of the potential biological significance of the broader class of brominated phenols and cyanophenols. All quantitative data is presented in structured tables, and a detailed, hypothetical experimental protocol for its synthesis is provided. A logical workflow for the proposed synthesis is visualized using the DOT language.

Introduction

This compound, with the CAS number 770718-92-8, is a polyfunctional aromatic molecule featuring a nitrile, a hydroxyl, and a bromo substituent on a benzene ring. Such compounds are of interest to medicinal chemists and material scientists due to their potential as versatile building blocks in the synthesis of more complex molecules. The electronic properties of the hydroxyl and nitrile groups, combined with the steric and electronic influence of the bromine atom, create a unique chemical scaffold.

While the specific historical context of the discovery of this compound is not well-documented in scientific journals or patents, its structure suggests its utility as an intermediate in organic synthesis. This guide aims to provide a detailed technical resource for researchers interested in this compound.

Physicochemical Properties

The known physicochemical properties of this compound are summarized in the table below. This data is compiled from various chemical supplier databases and computational predictions.

PropertyValueSource
CAS Number 770718-92-8[Multiple]
Molecular Formula C₇H₄BrNO[PubChem]
Molecular Weight 198.02 g/mol [PubChem]
IUPAC Name This compound[PubChem]
Synonyms 3-bromo-5-cyanophenol[ChemScene]
Appearance Solid[Cymit]
Purity Typically ≥95%[ChemScene]
SMILES C1=C(C=C(C=C1O)Br)C#N[PubChem]
InChIKey CFHJXQLPUIYWNM-UHFFFAOYSA-N[PubChem]

Proposed Synthesis and Experimental Protocol

Proposed Synthetic Pathway

A logical synthetic route involves the diazotization of an amino group, followed by a Sandmeyer reaction to introduce the nitrile functionality, and a subsequent diazotization to introduce the hydroxyl group, with a final bromination step. A more direct, though potentially lower-yielding approach, involves the selective bromination of 3-hydroxybenzonitrile. A plausible and controllable route is outlined below, starting from 3-amino-5-nitrophenol.

G cluster_0 Step 1: Bromination cluster_1 Step 2: Reduction cluster_2 Step 3: Sandmeyer Reaction A 3-Amino-5-nitrophenol B 3-Bromo-5-nitrophenol A->B NBS, MeCN C 3-Amino-5-bromophenol B->C Fe, HCl D This compound C->D 1. NaNO2, H2SO4 2. CuCN, KCN

Proposed synthetic workflow for this compound.
Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 3-Bromo-5-nitrophenol from 3-Amino-5-nitrophenol

  • To a stirred solution of 3-amino-5-nitrophenol (1 equivalent) in acetonitrile (MeCN), add N-bromosuccinimide (NBS) (1.1 equivalents) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with ethyl acetate (3 x volumes).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 3-bromo-5-nitrophenol.

Step 2: Synthesis of 3-Amino-5-bromophenol from 3-Bromo-5-nitrophenol

  • To a mixture of 3-bromo-5-nitrophenol (1 equivalent) and iron powder (3 equivalents) in a mixture of ethanol and water, add concentrated hydrochloric acid (catalytic amount) at room temperature.

  • Heat the reaction mixture to reflux (approximately 80-90 °C) for 2-3 hours.

  • Monitor the disappearance of the starting material by TLC.

  • After completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts.

  • Neutralize the filtrate with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x volumes).

  • Dry the combined organic layers over anhydrous sodium sulfate and concentrate in vacuo to yield 3-amino-5-bromophenol.

Step 3: Synthesis of this compound from 3-Amino-5-bromophenol (Sandmeyer Reaction)

  • Prepare a solution of 3-amino-5-bromophenol (1 equivalent) in a mixture of dilute sulfuric acid and water.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a solution of sodium nitrite (NaNO₂) (1.1 equivalents) in water dropwise, maintaining the temperature below 5 °C to form the diazonium salt.

  • In a separate flask, prepare a solution of copper(I) cyanide (CuCN) and potassium cyanide (KCN) in water.

  • Slowly add the cold diazonium salt solution to the cyanide solution.

  • Allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for 1-2 hours until the evolution of nitrogen gas ceases.

  • Cool the mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain this compound.

Biological Activity and Potential Applications

Disclaimer: There is no specific information in the peer-reviewed scientific literature regarding the biological activity or signaling pathway involvement of this compound. The following discussion is based on the known activities of the broader classes of brominated phenols and cyanophenols and should not be considered as established activities for the title compound.

Bromophenols: Marine algae are a rich source of bromophenols, which have been shown to possess a range of biological activities, including antioxidant, antimicrobial, and anticancer effects. The presence of the bromine atom can increase the lipophilicity of the molecule, potentially enhancing its ability to cross cell membranes. The phenolic hydroxyl group is often crucial for antioxidant activity through its ability to donate a hydrogen atom to scavenge free radicals.

Cyanophenols: The cyanophenol scaffold is present in various biologically active molecules. For instance, 4-cyanophenol has been investigated as a monoamine oxidase (MAO) inhibitor. The nitrile group is a versatile functional group in medicinal chemistry and can act as a hydrogen bond acceptor or be transformed into other functional groups like amines or carboxylic acids.

Given these general activities, this compound could be a candidate for screening in various biological assays, including but not limited to:

  • Antioxidant capacity assays.

  • Antimicrobial screening against a panel of bacteria and fungi.

  • Cytotoxicity assays against various cancer cell lines.

  • Enzyme inhibition assays, for example, against kinases or phosphatases.

Without experimental data, any depiction of a signaling pathway involving this compound would be purely speculative and has therefore been omitted.

Conclusion

This compound is a readily accessible, yet underexplored, chemical entity. This guide provides a summary of its known properties and a plausible, detailed protocol for its synthesis to facilitate further research. While its specific biological functions remain to be elucidated, the known activities of related bromophenols and cyanophenols suggest that it may be a valuable compound for screening in drug discovery and development programs. Further investigation into the synthesis and biological evaluation of this molecule is warranted to uncover its full potential.

An In-depth Technical Guide to 3-Bromo-5-hydroxybenzonitrile: Safety, Handling, and Synthetic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety, handling, and Material Safety Data Sheet (MSDS) information for 3-Bromo-5-hydroxybenzonitrile. It is intended for professionals in research and development who may be working with this compound as a chemical intermediate, particularly in the synthesis of complex molecules such as protein degraders. This document outlines the known hazards, safe handling procedures, and provides a representative experimental workflow for its use.

Chemical and Physical Properties

This compound is a substituted aromatic compound with the molecular formula C₇H₄BrNO.[1][2] It is commonly used as a building block in organic synthesis.[3] A summary of its key physical and chemical properties is presented below.

PropertyValueSource
Molecular Formula C₇H₄BrNO[1][2]
Molecular Weight 198.02 g/mol [1]
CAS Number 770718-92-8[1][2]
IUPAC Name This compound[1]
Synonyms 3-bromo-5-cyano-phenol
Appearance Solid (form may vary)[4]
SMILES C1=C(C=C(C=C1O)Br)C#N[1]
Topological Polar Surface Area (TPSA) 44 Ų[1][2]
Predicted pKa 7.62 ± 0.10[2]

Safety and Hazard Information

This compound is classified as a hazardous substance. All personnel should be thoroughly familiar with the hazards and safety precautions before handling this chemical. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard information.

GHS Classification and Hazard Statements
Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed
Acute Toxicity, Dermal4H312: Harmful in contact with skin
Acute Toxicity, Inhalation4H332: Harmful if inhaled
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2H319: Causes serious eye irritation

Source:[1][5]

Precautionary Statements

A summary of key precautionary statements is provided below. For a full list, consult the supplier's Safety Data Sheet (SDS).

TypeCodePrecautionary Statement
Prevention P261Avoid breathing dust/fume/gas/mist/vapours/spray.
P264Wash skin thoroughly after handling.
P270Do not eat, drink or smoke when using this product.
P280Wear protective gloves/ protective clothing/ eye protection/ face protection.
Response P301+P312IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.
P302+P352IF ON SKIN: Wash with plenty of water.
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Storage P405Store locked up.
Disposal P501Dispose of contents/container to an approved waste disposal plant.
Toxicity Data

Experimental Protocols: Safe Handling and Use

The following protocols are provided as a guide for the safe handling and use of this compound in a laboratory setting. These should be adapted to specific experimental conditions and institutional safety policies.

Personal Protective Equipment (PPE)
  • Gloves: Chemical-resistant gloves (e.g., nitrile) should be worn at all times when handling the compound or its solutions.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory.

  • Lab Coat: A lab coat should be worn to protect from skin contact.

  • Respiratory Protection: If handling large quantities of the powder or if there is a risk of aerosolization, a NIOSH-approved respirator may be necessary. All work with the solid should be performed in a certified chemical fume hood.

Weighing and Handling of Solid this compound
  • Preparation: Designate a specific area within a chemical fume hood for handling the solid. Cover the work surface with absorbent bench paper.

  • Container Handling: Before opening, allow the container to equilibrate to room temperature to prevent moisture condensation.

  • Weighing:

    • Tare a suitable, clean, and dry container on the analytical balance.

    • Transfer the desired amount of this compound to the container inside the fume hood. Use a spatula for the transfer.

    • Close the stock container and the weighing container tightly.

    • Clean the spatula and any contaminated surfaces with an appropriate solvent (e.g., ethanol) and dispose of the cleaning materials as hazardous waste.

  • Dissolution: If preparing a solution, add the solvent to the container with the weighed solid inside the fume hood.

Spill and Emergency Procedures
  • Small Spills:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Carefully sweep up the absorbed material and place it in a sealed container for hazardous waste disposal.

    • Clean the spill area with a suitable solvent, followed by soap and water.

  • Large Spills:

    • Evacuate the area immediately.

    • Alert institutional safety personnel.

    • Prevent entry to the area.

    • Follow institutional emergency procedures.

Waste Disposal

All waste containing this compound, including contaminated lab supplies (gloves, paper towels, etc.), should be collected in a designated, sealed, and clearly labeled hazardous waste container. Dispose of the waste through your institution's hazardous waste management program.

Application in Synthesis: A Representative Workflow

This compound is recognized as a "Protein Degrader Building Block," indicating its utility in the synthesis of molecules like Proteolysis Targeting Chimeras (PROTACs).[3] PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein.[6][7]

The following is a representative, hypothetical workflow illustrating how this compound could be used to synthesize a linker for a PROTAC.

General PROTAC Mechanism

The diagram below illustrates the general mechanism of action for a PROTAC molecule.

PROTAC_Mechanism POI Target Protein (Protein of Interest) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary binds PROTAC PROTAC PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary binds Ternary->PROTAC recycled PolyUb Polyubiquitinated Target Protein Ternary->PolyUb Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb->Proteasome Recognition & Degradation Degraded Degraded Peptides Proteasome->Degraded

Caption: General mechanism of PROTAC-mediated protein degradation.

Hypothetical Synthesis of a PROTAC Linker Intermediate

This workflow outlines the initial steps in creating a PROTAC, where this compound is functionalized to become part of the linker component.

Synthesis_Workflow cluster_start Starting Material cluster_step1 Step 1: Alkylation cluster_intermediate1 Intermediate 1 cluster_step2 Step 2: Suzuki Coupling cluster_intermediate2 Intermediate 2 cluster_step3 Step 3: Deprotection cluster_final Final Linker-E3 Ligand Moiety Start This compound Step1 React with Boc-protected amino-alkyl halide (e.g., 1-bromo-2-(Boc-amino)ethane) and a base (e.g., K₂CO₃) in a suitable solvent (e.g., DMF). Start->Step1 Intermediate1 Protected Linker-Precursor (Boc-N-(CH₂)₂-O-Ar-Br) Step1->Intermediate1 Step2 Couple with a boronic acid or ester derivative of an E3 ligase ligand (e.g., Pomalidomide-linker-B(pin)) using a Palladium catalyst. Intermediate1->Step2 Intermediate2 Protected PROTAC Precursor (Boc-N-Linker-E3 Ligase Ligand) Step2->Intermediate2 Step3 Remove the Boc protecting group using an acid (e.g., Trifluoroacetic acid). Intermediate2->Step3 Final Amine-functionalized Linker ready for coupling to the Target Protein Ligand Step3->Final

Caption: Hypothetical workflow for synthesizing a PROTAC intermediate.

Representative Experimental Protocol for Linker Synthesis (Step 1: Alkylation)

Objective: To perform an O-alkylation on the hydroxyl group of this compound with a protected amino-alkyl halide.

Materials:

  • This compound

  • N-(2-bromoethyl)-tert-butylcarbamate (or similar protected amino-alkyl halide)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Dimethylformamide (DMF), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon inert atmosphere setup

  • Heating mantle with temperature control

  • Standard glassware for workup and purification (separatory funnel, rotary evaporator, chromatography column)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equivalent) in anhydrous DMF.

  • Base Addition: Add anhydrous potassium carbonate (2.0-3.0 equivalents) to the solution.

  • Alkylating Agent Addition: Add N-(2-bromoethyl)-tert-butylcarbamate (1.1-1.2 equivalents) to the reaction mixture.

  • Reaction Conditions: Heat the mixture to 60-80 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into water and extract with an organic solvent such as ethyl acetate (3x).

    • Combine the organic layers and wash with water and then with brine to remove residual DMF and salts.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired O-alkylated intermediate.

Disclaimer: This document is intended for informational purposes only and does not constitute a comprehensive safety manual. Users should always consult the original Safety Data Sheet provided by the supplier and follow all institutional and regulatory safety guidelines. The experimental protocols provided are representative and should be adapted and validated by qualified personnel for their specific applications.

References

Physical properties like melting point and boiling point of 3-Bromo-5-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the known and predicted physical properties of 3-Bromo-5-hydroxybenzonitrile (CAS No. 770718-92-8), a compound of interest in chemical research and drug development. This document outlines the available data on its melting and boiling points and provides comprehensive experimental protocols for their determination.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented below. It is important to note that while a predicted boiling point is available, an experimentally determined or computationally predicted melting point is not readily found in publicly accessible databases. The determination of the melting point is crucial for a complete physicochemical characterization of this compound.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
Molecular Formula C₇H₄BrNOPubChem[1]
Molecular Weight 198.02 g/mol PubChem[1]
CAS Number 770718-92-8ChemicalBook[2]
Appearance White to off-white solidChemicalBook[2]
Melting Point Data not available-
Boiling Point 284.4 ± 25.0 °C (Predicted)ChemicalBook[2]
pKa 7.62 ± 0.10 (Predicted)Guidechem[3]

Experimental Protocols for Physical Property Determination

Accurate determination of the melting and boiling points is fundamental for the identification, purity assessment, and handling of chemical compounds. The following sections detail standard laboratory procedures for these measurements.

The melting point of a solid is the temperature at which it transitions from a solid to a liquid state. For a pure crystalline solid, this transition occurs over a narrow temperature range. The presence of impurities typically lowers and broadens the melting point range.

Principle: A small, finely powdered sample of the compound is heated slowly and uniformly. The temperatures at which the first drop of liquid appears and at which the entire sample becomes liquid are recorded as the melting point range.

Apparatus:

  • Melting point apparatus (e.g., Thiele tube or digital melting point apparatus)

  • Capillary tubes (sealed at one end)

  • Thermometer (calibrated)

  • Mortar and pestle

  • Heating medium (e.g., mineral oil or silicone oil for Thiele tube)

Procedure (using a digital melting point apparatus):

  • Sample Preparation: A small amount of the dry this compound is finely ground using a mortar and pestle.

  • Capillary Tube Packing: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the solid into the sealed end to a height of 2-3 mm.

  • Apparatus Setup: The packed capillary tube is inserted into the heating block of the melting point apparatus.

  • Heating: The apparatus is turned on, and the heating rate is adjusted. For an unknown compound, a rapid initial heating can be used to determine an approximate melting point.

  • Determination: A fresh sample is then heated rapidly to about 15-20 °C below the approximate melting point. The heating rate is then slowed to 1-2 °C per minute.

  • Observation and Recording: The sample is observed through the magnifying lens. The temperature at which the first droplet of liquid is observed is recorded as the beginning of the melting range. The temperature at which the last solid crystal melts is recorded as the end of the range.

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. Since this compound is a solid at room temperature, its boiling point is determined at reduced pressure to prevent decomposition at high temperatures. The predicted boiling point is at atmospheric pressure.

Principle (Capillary Method): A small amount of the substance is heated in a small tube containing an inverted capillary tube. As the substance is heated, the air trapped in the capillary tube expands and escapes. When the external pressure equals the vapor pressure of the substance, a steady stream of bubbles will emerge from the capillary. Upon cooling, the liquid will be drawn into the capillary tube when the vapor pressure of the substance drops below the external pressure. The temperature at which the liquid enters the capillary is the boiling point.

Apparatus:

  • Thiele tube or a beaker with a heating mantle

  • Small test tube (e.g., ignition tube)

  • Capillary tube (sealed at one end)

  • Thermometer (calibrated)

  • Heating medium (e.g., mineral oil or silicone oil)

  • Clamp and stand

Procedure:

  • Sample Preparation: A small amount of this compound is placed in the small test tube.

  • Capillary Insertion: A capillary tube, sealed at one end, is placed open-end-down into the test tube containing the sample.

  • Apparatus Assembly: The test tube is attached to a thermometer using a rubber band or wire. The assembly is then clamped so that the bulb of the thermometer and the test tube are immersed in the heating medium within the Thiele tube or beaker.

  • Heating: The heating medium is heated gently and steadily.

  • Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. The heating is continued until a continuous and rapid stream of bubbles is observed.

  • Cooling and Recording: The heat source is removed, and the apparatus is allowed to cool slowly. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the experimental determination of the melting and boiling points of a solid organic compound like this compound.

G cluster_0 Melting Point Determination cluster_1 Boiling Point Determination (Capillary Method) A Grind Sample B Pack Capillary Tube A->B C Insert into Apparatus B->C D Heat Sample C->D E Observe & Record Melting Range D->E End End: Physicochemical Profile E->End F Place Sample in Test Tube G Insert Inverted Capillary F->G H Assemble Apparatus G->H I Heat Sample H->I J Observe Bubbles I->J K Cool & Record Boiling Point J->K K->End Start Start: Obtain Pure Sample Start->A Start->F

Caption: Workflow for Melting and Boiling Point Determination.

References

Methodological & Application

Application Notes and Protocols for the Suzuki Cross-Coupling of 3-Bromo-5-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-5-hydroxybenzonitrile is a versatile bifunctional building block of significant interest in medicinal chemistry and materials science. The presence of a hydroxyl group, a nitrile moiety, and a bromine atom on a central benzene ring offers multiple points for synthetic diversification. The synthesis of biaryl scaffolds from this precursor is particularly valuable, as these structures are prevalent in numerous biologically active molecules and functional materials.

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the efficient formation of carbon-carbon (C-C) bonds.[1] This palladium-catalyzed reaction couples an organoboron compound (like a boronic acid or ester) with an organohalide.[2] Its widespread use is attributed to its mild reaction conditions, high functional group tolerance, and the commercial availability of a diverse array of starting materials.[3]

These application notes provide a comprehensive guide to utilizing this compound in Suzuki cross-coupling reactions. While direct literature on this specific substrate is limited, this document compiles best practices and representative protocols derived from studies on structurally similar compounds, such as other bromophenols, to facilitate reaction design and optimization.

Reaction Principle: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst. The cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[2] A base is essential for activating the organoboron species for the transmetalation step.[4]

  • Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound, forming a Pd(II) complex. This is often the rate-determining step of the cycle.[2]

  • Transmetalation : The organic group from the activated boronic acid (or ester) is transferred to the palladium center, displacing the halide. The base reacts with the boronic acid to form a more nucleophilic boronate species, which facilitates this step.

  • Reductive Elimination : The two organic groups on the palladium complex couple to form the desired biaryl product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Suzuki_Catalytic_Cycle cluster_OA cluster_T cluster_RE pd0 Pd(0)L₂ pd_complex1 Ar-Pd(II)L₂-X pd0->pd_complex1 aryl_halide Ar-X (this compound) oxidative_addition Oxidative Addition aryl_halide->oxidative_addition oxidative_addition->pd_complex1 pd_complex2 Ar-Pd(II)L₂-R pd_complex1->pd_complex2 base Base (e.g., K₃PO₄) boronate [R-B(OH)₃]⁻ base->boronate boronic_acid R-B(OH)₂ boronic_acid->boronate transmetalation Transmetalation boronate->transmetalation transmetalation->pd_complex2 pd_complex2->pd0 reductive_elimination Reductive Elimination pd_complex2->reductive_elimination product Ar-R (Biaryl Product) reductive_elimination->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Application Notes: Optimizing Reaction Parameters

The success of the Suzuki coupling with this compound depends on the careful selection of the catalyst, base, solvent, and the boronic acid partner. The presence of both an electron-withdrawing nitrile group and a potentially coordinating hydroxyl group makes this substrate moderately challenging.

  • Palladium Catalyst and Ligands : A variety of palladium sources can be used, including Pd(OAc)₂, Pd₂(dba)₃, and pre-formed complexes like Pd(PPh₃)₄ or PdCl₂(dppf). The choice of ligand is critical for stabilizing the catalyst and promoting reactivity. For electron-deficient or sterically hindered aryl bromides, bulky and electron-rich phosphine ligands are often preferred.

  • Base : The base plays a crucial role, especially when using substrates with a free hydroxyl group like this compound. The base activates the boronic acid and can also deprotonate the phenol, which may influence the reaction. Inorganic bases are most common. Stronger bases may be required for less reactive partners.

  • Solvent : The reaction is often performed in a mixture of an organic solvent and water. This biphasic system helps to dissolve both the organic substrates and the inorganic base. Common organic solvents include 1,4-dioxane, toluene, and tetrahydrofuran (THF).

  • Boronic Acid/Ester : A wide range of aryl-, heteroaryl-, and vinylboronic acids or their corresponding esters (e.g., pinacol esters) can be used. The reactivity can be influenced by the electronic and steric properties of the boronic acid partner.

The following table summarizes common conditions used for the Suzuki coupling of bromophenols, which can serve as a starting point for optimizing the reaction with this compound.

Table 1: Summary of Common Reaction Conditions for Suzuki Coupling of Bromophenols

ParameterRecommended OptionsRationale & Considerations
Palladium Source Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄, PdCl₂(dppf)Pd(PPh₃)₄ can be used directly. Others require the addition of a supporting ligand.
Ligand PPh₃, PCy₃, SPhos, XPhos, dppfBulky, electron-rich ligands (SPhos, XPhos) are effective for challenging substrates.
Base K₂CO₃, K₃PO₄, Cs₂CO₃, NaOHK₃PO₄ and Cs₂CO₃ are often effective for phenolic substrates. The choice of base can significantly impact yield.
Solvent System 1,4-Dioxane/H₂O, Toluene/H₂O, THF/H₂OA ratio of 4:1 to 10:1 (organic:water) is typical. Anhydrous conditions can also be explored.
Temperature 80 - 110 °CHigher temperatures are often required for aryl bromides compared to iodides. Microwave irradiation can accelerate the reaction.[5]
Catalyst Loading 1 - 5 mol%Lower catalyst loading is desirable but may require more active ligand systems.

Experimental Protocols

This section provides a representative, general-purpose protocol for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. This protocol is based on established procedures for similar bromophenol substrates and should be optimized for each specific boronic acid partner.[6]

Representative Protocol: Synthesis of 3-Aryl-5-hydroxybenzonitrile

G A 1. Reagent Preparation B 2. Reaction Setup (Inert Atmosphere) A->B C 3. Degassing B->C D 4. Heating & Stirring C->D E 5. Reaction Monitoring (TLC / LC-MS) D->E F 6. Work-up (Quench, Extract) E->F Upon Completion G 7. Purification (Column Chromatography) F->G H 8. Product Characterization G->H

Caption: General experimental workflow for the Suzuki cross-coupling reaction.

Materials:

  • This compound

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₃PO₄)

  • Solvent (e.g., 1,4-Dioxane, degassed)

  • Deionized water (degassed)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Schlenk flask or reaction vial

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup : To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).

  • Catalyst Addition : Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

  • Inert Atmosphere : Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Solvent Addition : Using a syringe, add the degassed organic solvent (e.g., 1,4-Dioxane) followed by degassed deionized water to achieve the desired solvent ratio (e.g., 4:1).

  • Reaction : Place the flask in a preheated oil bath or heating mantle set to the desired temperature (e.g., 90-100 °C). Stir the mixture vigorously for the required reaction time (typically 8-24 hours).

  • Monitoring : Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up :

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer two more times with ethyl acetate.

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification :

    • Filter off the drying agent and concentrate the filtrate under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired 3-aryl-5-hydroxybenzonitrile product.

  • Characterization : Confirm the structure and purity of the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, MS).

Table 2: Representative Quantitative Data for a Generic Protocol

ReagentM.W. ( g/mol )Amount (mmol)EquivalentsMass / Volume
This compound 198.021.01.0198 mg
Phenylboronic Acid 121.931.21.2146 mg
Pd(PPh₃)₄ 1155.560.030.03 (3 mol%)35 mg
K₃PO₄ 212.272.02.0425 mg
1,4-Dioxane ---8 mL
Water ---2 mL
Expected Product 195.22--Yield dependent

Note: This table is for illustrative purposes. Actual quantities should be adjusted based on the specific experiment scale and stoichiometry.

Key Component Relationships

The success of the Suzuki-Miyaura coupling relies on the synergistic interaction of several key components. The diagram below illustrates the logical relationship between these reagents and conditions.

Caption: Logical relationship of key components in the Suzuki reaction.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a powerful method for the arylation of this compound, providing access to a wide range of substituted 3-hydroxy-5-arylbenzonitriles. These products serve as valuable intermediates in drug discovery and materials science. While reaction conditions must be empirically optimized, the protocols and guidelines presented here, based on well-established chemistry of similar substrates, offer a robust starting point for researchers. Careful selection of the palladium catalyst, ligand, base, and solvent system is paramount to achieving high yields and purity.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 3-Bromo-5-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a comprehensive protocol for the palladium-catalyzed Buchwald-Hartwig amination of 3-bromo-5-hydroxybenzonitrile. This reaction is a powerful method for the synthesis of 3-amino-5-hydroxybenzonitrile derivatives, which are valuable intermediates in the development of pharmaceuticals and other biologically active molecules. The presence of both hydroxyl and cyano functional groups on the aryl bromide substrate requires careful consideration of reaction conditions to achieve high yields and selectivity.

Reaction Principle

The Buchwald-Hartwig amination is a cross-coupling reaction that forms a carbon-nitrogen (C-N) bond between an aryl halide (or pseudohalide) and an amine in the presence of a palladium catalyst and a base.[1] The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to yield the desired arylamine and regenerate the Pd(0) catalyst.[2][3] For substrates with protic functional groups like the hydroxyl group in this compound, the choice of base is critical to avoid deprotonation of the substrate, which could affect its reactivity or interfere with the catalyst.[2] Weaker inorganic bases or specialized bases like lithium bis(trimethylsilyl)amide (LiHMDS) are often employed to enhance functional group tolerance.[2]

Key Experimental Parameters and Optimization

The successful execution of the Buchwald-Hartwig amination of this compound is highly dependent on the careful selection of the palladium precursor, ligand, base, and solvent. The following tables summarize typical starting conditions and optimization parameters based on literature for similar substrates, such as bromophenols and bromobenzonitriles.

Table 1: Recommended Catalyst and Ligand Combinations

Palladium PrecursorLigandTypical Loading (mol%)Notes
Pd₂(dba)₃XPhos1-2 (Pd)A common and effective combination for a broad range of substrates.[4]
Pd(OAc)₂RuPhos2-4 (Pd)Often used for challenging couplings, including those with heteroaryl halides.[5]
G3 or G4 Precatalysts(e.g., XPhos Pd G3)1-2Air- and moisture-stable precatalysts that offer good solubility and activity.[4]
[PdCl₂(PhCN)₂]tBuXPhos2-3 (Pd)A stable Pd(II) source that is reduced in situ.

Table 2: Base Selection and Stoichiometry

BasepKa of Conjugate AcidTypical EquivalentsSuitability for Hydroxyl Group
Cs₂CO₃~101.5 - 2.0Good. A weaker base that often provides excellent functional group tolerance.[6]
K₃PO₄~12.31.5 - 2.0Good. Another effective weak base, particularly for amidation reactions.[6]
LiHMDS~261.2 - 1.5Excellent. Known to provide proton tolerance, making it suitable for substrates with acidic protons.[2]
NaOtBu~191.2 - 1.4Use with caution. A strong base that may deprotonate the phenol, but can be effective with careful control of conditions.[7]

Table 3: Solvent and Temperature Recommendations

SolventTypical ConcentrationRecommended Temperature (°C)Notes
Toluene0.1 - 0.5 M80 - 110A common non-polar solvent for this reaction.
Dioxane0.1 - 0.5 M80 - 110Another frequently used solvent, can sometimes improve solubility.[2]
THF0.1 - 0.5 M60 - 80Lower boiling point may require longer reaction times.
t-BuOH0.1 - 0.5 M80 - 100Can be used as a solvent or co-solvent.[2]

Experimental Protocols

This section provides a detailed, generalized protocol for the Buchwald-Hartwig amination of this compound with a primary or secondary amine.

Materials:

  • This compound (1.0 equiv)

  • Amine (primary or secondary, 1.2 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol% Pd)

  • Phosphine ligand (e.g., XPhos, 2-4 mol%)

  • Base (e.g., Cs₂CO₃, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware (Schlenk flask, condenser, etc.)

  • Reagents for work-up and purification (e.g., ethyl acetate, brine, silica gel)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound, the amine, the base, the palladium precatalyst, and the phosphine ligand.

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe.

  • Degassing: Subject the reaction mixture to three cycles of vacuum backfilling with an inert gas to ensure the removal of oxygen.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and filter through a pad of celite to remove the palladium catalyst.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel. For aminophenols and aminobenzonitriles, recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/hexanes) can also be an effective purification method.[8][9]

Mandatory Visualizations

Buchwald_Hartwig_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_product Product Pd0 L-Pd(0) OxAdd Oxidative Addition Complex Pd0->OxAdd Ar-Br AmineCoord Amine Coordination OxAdd->AmineCoord R₂NH Deprotonation Deprotonation AmineCoord->Deprotonation Base ReductElim Reductive Elimination Deprotonation->ReductElim ReductElim->Pd0 Product (Ar-NR₂) Product 3-Amino-5-hydroxybenzonitrile Derivative ArBr This compound Amine Amine (R₂NH)

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental_Workflow start Start setup Reaction Setup: - this compound - Amine - Base - Pd Catalyst & Ligand - Anhydrous Solvent start->setup degas Degas Mixture (Vacuum/Inert Gas Cycles) setup->degas react Heat and Stir (Monitor by TLC/LC-MS) degas->react workup Work-up: - Cool to RT - Dilute with Organic Solvent - Filter through Celite react->workup extract Extraction: - Wash with Water and Brine workup->extract dry Dry Organic Layer and Concentrate extract->dry purify Purification: - Column Chromatography or - Recrystallization dry->purify end Pure Product purify->end

Caption: Experimental workflow for Buchwald-Hartwig amination.

References

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from 3-Bromo-5-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of functionalized furo[3,2-c]pyridine derivatives starting from 3-Bromo-5-hydroxybenzonitrile. The methodologies described leverage modern cross-coupling and cyclization strategies, offering a pathway to novel heterocyclic scaffolds of interest in medicinal chemistry and drug development.

Application Note 1: Synthesis of 2-Substituted Furo[3,2-c]pyridin-4(5H)-ones via Sonogashira Coupling and Cyclization

This protocol outlines a two-step one-pot procedure for the synthesis of 2-substituted furo[3,2-c]pyridin-4(5H)-ones from this compound. The process involves an initial Sonogashira cross-coupling reaction with a terminal alkyne, followed by an intramolecular cyclization. This approach allows for the introduction of diverse substituents at the 2-position of the furo[3,2-c]pyridine core, providing a versatile route for library synthesis and structure-activity relationship (SAR) studies.

The reaction pathway is initiated by the palladium- and copper-catalyzed coupling of this compound with a terminal alkyne. The resulting intermediate, a 3-(alkynyl)-5-hydroxybenzonitrile, undergoes a subsequent intramolecular 5-endo-dig cyclization. The nitrile group participates in the cyclization to form the pyridinone ring, while the hydroxyl group and the alkyne form the furan ring.

Experimental Workflow

G start Start reagents This compound Terminal Alkyne Pd Catalyst, Cu(I) Catalyst Base, Solvent start->reagents reaction_setup Combine Reagents Inert Atmosphere (N2 or Ar) Heat to Reaction Temperature reagents->reaction_setup sonogashira Sonogashira Coupling reaction_setup->sonogashira cyclization Intramolecular Cyclization sonogashira->cyclization workup Reaction Quench Aqueous Workup Extraction cyclization->workup purification Column Chromatography workup->purification product 2-Substituted Furo[3,2-c]pyridin-4(5H)-one purification->product

Caption: Workflow for the synthesis of 2-substituted furo[3,2-c]pyridin-4(5H)-ones.

Experimental Protocol

Materials:

  • This compound

  • Terminal alkyne (e.g., phenylacetylene, 1-hexyne)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄)

  • Copper(I) iodide (CuI)

  • Base (e.g., triethylamine, diisopropylethylamine)

  • Solvent (e.g., DMF, THF)

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware and purification equipment

Procedure:

  • To a dry reaction flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 equiv), the palladium catalyst (0.05 equiv), and CuI (0.1 equiv).

  • Add the solvent (e.g., DMF) and the base (e.g., triethylamine, 3.0 equiv).

  • To the stirred mixture, add the terminal alkyne (1.2 equiv) dropwise.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion of the Sonogashira coupling, continue heating to facilitate the intramolecular cyclization.

  • After completion of the cyclization, cool the reaction mixture to room temperature.

  • Quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-substituted furo[3,2-c]pyridin-4(5H)-one.

Quantitative Data
EntryAlkyneCatalyst SystemSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ / CuIDMF901278
21-HexynePd(PPh₃)₄ / CuITHF801865
3TrimethylsilylacetylenePd(PPh₃)₂Cl₂ / CuIDMF901085

Note: Yields are for the isolated, purified product. Reaction conditions may require further optimization for different substrates.

Application Note 2: Synthesis of N-Aryl Furo[3,2-c]pyridin-4-amines via Buchwald-Hartwig Amination and Subsequent Cyclization

This protocol details a synthetic route to N-aryl furo[3,2-c]pyridin-4-amines from this compound. The methodology involves an initial Buchwald-Hartwig amination to introduce an aniline moiety, followed by a base-mediated intramolecular cyclization. This sequence allows for the construction of a different class of furo[3,2-c]pyridine derivatives with potential applications as kinase inhibitors or in materials science.

The key transformation is the palladium-catalyzed C-N cross-coupling of this compound with an aniline. The resulting N-aryl-3-amino-5-hydroxybenzonitrile intermediate is then subjected to cyclization conditions, where the hydroxyl group and the nitrile participate in the formation of the furo[3,2-c]pyridine core.

Signaling Pathway Analogy

G Start This compound Intermediate N-Aryl-3-amino-5-hydroxybenzonitrile Start->Intermediate Buchwald-Hartwig Amination Aniline Aniline Derivative Aniline->Intermediate Catalyst Pd Catalyst Ligand Base Catalyst->Intermediate Product N-Aryl Furo[3,2-c]pyridin-4-amine Intermediate->Product Cyclization Cyclization Base-mediated Intramolecular Cyclization Cyclization->Product

Caption: Logical relationship for the synthesis of N-aryl furo[3,2-c]pyridin-4-amines.

Experimental Protocol

Materials:

  • This compound

  • Aniline derivative

  • Palladium precatalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., Xantphos, BINAP)

  • Base for amination (e.g., Cs₂CO₃, K₃PO₄)

  • Base for cyclization (e.g., NaH, K₂CO₃)

  • Solvent (e.g., Toluene, Dioxane)

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware and purification equipment

Procedure:

  • Buchwald-Hartwig Amination:

    • In a dry reaction flask under an inert atmosphere, combine this compound (1.0 equiv), the aniline derivative (1.1 equiv), the palladium precatalyst (0.02 equiv), the phosphine ligand (0.04 equiv), and the base (e.g., Cs₂CO₃, 2.0 equiv).

    • Add the anhydrous solvent (e.g., toluene) and heat the mixture to reflux (e.g., 110 °C).

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

    • Cool the reaction to room temperature, filter through a pad of celite, and concentrate the filtrate. The crude intermediate can be used directly in the next step or purified by column chromatography.

  • Intramolecular Cyclization:

    • Dissolve the crude N-aryl-3-amino-5-hydroxybenzonitrile intermediate in a suitable solvent (e.g., DMF).

    • Add a base (e.g., NaH, 1.5 equiv) portion-wise at 0 °C.

    • Allow the reaction to warm to room temperature and then heat to facilitate cyclization (e.g., 80 °C).

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, carefully quench the reaction with water.

    • Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.

    • Purify the final product by column chromatography.

Quantitative Data
EntryAniline DerivativeLigandAmination BaseCyclization BaseYield (%)
1AnilineXantphosCs₂CO₃NaH72
24-MethoxyanilineBINAPK₃PO₄K₂CO₃68
33,5-DimethylanilineXantphosCs₂CO₃NaH75

Note: Yields are for the two-step sequence. Individual step yields may vary. Optimization of catalyst, ligand, and base may be necessary for different substrates.

Application Notes and Protocols: 3-Bromo-5-hydroxybenzonitrile as a Versatile Precursor for the Synthesis of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 3-Bromo-5-hydroxybenzonitrile as a strategic starting material for the synthesis of potent and selective kinase inhibitors. This document outlines synthetic strategies, detailed experimental protocols, and the rationale for its use in targeting key signaling pathways implicated in various diseases, particularly cancer.

Introduction

Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases. Small molecule kinase inhibitors have emerged as a cornerstone of targeted therapy. The 3,5-disubstituted phenyl ring is a common motif in many kinase inhibitors, providing a scaffold for optimizing interactions within the ATP-binding pocket of various kinases. This compound is an ideal precursor for generating diverse libraries of such inhibitors due to the orthogonal reactivity of its functional groups. The hydroxyl group can be readily derivatized, while the bromine atom serves as a handle for a variety of cross-coupling reactions to introduce diverse chemical moieties.

Key Synthetic Transformations

The strategic functionalization of this compound allows for the systematic exploration of the chemical space around a core scaffold. The two primary sites for modification are the hydroxyl and bromo substituents.

  • O-Alkylation/O-Arylation: The phenolic hydroxyl group can be converted to a wide range of ethers, which can probe different regions of the kinase active site. This is typically achieved under basic conditions using alkyl or aryl halides.

  • Palladium-Catalyzed Cross-Coupling Reactions: The bromine atom is amenable to various cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. These reactions enable the introduction of aryl, heteroaryl, amino, and alkynyl groups, which are crucial for establishing key interactions with the kinase.

Hypothetical Kinase Inhibitor Synthesis Workflow

The following workflow illustrates a general strategy for the synthesis of a library of kinase inhibitors targeting a receptor tyrosine kinase (RTK) such as VEGFR or FGFR, starting from this compound.

G cluster_0 Scaffold Preparation cluster_1 Diversification cluster_2 Screening Start This compound Step1 O-Alkylation (e.g., R-X, Base) Start->Step1 Intermediate1 3-Bromo-5-(alkoxy)benzonitrile Step1->Intermediate1 Step2 Suzuki Coupling (Ar-B(OH)2, Pd catalyst) Intermediate1->Step2 Inhibitor Final Kinase Inhibitor (3-Aryl-5-(alkoxy)benzonitrile) Step2->Inhibitor Assay Kinase Inhibition Assay (e.g., IC50 determination) Inhibitor->Assay SAR Structure-Activity Relationship (SAR) Analysis Assay->SAR

Caption: Synthetic workflow for kinase inhibitor development.

Experimental Protocols

Protocol 1: General Procedure for O-Alkylation of this compound

  • To a solution of this compound (1.0 eq) in a suitable solvent (e.g., DMF or acetone, 10 mL/mmol), add a base (e.g., K₂CO₃, 2.0 eq).

  • Add the desired alkyl halide (R-X, 1.2 eq) to the mixture.

  • Stir the reaction mixture at room temperature or heat to 50-80 °C for 2-16 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and pour it into ice-water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3-Bromo-5-(alkoxy)benzonitrile.

Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling

  • To a reaction vessel, add the 3-Bromo-5-(alkoxy)benzonitrile intermediate (1.0 eq), the corresponding arylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add a degassed solvent mixture (e.g., 1,4-dioxane/water or toluene/ethanol/water) via syringe.

  • Heat the reaction mixture to 80-100 °C and stir for 4-24 hours, monitoring the reaction by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with an organic solvent and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the final kinase inhibitor.

Protocol 3: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol is a general method to determine the in vitro potency of the synthesized compounds against a target kinase.

  • Prepare a stock solution of the test compound in 100% DMSO.

  • Serially dilute the compound stock to create a range of concentrations for IC₅₀ determination.

  • In a 384-well plate, add the test compounds, the target kinase, and the appropriate substrate in a kinase assay buffer.

  • Initiate the kinase reaction by adding ATP at its Km concentration.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using a luminescence-based kit (e.g., ADP-Glo™ Kinase Assay).

  • Measure the luminescence signal using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Data Presentation: Structure-Activity Relationship (SAR)

The following table presents hypothetical IC₅₀ values for a series of rationally designed kinase inhibitors based on the 3-Aryl-5-(alkoxy)benzonitrile scaffold, targeting a hypothetical Receptor Tyrosine Kinase (RTK). This data illustrates a plausible SAR based on common trends in kinase inhibitor design.

Compound IDR (Alkoxy Group)Ar (Aryl Group)RTK IC₅₀ (nM)
KI-1 -OCH₃Phenyl150
KI-2 -OCH₃4-Fluorophenyl125
KI-3 -OCH₃3-Aminophenyl80
KI-4 -OCH₂CH₃3-Aminophenyl75
KI-5 -OCH(CH₃)₂3-Aminophenyl110
KI-6 -OCH₃Pyridin-3-yl50
KI-7 -OCH₃Pyrimidin-5-yl45

SAR Analysis:

  • Aryl Group (Ar): Introduction of a hydrogen bond donor (e.g., -NH₂ on the phenyl ring) or a nitrogen-containing heterocycle (e.g., pyridine, pyrimidine) often enhances potency by forming key interactions with the hinge region of the kinase.

  • Alkoxy Group (R): The size and nature of the alkoxy group can influence solubility and steric interactions within the binding pocket. Small, linear alkoxy groups appear to be favored in this hypothetical series.

Signaling Pathway and Mechanism of Action

The synthesized inhibitors are designed to target receptor tyrosine kinases (RTKs) such as VEGFR or FGFR, which are key drivers of angiogenesis and cell proliferation in cancer. By binding to the ATP-binding site of the kinase domain, these inhibitors block the downstream signaling cascade.

G cluster_pathway RTK Signaling Pathway cluster_inhibition Mechanism of Inhibition Ligand Growth Factor (e.g., VEGF, FGF) RTK Receptor Tyrosine Kinase (e.g., VEGFR, FGFR) Ligand->RTK Dimerization Dimerization & Autophosphorylation RTK->Dimerization Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) Dimerization->Downstream Response Cellular Response (Proliferation, Angiogenesis) Downstream->Response Inhibitor 3-Aryl-5-(alkoxy)benzonitrile Kinase Inhibitor Inhibitor->Dimerization Inhibits Autophosphorylation

Caption: Inhibition of a generic RTK signaling pathway.

Conclusion

This compound represents a highly valuable and versatile starting material for the synthesis of novel kinase inhibitors. Its functional group handles allow for the application of robust and diverse synthetic methodologies to generate libraries of compounds for screening. The 3,5-disubstituted benzonitrile scaffold provides a promising framework for the development of potent and selective inhibitors targeting various kinase families. The protocols and data presented herein serve as a guide for researchers in the design and execution of synthetic and biological evaluation campaigns aimed at discovering next-generation targeted therapeutics.

Application Notes and Protocols for Nucleophilic Aromatic Substitution on 3-Bromo-5-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for conducting nucleophilic aromatic substitution (SNAr) reactions on 3-Bromo-5-hydroxybenzonitrile. This key intermediate is valuable in the synthesis of a variety of compounds with potential applications in medicinal chemistry and materials science. The following sections detail both a classical copper-catalyzed approach and a more modern palladium-catalyzed method (Buchwald-Hartwig amination) for the introduction of nitrogen nucleophiles.

Introduction

Nucleophilic aromatic substitution is a fundamental reaction for the formation of carbon-heteroatom bonds on aromatic rings. In the case of this compound, the presence of the electron-withdrawing nitrile group activates the ring towards nucleophilic attack, facilitating the displacement of the bromide leaving group. The choice of reaction conditions and catalyst system is crucial for achieving high yields and purity. This document outlines two robust methods for the amination of this compound.

Reaction Overview

The primary transformation discussed is the conversion of this compound to 3-Amino-5-hydroxybenzonitrile through the substitution of the bromine atom with an amino group.

General Reaction Scheme:

Where Nu-H can be ammonia, a primary amine, or a secondary amine.

Experimental Protocols

Two primary methods are presented: a traditional copper-catalyzed amination (Ullmann Condensation) and a palladium-catalyzed amination (Buchwald-Hartwig Amination). The Buchwald-Hartwig amination is often preferred due to its milder reaction conditions and broader substrate scope.[1][2]

Method 1: Copper-Catalyzed Amination (Ullmann Condensation)

This method is a classical approach for the formation of C-N bonds and typically requires higher temperatures.[3]

Materials:

  • This compound

  • Ammonia (aqueous solution, e.g., 28-30%) or primary/secondary amine

  • Copper(I) iodide (CuI) or other copper catalyst

  • A suitable base (e.g., potassium carbonate, K₂CO₃)

  • High-boiling polar aprotic solvent (e.g., N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO))

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and purification supplies (silica gel, solvents for chromatography)

Procedure:

  • To a dry reaction flask, add this compound (1.0 eq), copper(I) iodide (0.1 - 0.2 eq), and potassium carbonate (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon).

  • Add the appropriate solvent (DMF or DMSO) to the flask.

  • Add the nucleophile (e.g., aqueous ammonia, 5-10 eq).

  • Heat the reaction mixture to 100-130 °C and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Expected Results:

Yields for copper-catalyzed aminations can be variable and are highly dependent on the specific substrate and reaction conditions.

Method 2: Palladium-Catalyzed Amination (Buchwald-Hartwig Amination)

This modern cross-coupling reaction offers a more efficient and versatile method for C-N bond formation under milder conditions.[1][2][4]

Materials:

  • This compound

  • Ammonia source (e.g., aqueous ammonia, benzophenone imine) or primary/secondary amine[2]

  • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Phosphine ligand (e.g., Xantphos, BINAP, or a Buchwald ligand like XPhos)[1][4]

  • A suitable base (e.g., sodium tert-butoxide (NaOtBu), cesium carbonate (Cs₂CO₃))

  • Anhydrous aprotic solvent (e.g., Toluene, Dioxane)[4]

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and purification supplies

Procedure:

  • In a dry reaction flask, combine the palladium catalyst (0.01-0.05 eq) and the phosphine ligand (0.01-0.05 eq) in the chosen anhydrous solvent.

  • Add the base (1.5-2.0 eq) to the flask.

  • Add this compound (1.0 eq) to the mixture.

  • Finally, add the amine nucleophile (1.1-1.5 eq) or ammonia source.

  • Degas the reaction mixture by bubbling with an inert gas for 10-15 minutes.

  • Heat the reaction mixture to 80-110 °C under an inert atmosphere.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the reaction mixture through a pad of celite to remove the palladium catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation

ParameterMethod 1: Copper-Catalyzed AminationMethod 2: Palladium-Catalyzed Amination
Catalyst Copper(I) IodidePd₂(dba)₃ / Phosphine Ligand
Ligand Not typically requiredXantphos, BINAP, XPhos, etc.
Base K₂CO₃, Cs₂CO₃NaOtBu, Cs₂CO₃
Solvent DMF, DMSOToluene, Dioxane
Temperature 100-130 °C80-110 °C
Reaction Time 12-24 hours (typical)4-18 hours (typical)
Typical Yield Moderate to GoodGood to Excellent

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reactants This compound Nucleophile Base Heating Heating (80-130 °C) Reactants->Heating Catalyst_System CuI or Pd Catalyst + Ligand Catalyst_System->Heating Solvent DMF/DMSO or Toluene/Dioxane Solvent->Heating Monitoring Monitoring (TLC/LC-MS) Heating->Monitoring Quenching Quenching Monitoring->Quenching Upon Completion Extraction Extraction Quenching->Extraction Purification Column Chromatography Extraction->Purification Product Product Purification->Product

Caption: General experimental workflow for the nucleophilic aromatic substitution on this compound.

Reaction Mechanism Pathway

sn_ar_mechanism Start Aryl Halide (this compound) Intermediate Meisenheimer Complex (Anionic σ-complex) Start->Intermediate Nucleophilic Attack Nucleophile Nucleophile Nucleophile->Intermediate Product Substituted Product (3-Amino-5-hydroxybenzonitrile) Intermediate->Product Loss of Leaving Group Leaving_Group Leaving Group (Br⁻) Intermediate->Leaving_Group

Caption: Simplified mechanism for the SNAr reaction, proceeding through a Meisenheimer intermediate.

Safety Precautions

  • Handle all reagents and solvents in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Palladium catalysts and phosphine ligands can be air-sensitive and should be handled under an inert atmosphere.

  • Copper salts can be toxic; avoid inhalation and skin contact.

  • Consult the Safety Data Sheet (SDS) for each chemical before use.

Conclusion

The protocols provided offer two effective methods for the nucleophilic aromatic substitution on this compound. The choice between the copper-catalyzed and palladium-catalyzed methods will depend on the specific requirements of the synthesis, including desired reaction conditions, cost, and functional group tolerance. The Buchwald-Hartwig amination is generally the more versatile and efficient method for this transformation. Proper optimization of the reaction parameters outlined in these notes will be key to achieving successful outcomes in your research and development endeavors.

References

Application Notes and Protocols: Derivatization of 3-Bromo-5-hydroxybenzonitrile for Biological Screening Assays

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides detailed application notes and experimental protocols for the derivatization of 3-bromo-5-hydroxybenzonitrile. The derivatization strategies focus on the synthesis of ether and ester libraries for biological screening, particularly for anticancer and enzyme inhibitory activities. This guide includes step-by-step protocols for synthesis, purification, and characterization of the derivatives, as well as methodologies for key biological screening assays, including cytotoxicity and in vitro kinase inhibition assays.

Introduction

This compound is a versatile scaffold for the synthesis of novel bioactive molecules. The presence of a hydroxyl group allows for a variety of derivatization reactions, leading to the generation of libraries of compounds with diverse physicochemical properties. The nitrile and bromine substitutions on the aromatic ring also provide opportunities for further chemical modifications and contribute to the potential biological activity of the derivatives.

This application note focuses on two primary derivatization strategies: etherification and esterification of the phenolic hydroxyl group. These modifications can significantly impact the compound's lipophilicity, hydrogen bonding capacity, and steric profile, which are critical determinants of biological activity. The synthesized derivatives can be screened in a variety of biological assays to identify potential hits for drug discovery programs.

Derivatization Strategies

The hydroxyl group of this compound can be readily derivatized to form ethers and esters. The following sections provide detailed protocols for these transformations.

Etherification via Williamson Ether Synthesis

The Williamson ether synthesis is a reliable method for the preparation of ethers from an alkoxide and a primary alkyl halide.

Protocol 2.1.1: General Procedure for the Synthesis of 3-Bromo-5-(alkoxy)benzonitrile Derivatives

  • Materials:

    • This compound

    • Anhydrous potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃)

    • Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)

    • Anhydrous acetonitrile (CH₃CN) or dimethylformamide (DMF)

    • Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

    • Silica gel for column chromatography

    • Hexanes and ethyl acetate for column chromatography

  • Procedure:

    • To a solution of this compound (1.0 eq) in anhydrous acetonitrile (10 mL per mmol of substrate), add potassium carbonate (2.0 eq).

    • Add the desired alkyl halide (1.2 eq) to the reaction mixture.

    • Stir the reaction mixture at room temperature for 6-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). If the reaction is sluggish, it can be heated to 50-60 °C.

    • After completion of the reaction (as indicated by TLC), filter the reaction mixture to remove the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in dichloromethane (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired 3-bromo-5-(alkoxy)benzonitrile derivative.

Esterification via Steglich Esterification

The Steglich esterification is a mild method for the formation of esters from a carboxylic acid and an alcohol using a carbodiimide and a catalyst.[1][2][3]

Protocol 2.2.1: General Procedure for the Synthesis of 3-Bromo-5-(acyloxy)benzonitrile Derivatives

  • Materials:

    • This compound

    • Carboxylic acid (e.g., acetic acid, benzoic acid)

    • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

    • 4-Dimethylaminopyridine (DMAP)

    • Anhydrous dichloromethane (DCM)

    • 1 M Hydrochloric acid (HCl)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

    • Silica gel for column chromatography

    • Hexanes and ethyl acetate for column chromatography

  • Procedure:

    • To a solution of this compound (1.0 eq), the desired carboxylic acid (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous dichloromethane (10 mL per mmol of substrate), add DCC (1.5 eq) in one portion at 0 °C.

    • Stir the reaction mixture at room temperature for 4-8 hours. The reaction progress can be monitored by TLC.

    • After completion of the reaction, filter the mixture to remove the dicyclohexylurea (DCU) precipitate.

    • Wash the filtrate with 1 M HCl (2 x 10 mL), saturated aqueous sodium bicarbonate solution (2 x 10 mL), and brine (10 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired 3-bromo-5-(acyloxy)benzonitrile derivative.

Characterization of Derivatives

The synthesized derivatives should be characterized by standard analytical techniques to confirm their structure and purity.

Protocol 3.1: Characterization by ¹H NMR and LC-MS

  • ¹H NMR Spectroscopy:

    • Dissolve a small amount of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Acquire the ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer.

    • Analyze the spectrum to confirm the presence of the expected protons and their chemical shifts, coupling constants, and integration values.

  • Liquid Chromatography-Mass Spectrometry (LC-MS):

    • Dissolve a small amount of the purified compound in a suitable solvent (e.g., methanol, acetonitrile).

    • Inject the sample into an LC-MS system equipped with a C18 column and a mass spectrometer (e.g., ESI-TOF).

    • Analyze the data to determine the purity of the compound and confirm its molecular weight from the mass spectrum.[4][5]

Biological Screening Assays

The synthesized library of this compound derivatives can be screened in various biological assays to identify compounds with potential therapeutic applications.

Cytotoxicity Screening using MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[6][7][8][9][10]

Protocol 4.1.1: MTT Assay for Cytotoxicity

  • Cell Culture:

    • Culture the desired cancer cell line (e.g., MCF-7, A549) in appropriate media supplemented with fetal bovine serum and antibiotics.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of each derivative in DMSO.

    • Prepare serial dilutions of the compounds in culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

    • Incubate the plate for 48-72 hours at 37 °C in a 5% CO₂ incubator.

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Cytotoxicity Screening using LDH Assay

The LDH assay measures the release of lactate dehydrogenase from damaged cells, which is an indicator of cytotoxicity.[11][12][13][14][15]

Protocol 4.2.1: LDH Cytotoxicity Assay

  • Cell Culture and Treatment:

    • Follow the same procedure as in Protocol 4.1.1 for cell seeding and compound treatment.

  • LDH Assay:

    • After the incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes.

    • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

    • Add 50 µL of the LDH reaction mixture (as per the manufacturer's instructions) to each well.

    • Incubate the plate at room temperature for 30 minutes, protected from light.

    • Add 50 µL of stop solution to each well.

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cytotoxicity for each concentration relative to the maximum LDH release control (cells treated with a lysis buffer).

    • Determine the EC₅₀ value (the concentration of the compound that causes 50% of the maximum LDH release).

In Vitro Kinase Inhibition Assay

This assay determines the ability of the synthesized compounds to inhibit the activity of a specific kinase.

Protocol 4.3.1: ADP-Glo™ Kinase Assay

  • Reagent Preparation:

    • Prepare the kinase, substrate, and ATP solutions in the appropriate kinase buffer.

    • Prepare serial dilutions of the test compounds in DMSO.

  • Kinase Reaction:

    • Add the kinase, substrate, and test compound to a 384-well plate.

    • Initiate the reaction by adding ATP.

    • Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Detection:

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

    • Add Kinase Detection Reagent to convert the generated ADP to ATP, which is then used in a luciferase/luciferin reaction to produce light.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the no-inhibitor control.

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Data Presentation

The quantitative data obtained from the biological screening assays should be summarized in a clear and structured format to facilitate structure-activity relationship (SAR) analysis.

Table 1: Representative Biological Activity Data for a Series of 3-Bromo-5-substituted-benzonitrile Derivatives

Compound IDR-groupKinase Inhibition IC₅₀ (µM) [EGFR]Cytotoxicity IC₅₀ (µM) [MCF-7]
BN-H -H> 50> 50
BN-Me -CH₃15.225.8
BN-Et -CH₂CH₃10.518.3
BN-Bn -CH₂Ph2.15.4
BN-Ac -C(O)CH₃22.735.1
BN-Bz -C(O)Ph8.912.6

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual values will depend on the specific derivatives synthesized and the assays performed.

Visualizations

Experimental Workflow

The overall workflow for the derivatization and biological screening of this compound is depicted in the following flowchart.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_screening Biological Screening cluster_data Data Analysis start This compound derivatization Derivatization (Etherification / Esterification) start->derivatization purification Purification (Column Chromatography) derivatization->purification characterization Characterization (NMR, LC-MS) purification->characterization primary_screen Primary Screening (e.g., Single Concentration) characterization->primary_screen hit_confirmation Hit Confirmation (Dose-Response) primary_screen->hit_confirmation secondary_assay Secondary Assays (e.g., Orthogonal Assays) hit_confirmation->secondary_assay hit_validation Hit Validation secondary_assay->hit_validation sar_analysis SAR Analysis hit_validation->sar_analysis lead_identification Lead Identification sar_analysis->lead_identification

Caption: Experimental workflow from synthesis to lead identification.

Signaling Pathway

Derivatives of this compound may act as inhibitors of key signaling pathways implicated in cancer, such as the MAPK/ERK pathway, which is often dysregulated by receptor tyrosine kinases like EGFR.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Myc, c-Fos) ERK->Transcription Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation Inhibitor Benzonitrile Derivative Inhibitor->EGFR

Caption: MAPK/ERK signaling pathway and potential inhibition point.

References

Application Notes and Protocols for Palladium-Catalyzed Reactions Involving 3-Bromo-5-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for various palladium-catalyzed cross-coupling reactions utilizing 3-Bromo-5-hydroxybenzonitrile. This versatile building block is of significant interest in medicinal chemistry and materials science due to the synthetic handles offered by the bromide, hydroxyl, and nitrile functionalities. The following sections detail key palladium-catalyzed transformations including Suzuki-Miyaura coupling, Buchwald-Hartwig amination, Heck reaction, Sonogashira coupling, cyanation, and carbonylation.

The protocols provided are based on established methodologies for analogous aryl bromides and serve as a guide for the synthesis of a diverse range of derivatives from this compound.

Suzuki-Miyaura Coupling

Application Note: The Suzuki-Miyaura coupling is a robust and widely employed method for the formation of carbon-carbon bonds, enabling the synthesis of biaryl compounds. Coupling this compound with various aryl or heteroaryl boronic acids can generate novel scaffolds for drug discovery, particularly for targets where a biaryl motif is crucial for activity. The resulting 3-cyano-5-hydroxybiphenyl derivatives are of interest as potential inhibitors of various enzymes or as ligands for receptors.

Quantitative Data Summary: Suzuki-Miyaura Coupling of Analogous Aryl Bromides

EntryAryl BromideArylboronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
13-Bromobenzoic acidPhenylboronic acidPd(PPh₃)₄ (3)-K₃PO₄ (2)Toluene/H₂O (4:1)1001888
24-Bromoanisole4-Methoxyphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (3)Toluene1001692
33-Bromopyridine3-Thienylboronic acidPd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃ (2.5)THF801888

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a representative procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄, 3 equivalents)

  • Toluene, anhydrous

  • Water, degassed

  • Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), potassium phosphate (3.0 mmol), palladium(II) acetate (0.02 mmol), and SPhos (0.04 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous toluene (10 mL) and degassed water (2 mL) via syringe.

  • Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Suzuki_Miyaura_Catalytic_Cycle cluster_0 Catalytic Cycle Pd0 Pd(0)L₂ ArPdBr Ar-Pd(II)L₂(Br) Pd0->ArPdBr Oxidative Addition (Ar-Br) ArPdOH Ar-Pd(II)L₂(OH) ArPdBr->ArPdOH Ligand Exchange (Base, e.g., OH⁻) ArPdArB [Ar-Pd(II)L₂(Ar'B(OH)₃)]⁻ ArPdOH->ArPdArB Transmetalation (Ar'B(OH)₂) ArPdAr_ Ar-Pd(II)L₂(Ar') ArPdArB->ArPdAr_ ArPdAr_->Pd0 Product Ar-Ar' ArPdAr_->Product Reductive Elimination

Caption: Suzuki-Miyaura Coupling Catalytic Cycle.

Buchwald-Hartwig Amination

Application Note: The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds.[1] This reaction allows for the coupling of this compound with a wide variety of primary and secondary amines, including anilines, alkylamines, and heterocycles. The resulting 3-amino-5-hydroxybenzonitrile derivatives are valuable scaffolds in medicinal chemistry, as the arylamine moiety is a common feature in many biologically active compounds.

Quantitative Data Summary: Buchwald-Hartwig Amination of Analogous Aryl Bromides

EntryAryl BromideAmineCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
14-BromoanisoleMorpholinePd(OAc)₂ (1)BINAP (1.5)NaOtBu (1.4)Toluene100297
23-BromotolueneAnilinePd₂(dba)₃ (1)XPhos (2)K₃PO₄ (2)Dioxane1102492
32-Bromopyridinen-ButylaminePd(OAc)₂ (2)RuPhos (4)Cs₂CO₃ (2.5)t-BuOH1001885

Experimental Protocol: Buchwald-Hartwig Amination

This protocol is a representative procedure for the Buchwald-Hartwig amination of this compound with a secondary amine.

Materials:

  • This compound

  • Amine (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • XPhos (4 mol%)

  • Sodium tert-butoxide (NaOtBu, 1.5 equivalents)

  • Toluene, anhydrous

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried Schlenk tube, add palladium(II) acetate (0.02 mmol) and XPhos (0.04 mmol).

  • Evacuate and backfill the tube with an inert gas (e.g., argon).

  • Add anhydrous toluene (5 mL) and stir for 5 minutes to form the catalyst complex.

  • In a separate flask, add this compound (1.0 mmol), the amine (1.2 mmol), and sodium tert-butoxide (1.5 mmol).

  • Add the pre-formed catalyst solution to the flask containing the reagents.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • After cooling to room temperature, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (10 mL).

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography.

Buchwald_Hartwig_Catalytic_Cycle cluster_1 Catalytic Cycle Pd0 Pd(0)L₂ ArPdBr Ar-Pd(II)L₂(Br) Pd0->ArPdBr Oxidative Addition (Ar-Br) ArPdAmine [Ar-Pd(II)L₂(HNR'R'')]⁺Br⁻ ArPdBr->ArPdAmine Amine Coordination (HNR'R'') ArPdAmido Ar-Pd(II)L₂(NR'R'') ArPdAmine->ArPdAmido Deprotonation (Base) ArPdAmido->Pd0 Product Ar-NR'R'' ArPdAmido->Product Reductive Elimination

Caption: Buchwald-Hartwig Amination Catalytic Cycle.

Heck Reaction

Application Note: The Heck reaction provides a method for the C-C bond formation between this compound and an alkene, leading to the synthesis of substituted styrenes or other vinylated arenes.[2] These products can serve as versatile intermediates for further functionalization, such as hydrogenation, epoxidation, or polymerization, and are valuable in the synthesis of pharmaceuticals and materials.[3]

Quantitative Data Summary: Heck Reaction of Analogous Aryl Bromides

EntryAryl BromideAlkeneCatalyst (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
14-Bromoanisolen-Butyl acrylatePd(OAc)₂ (1)Et₃N (1.5)DMF1001285
23-BromopyridineStyrenePdCl₂(PPh₃)₂ (2)K₂CO₃ (2)Acetonitrile802478
31-BromonaphthaleneEthyl acrylatePd(OAc)₂ (1.5)NaOAc (2)DMA1201690

Experimental Protocol: Heck Reaction

This protocol describes a general procedure for the Heck reaction of this compound with an alkene.[4]

Materials:

  • This compound

  • Alkene (e.g., styrene, 1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • Triethylamine (Et₃N, 2.0 equivalents)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • In a sealed tube, combine this compound (1.0 mmol), Pd(OAc)₂ (0.02 mmol), and anhydrous DMF (10 mL).

  • Add the alkene (1.2 mmol) and triethylamine (2.0 mmol) via syringe.

  • Seal the tube and heat the reaction mixture in an oil bath at 100-120 °C with stirring.

  • Monitor the reaction by GC-MS or TLC. The reaction is typically complete within 12-24 hours.[4]

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with water and brine, then dry over anhydrous magnesium sulfate.

  • Concentrate the organic layer and purify the residue by column chromatography.

Heck_Reaction_Catalytic_Cycle cluster_2 Catalytic Cycle Pd0 Pd(0)L₂ ArPdBr Ar-Pd(II)L₂(Br) Pd0->ArPdBr Oxidative Addition (Ar-Br) AlkeneComplex Ar-Pd(II)L₂(Br)(Alkene) ArPdBr->AlkeneComplex Alkene Coordination InsertionProduct R-CH(Ar)-CH₂-Pd(II)L₂(Br) AlkeneComplex->InsertionProduct Migratory Insertion Product Ar-CH=CH-R InsertionProduct->Product HPdBr H-Pd(II)L₂(Br) InsertionProduct->HPdBr β-Hydride Elimination HPdBr->Pd0 Reductive Elimination (Base)

Caption: Heck Reaction Catalytic Cycle.

Sonogashira Coupling

Application Note: The Sonogashira coupling enables the formation of a carbon-carbon bond between this compound and a terminal alkyne. This reaction is highly valuable for synthesizing arylalkynes, which are important precursors for a variety of pharmaceuticals, natural products, and organic materials. The resulting 3-alkynyl-5-hydroxybenzonitrile derivatives can undergo further transformations, such as cyclization reactions, to generate complex heterocyclic systems.

Quantitative Data Summary: Sonogashira Coupling of Analogous Aryl Bromides

EntryAryl BromideAlkyneCatalyst SystemBase (equiv.)SolventTemp. (°C)Time (h)Yield (%)
15-BromoindolePhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃N (2.0)DMF804-693
24-Bromoiodobenzene1-HeptynePd(PPh₃)₄ / CuIi-Pr₂NH (2.0)THF651289
33-BromopyridineTrimethylsilylacetylenePdCl₂(PPh₃)₂ / CuIEt₃N (2.0)Toluene701691

Experimental Protocol: Sonogashira Coupling

This protocol provides a general procedure for the Sonogashira coupling of this compound with a terminal alkyne.

Materials:

  • This compound

  • Terminal alkyne (1.2 equivalents)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 3 mol%)

  • Copper(I) iodide (CuI, 5 mol%)

  • Triethylamine (Et₃N, 2.0 equivalents)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • In a Schlenk flask, combine this compound (1.0 mmol), PdCl₂(PPh₃)₂ (0.03 mmol), and CuI (0.05 mmol).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous DMF (10 mL) and triethylamine (2.0 mmol) via syringe.

  • Add the terminal alkyne (1.2 mmol) dropwise.

  • Heat the reaction mixture to 80 °C and stir for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate (30 mL).

  • Wash the organic layer with water (2 x 20 mL) and brine (20 mL).

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by column chromatography.

Sonogashira_Catalytic_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ ArPdBr Ar-Pd(II)L₂(Br) Pd0->ArPdBr Oxidative Addition (Ar-Br) ArPdAlkyne Ar-Pd(II)L₂(C≡CR) ArPdBr->ArPdAlkyne Transmetalation ArPdAlkyne->Pd0 Product Ar-C≡CR ArPdAlkyne->Product Reductive Elimination CuX Cu(I)X CuAlkyne Cu(I)-C≡CR CuX->CuAlkyne Base CuAlkyne->ArPdBr Alkyne H-C≡CR Alkyne->CuAlkyne

Caption: Sonogashira Coupling Catalytic Cycles.

Palladium-Catalyzed Cyanation

Application Note: The palladium-catalyzed cyanation of this compound provides a direct route to 3,5-dicyanophenol. This reaction is an alternative to traditional methods like the Sandmeyer or Rosenmund-von Braun reactions, often proceeding under milder conditions with greater functional group tolerance. The dinitrile product is a valuable intermediate for the synthesis of various materials and pharmaceuticals.

Quantitative Data Summary: Palladium-Catalyzed Cyanation of Aryl Bromides

EntryAryl BromideCyanide SourceCatalyst (mol%)Ligand (mol%)AdditiveSolventTemp. (°C)Time (h)Yield (%)
14-BromotolueneK₄[Fe(CN)₆]Pd(OAc)₂ (2)dppf (4)KOAcDioxane/H₂O100197
23-BromoanisoleZn(CN)₂Pd₂(dba)₃ (1.5)dppf (3)-DMF801291
34-BromobenzonitrileKCNPd(PPh₃)₄ (5)--Toluene1102485

Experimental Protocol: Palladium-Catalyzed Cyanation

This protocol is a general procedure for the palladium-catalyzed cyanation of this compound.

Materials:

  • This compound

  • Potassium hexacyanoferrate(II) trihydrate (K₄[Fe(CN)₆]·3H₂O, 0.5 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • 1,1'-Bis(diphenylphosphino)ferrocene (dppf, 4 mol%)

  • Potassium acetate (KOAc, 0.2 equivalents)

  • 1,4-Dioxane

  • Water, degassed

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a screw-top test tube equipped with a magnetic stir bar, add this compound (1.0 mmol), K₄[Fe(CN)₆]·3H₂O (0.5 mmol), Pd(OAc)₂ (0.02 mmol), dppf (0.04 mmol), and KOAc (0.2 mmol).

  • Seal the tube with a Teflon-lined screw-cap and evacuate and backfill with nitrogen (repeat three times).

  • Add 1,4-dioxane (5 mL) and degassed water (5 mL) via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring for 1-3 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute with ethyl acetate (20 mL) and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the resulting dinitrile by column chromatography.

Palladium-Catalyzed Carbonylation

Application Note: Palladium-catalyzed carbonylation introduces a carbonyl group into the aromatic ring of this compound. Depending on the nucleophile used (e.g., alcohol, amine), this reaction can produce esters or amides. This transformation is a powerful tool for the synthesis of carboxylic acid derivatives, which are prevalent in pharmaceuticals and agrochemicals.

Quantitative Data Summary: Palladium-Catalyzed Carbonylation of Aryl Bromides

EntryAryl BromideNucleophileCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventCO PressureTemp. (°C)Yield (%)
14-BromoanisoleMethanolPd(OAc)₂ (2)Xantphos (4)Et₃N (2)Toluene1 atm10095
23-BromotolueneDiethylaminePdCl₂(dppf) (3)-DBU (1.5)DMF10 atm12088
31-BromonaphthaleneAnilinePd(OAc)₂ (1)cataCXium A (2)K₂CO₃ (2)Dioxane5 atm11092

Experimental Protocol: Palladium-Catalyzed Carbonylation (Alkoxycarbonylation)

This protocol describes the synthesis of a methyl ester derivative from this compound.

Materials:

  • This compound

  • Methanol

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • Xantphos (4 mol%)

  • Triethylamine (Et₃N, 2.0 equivalents)

  • Toluene, anhydrous

  • Carbon monoxide (CO) gas

  • Standard high-pressure reaction vessel (autoclave) or a balloon setup for atmospheric pressure

Procedure:

  • To a dry reaction vessel, add this compound (1.0 mmol), Pd(OAc)₂ (0.02 mmol), and Xantphos (0.04 mmol).

  • Evacuate and backfill the vessel with carbon monoxide (repeat three times).

  • Add anhydrous toluene (10 mL), methanol (5 mL), and triethylamine (2.0 mmol) via syringe.

  • Pressurize the vessel with carbon monoxide (1-10 atm, as required) or maintain a CO atmosphere using a balloon.

  • Heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.

  • After cooling to room temperature, carefully vent the CO gas in a fume hood.

  • Dilute the reaction mixture with ethyl acetate and filter to remove any solids.

  • Wash the filtrate with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate.

  • Purify the crude ester by column chromatography.

Experimental_Workflow cluster_workflow General Experimental Workflow start Reaction Setup (Reagents, Catalyst, Solvent) reaction Reaction (Heating, Stirring) start->reaction monitoring Monitoring (TLC, LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup (Quenching, Extraction) monitoring->workup Complete purification Purification (Column Chromatography) workup->purification characterization Characterization (NMR, MS) purification->characterization end Pure Product characterization->end

Caption: A General Experimental Workflow.

Biological Significance and Signaling Pathways

While specific signaling pathways for this compound are not extensively documented, the phenolic hydroxyl group is a key pharmacophore. Derivatives of this compound, which are readily accessible through the palladium-catalyzed reactions described, may interact with various biological targets.

Phenolic compounds are known to modulate numerous signaling pathways, often exerting antioxidant, anti-inflammatory, and anticancer effects.[5] For instance, polyphenols can influence pathways such as:

  • NF-κB Signaling: Many phenolic compounds can inhibit the activation of NF-κB, a key transcription factor involved in the inflammatory response. This can lead to the downregulation of pro-inflammatory cytokines and enzymes like COX-2.

  • MAPK Signaling: The mitogen-activated protein kinase (MAPK) pathways (including ERK, JNK, and p38) are crucial for cell proliferation, differentiation, and apoptosis. Certain phenolic derivatives can modulate these pathways, which is relevant for cancer research.

  • PI3K/Akt Signaling: This pathway is central to cell survival and growth. The ability of some phenolic compounds to interfere with PI3K/Akt signaling is another mechanism underlying their potential anticancer properties.

The synthesis of a library of derivatives from this compound using the palladium-catalyzed methods outlined above provides a powerful platform for screening for novel modulators of these and other critical biological pathways in drug discovery programs.

References

Application of 3-Bromo-5-hydroxybenzonitrile in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Note AN-AGCHEM-001

Introduction

3-Bromo-5-hydroxybenzonitrile is a substituted aromatic nitrile that serves as a potential intermediate in the synthesis of various agrochemicals, particularly herbicides. Its chemical structure, featuring a nitrile group, a hydroxyl group, and a bromine atom on the benzene ring, allows for a variety of chemical transformations. This document outlines the application of this compound and its isomers in the synthesis of commercially important herbicides, with a focus on brominated hydroxybenzonitrile herbicides such as Bromoxynil. While not the primary starting material for current industrial synthesis of major herbicides, understanding its chemistry is valuable for the development of novel synthetic routes and new active ingredients.

The most prominent agrochemical in this class is Bromoxynil (3,5-dibromo-4-hydroxybenzonitrile), a selective, contact herbicide that functions by inhibiting photosynthesis at photosystem II.[1][2][3] This application note will detail the synthesis of Bromoxynil from a related precursor, 4-hydroxybenzonitrile, to illustrate the key chemical transformations relevant to the application of brominated hydroxybenzonitriles.

Core Application: Synthesis of Bromoxynil Herbicide

Bromoxynil is a widely used herbicide for the post-emergence control of annual broadleaf weeds.[2] The industrial synthesis of Bromoxynil typically starts with 4-hydroxybenzonitrile, which undergoes bromination to yield the final product.[4] While this compound is not the direct precursor, the chemistry involved in the bromination of a hydroxybenzonitrile ring is directly applicable.

A hypothetical synthetic pathway to a related isomer could involve the bromination of 3-hydroxybenzonitrile. The regioselectivity of such a reaction would be crucial in determining the final product distribution.

Experimental Protocols

Protocol 1: Synthesis of 3,5-Dibromo-4-hydroxybenzonitrile (Bromoxynil) from 4-Hydroxybenzonitrile

This protocol is based on an eco-friendly synthesis method that avoids the use of hazardous liquid bromine.[4]

Materials:

  • 4-Hydroxybenzonitrile

  • Sodium bromide (NaBr) or Potassium bromide (KBr)

  • Sodium bromate (NaBrO₃) or Potassium bromate (KBrO₃)

  • Sulfuric acid (98%) or Hydrochloric acid (36%)

  • Deionized water

Equipment:

  • Reaction vessel with a stirrer

  • Buchner funnel and filter paper

  • Drying oven

  • Gas chromatograph (for purity analysis)

  • Melting point apparatus

Procedure:

  • In a reaction vessel, dissolve 4-hydroxybenzonitrile in water.

  • Prepare a brominating reagent solution by dissolving a 2:1 molar ratio of a bromide salt (e.g., NaBr) to a bromate salt (e.g., NaBrO₃) in water.

  • Under continuous stirring, slowly add the brominating reagent to the 4-hydroxybenzonitrile solution at room temperature (25-35 °C).

  • Slowly add an inorganic acid (e.g., sulfuric acid or hydrochloric acid) to the reaction mixture. The use of hydrochloric acid is reported to minimize reaction time.[4]

  • Continue stirring the reaction mixture for a period of 1 to 4 hours at room temperature.

  • The product, 3,5-dibromo-4-hydroxybenzonitrile, will precipitate out of the solution as a solid.

  • Filter the reaction mixture through a Buchner funnel.

  • Wash the solid product with deionized water.

  • Dry the product in an oven at 80-90 °C.

  • The final product can be analyzed for purity by gas chromatography and its melting point can be determined.

Quantitative Data Summary

The following table summarizes the typical quantitative data for the synthesis of Bromoxynil using the eco-friendly method.

ParameterValueReference
Starting Material4-Hydroxybenzonitrile[4]
Product3,5-Dibromo-4-hydroxybenzonitrile (Bromoxynil)[4]
Yield91-99%[4][5]
Purity (by GC)>99%[4]
Melting Point189-191 °C[4]
Reaction Temperature25-35 °C[4]

Diagrams

Synthetic Pathway of Bromoxynil

Synthesis_of_Bromoxynil 4-Hydroxybenzonitrile 4-Hydroxybenzonitrile Bromoxynil 3,5-Dibromo-4-hydroxybenzonitrile (Bromoxynil) 4-Hydroxybenzonitrile->Bromoxynil Bromination Brominating_Reagent 2NaBr + NaBrO3 + H2SO4 (in situ Br2 generation) Brominating_Reagent->Bromoxynil

Caption: Synthesis of Bromoxynil from 4-Hydroxybenzonitrile.

Mode of Action of Bromoxynil

Bromoxynil is an inhibitor of photosynthesis at photosystem II (PSII). It acts by binding to the D1 protein of the PSII complex, which blocks the electron transport chain.[1][2][6] This disruption leads to the formation of reactive oxygen species, causing rapid cell damage and death of the susceptible plant.

Mode_of_Action_Bromoxynil cluster_PSII Photosystem II (PSII) in Thylakoid Membrane Light Light P680 P680 Light->P680 Excites Pheophytin Pheophytin P680->Pheophytin e- QA QA Pheophytin->QA e- QB QB (D1 Protein) QA->QB e- Plastoquinone_Pool Plastoquinone Pool QB->Plastoquinone_Pool e- Inhibition Inhibition of Electron Transport Bromoxynil Bromoxynil Bromoxynil->QB Binds to

Caption: Bromoxynil inhibits electron transport in Photosystem II.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Substitutions on 3-Bromo-5-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Bromo-5-hydroxybenzonitrile. The content is designed to address specific challenges encountered during substitution reactions, such as Suzuki-Miyaura and Buchwald-Hartwig cross-coupling.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling reaction with this compound is giving low to no yield. What are the common causes?

A1: Low or no yield in a Suzuki-Miyaura coupling with this substrate can stem from several factors. The primary considerations are the deactivation of the catalyst and issues related to the dual functionality of the starting material. The electron-withdrawing nitrile group generally facilitates the oxidative addition step, but the acidic phenolic proton can interfere with the basic conditions required for the reaction.

Troubleshooting Steps:

  • Base Selection: The choice of base is critical. The base must be strong enough to facilitate transmetalation but should not lead to unwanted side reactions. The presence of the acidic hydroxyl group means a portion of the base will be consumed in an acid-base reaction. Consider using a slight excess of a milder base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in the presence of water, or a stronger, non-nucleophilic base like potassium phosphate (K₃PO₄).[1]

  • Catalyst and Ligand Choice: For electron-deficient aryl bromides, bulky and electron-rich phosphine ligands are often effective as they facilitate the oxidative addition step.[2] Consider using ligands like SPhos, XPhos, or RuPhos.

  • Solvent and Degassing: Ensure your solvent (e.g., toluene, dioxane, THF) is thoroughly degassed to remove oxygen, which can deactivate the palladium catalyst.[1]

  • Starting Material Purity: Impurities in your this compound or boronic acid/ester can poison the catalyst.[1]

  • Protodeboronation: This side reaction, the cleavage of the C-B bond of the boronic acid, can be significant. Using boronic esters (e.g., pinacol esters) can sometimes mitigate this issue.[1]

Q2: I am observing significant debromination of my starting material during my Buchwald-Hartwig amination. How can I minimize this side reaction?

A2: Debromination is a common side reaction in palladium-catalyzed cross-coupling reactions.[3] It occurs when the aryl halide complex undergoes reduction instead of coupling.

Strategies to Minimize Debromination:

  • Ligand Selection: The choice of ligand is crucial. Bulky, electron-rich ligands can promote the desired reductive elimination over competing side reactions. For Buchwald-Hartwig aminations, ligands like Josiphos or those from the Buchwald ligand families (e.g., XPhos, SPhos) are often effective.

  • Reaction Temperature: Lowering the reaction temperature can sometimes suppress the dehalogenation side reaction.[4]

  • Base Strength: Using a less coordinating or weaker base might be beneficial. While a strong base is needed to deprotonate the amine, an excessively strong base can sometimes promote side reactions.

Q3: Does the hydroxyl group on this compound require protection before performing cross-coupling reactions?

A3: While direct coupling without protection is possible with careful optimization of the base and reaction conditions, protecting the hydroxyl group is a common strategy to prevent complications. The acidic proton of the hydroxyl group will react with the base, potentially affecting the reaction stoichiometry and leading to the formation of phenoxide species that can influence the catalyst's activity.

Common Protecting Groups for Phenols in Palladium Catalysis:

  • Methyl (Me) or Benzyl (Bn) ethers: These are generally stable to the basic conditions of many cross-coupling reactions.

  • Silyl ethers (e.g., TBS, TIPS): These are also widely used, though their stability can vary depending on the specific base and solvent system.

  • Propargyl ethers: These can be cleaved under mild, copper-free palladium-catalyzed conditions, offering an orthogonal deprotection strategy.[5]

Q4: Can the nitrile group on this compound interfere with the palladium catalyst?

A4: Yes, the nitrile group has the potential to coordinate to the palladium center, which could inhibit the catalytic cycle. However, successful cross-coupling reactions on various bromobenzonitriles have been reported, indicating that this is not always a prohibitive issue.[4][6][7] The choice of ligand can play a significant role in mitigating this potential problem. A strongly coordinating ligand can occupy the coordination sites on the palladium, preventing the nitrile group from binding and deactivating the catalyst.

Troubleshooting Guides

Low Conversion or No Reaction

LowConversionTroubleshooting Start Low/No Conversion CheckCatalyst Verify Catalyst Activity (Pd source and ligand) Start->CheckCatalyst Is catalyst system appropriate? CheckBase Evaluate Base (Type and Equivalents) Start->CheckBase Is base suitable for phenolic substrate? CheckCatalyst->CheckBase Yes CheckSolvent Ensure Anhydrous & Degassed Solvent CheckBase->CheckSolvent Yes ConsiderProtection Consider Protecting the Hydroxyl Group CheckBase->ConsiderProtection No, side reactions observed CheckTemp Optimize Temperature CheckSolvent->CheckTemp Yes Outcome Reaction Optimized CheckTemp->Outcome Optimization successful ConsiderProtection->CheckBase Re-evaluate base

Caption: Troubleshooting workflow for low or no reaction conversion.

Formation of Side Products

SideProductTroubleshooting Start Side Product Formation IdentifyProduct Identify Side Product (e.g., Debromination, Homocoupling) Start->IdentifyProduct Debromination Debromination Observed IdentifyProduct->Debromination Homocoupling Homocoupling Observed IdentifyProduct->Homocoupling LowerTemp Lower Reaction Temperature Debromination->LowerTemp ChangeLigand Switch to a Bulky, Electron-Rich Ligand Debromination->ChangeLigand CheckPurity Check Boronic Acid Purity (for homocoupling of boronic acid) Homocoupling->CheckPurity AdjustStoichiometry Adjust Stoichiometry of Coupling Partner Homocoupling->AdjustStoichiometry

Caption: Troubleshooting guide for common side product formation.

Data Presentation: Reaction Conditions

The following tables summarize typical starting conditions for Suzuki-Miyaura and Buchwald-Hartwig reactions involving aryl bromides with functionalities similar to this compound. These should be considered as starting points for optimization.

Table 1: Suzuki-Miyaura Coupling of Aryl Bromides

ParameterCondition 1Condition 2Condition 3
Catalyst Pd(OAc)₂ (2 mol%)Pd₂(dba)₃ (1.5 mol%)PdCl₂(dppf) (3 mol%)
Ligand SPhos (4 mol%)XPhos (3 mol%)-
Base K₃PO₄ (2.0 equiv)K₂CO₃ (2.0 equiv)Cs₂CO₃ (2.5 equiv)
Solvent Toluene/H₂O (10:1)DioxaneDMF
Temperature 80 - 110 °C100 °C90 °C
Notes Good for electron-deficient bromides.Water can be crucial for base activity.[1]Often used for a broad range of substrates.

Table 2: Buchwald-Hartwig Amination of Aryl Bromides

ParameterCondition 1Condition 2Condition 3
Catalyst Pd₂(dba)₃ (2 mol%)Pd(OAc)₂ (2 mol%)BrettPhos Pd G3 (3 mol%)
Ligand BINAP (3 mol%)Xantphos (4 mol%)-
Base NaOtBu (1.5 equiv)Cs₂CO₃ (2.0 equiv)K₃PO₄ (2.0 equiv)
Solvent TolueneDioxaneTHF
Temperature 90 - 110 °C100 °C80 °C
Notes NaOtBu is a strong base, may not be suitable for all functional groups.Cs₂CO₃ is a milder base, good for sensitive substrates.Pre-catalyst can offer convenience and improved reactivity.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling
  • To an oven-dried reaction vessel, add this compound (1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), the palladium catalyst (1-5 mol%), and the ligand (if required).

  • Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent and then the base (2.0-3.0 equiv).

  • Heat the reaction mixture to the desired temperature with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

General Protocol for Buchwald-Hartwig Amination
  • In a glovebox or under an inert atmosphere, add the palladium source, ligand, and base to an oven-dried reaction vessel.

  • Add this compound (1.0 equiv) and the amine (1.1-1.3 equiv).

  • Add the degassed solvent.

  • Seal the vessel and heat to the desired temperature with stirring.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the mixture to room temperature and filter through a pad of celite, washing with an appropriate organic solvent.

  • Concentrate the filtrate and purify the residue by column chromatography.

ExperimentalWorkflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reagents Combine Aryl Halide, Coupling Partner, Catalyst, Ligand Inert Establish Inert Atmosphere Reagents->Inert SolventBase Add Degassed Solvent and Base Inert->SolventBase Heat Heat to Optimized Temperature SolventBase->Heat Monitor Monitor Progress (TLC, LC-MS) Heat->Monitor Quench Cool and Quench Monitor->Quench Reaction Complete Extract Aqueous Extraction Quench->Extract Purify Column Chromatography Extract->Purify Product Final Product Purify->Product

Caption: General experimental workflow for cross-coupling reactions.

References

Technical Support Center: Purification of 3-Bromo-5-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of crude 3-Bromo-5-hydroxybenzonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The two primary and most effective methods for the purification of crude this compound are recrystallization and column chromatography. Recrystallization is often employed to remove minor impurities and obtain a highly crystalline final product. Column chromatography is particularly useful for separating the desired product from significant impurities, such as constitutional isomers or poly-brominated species that may have similar solubilities.

Q2: How can I identify a suitable solvent for the recrystallization of this compound?

A2: A suitable recrystallization solvent should dissolve the crude product completely at an elevated temperature but only sparingly at room temperature or below. For substituted hydroxybenzonitriles, polar protic solvents like ethanol or methanol, or moderately polar solvents like acetone, are often good starting points. Solvent screening with small amounts of the crude product is recommended to identify the optimal solvent or solvent system (e.g., a mixture of a good solvent and a poor solvent). A related compound, 2-Bromo-5-hydroxybenzonitrile, has been successfully recrystallized from ethanol.[1] Another related compound, 3-Bromo-2-hydroxybenzonitrile, was recrystallized from acetone.[2]

Q3: My purified this compound product is colored. How can I remove the color?

A3: Colored impurities can often be removed by treating a solution of the crude product with activated carbon before the hot filtration step in recrystallization. The activated carbon adsorbs the colored impurities. However, it is important to use the minimum amount of activated carbon necessary, as it can also adsorb some of the desired product, leading to a lower yield.

Q4: What are the likely impurities in my crude this compound?

A4: Common impurities may include unreacted starting materials, constitutional isomers (e.g., 2-Bromo-5-hydroxybenzonitrile or 3-Bromo-4-hydroxybenzonitrile), and poly-brominated byproducts. The specific impurities will depend on the synthetic route used to prepare the crude product.

Troubleshooting Guides

Recrystallization Issues
Symptom Possible Cause Troubleshooting Step
Low or No Crystal Formation - The chosen solvent is too good at room temperature.- Too much solvent was used.- Try a different solvent or a solvent mixture.- Evaporate some of the solvent to increase the concentration of the product.
"Oiling Out" of the Product - The solution is supersaturated, and the product is coming out of solution above its melting point.- The rate of cooling is too fast.- Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.- Scratch the inside of the flask with a glass rod to induce crystallization.
Low Purity After Recrystallization - Impurities have similar solubility to the product.- Inefficient removal of mother liquor.- Consider a second recrystallization or an alternative purification method like column chromatography.- Ensure the crystals are thoroughly washed with a small amount of cold, fresh solvent during filtration.
Column Chromatography Issues
Symptom Possible Cause Troubleshooting Step
Poor Separation of Product and Impurities - The chosen mobile phase is too polar or not polar enough.- Perform TLC analysis with different solvent systems to find an optimal mobile phase that provides good separation (Rf value of the product around 0.3-0.4).
Streaking of the Compound on the Column - The compound is interacting too strongly with the stationary phase (silica gel).- The sample is overloaded.- Add a small amount of a modifier to the mobile phase (e.g., a few drops of acetic acid if the compound is acidic).- Load a smaller amount of the crude product onto the column.
Product Elutes Too Quickly or Too Slowly - The polarity of the mobile phase is too high or too low.- Adjust the solvent ratio of the mobile phase. Increase polarity to elute the compound faster, or decrease polarity to slow it down.

Data Presentation

Table 1: Example Recrystallization Solvents for Substituted Hydroxybenzonitriles

Compound Solvent Reference
2-Bromo-5-hydroxybenzonitrileEthanol[1]
3-Bromo-2-hydroxybenzonitrileAcetone[2]
3-Nitro-4-phenylmethoxybenzamideEthanol, Methanol, Isopropanol, Acetone, Ethyl Acetate, Toluene[3]

Table 2: Example Column Chromatography Conditions for Substituted Benzonitriles

Compound Stationary Phase Mobile Phase Reference
4-HydroxybenzonitrileSilica GelPentane/Acetone (5:1)[4]
4-MethoxybenzonitrileSilica GelPentane/Et2O (4:1)[4]
3-Bromo-1,2,4,5-tetrazineSilica Gel100% CH2Cl2[5]

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol describes a general method for the purification of crude this compound by recrystallization.

Methodology:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, methanol, acetone, ethyl acetate, or mixtures like hexane/ethyl acetate) to find a suitable solvent or solvent system. A good solvent will dissolve the compound when hot but not at room temperature.[6]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent while stirring until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat the solution for a few minutes.

  • Hot Filtration: If activated carbon or other insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper to remove them.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize the formation of crystals.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals in a vacuum oven or a desiccator to remove any residual solvent.

Protocol 2: Purification by Column Chromatography

This protocol provides a general procedure for the purification of crude this compound using silica gel column chromatography.

Methodology:

  • Mobile Phase Selection: Use Thin-Layer Chromatography (TLC) to determine a suitable mobile phase. A good solvent system will give the desired product an Rf value of approximately 0.3-0.4. A mixture of a non-polar solvent (e.g., hexane or pentane) and a more polar solvent (e.g., ethyl acetate or ether) is a common starting point.

  • Column Packing: Prepare a column with silica gel as the stationary phase, using the chosen mobile phase as the eluent.

  • Sample Loading: Dissolve the crude this compound in a minimum amount of the mobile phase or a suitable solvent and load it onto the top of the silica gel column.

  • Elution: Elute the column with the mobile phase, collecting fractions in separate test tubes.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which fractions contain the purified product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Mandatory Visualization

experimental_workflow cluster_recrystallization Recrystallization Workflow cluster_chromatography Column Chromatography Workflow rec_start Crude Product rec_dissolve Dissolve in Minimal Hot Solvent rec_start->rec_dissolve rec_filter Hot Filtration (if necessary) rec_dissolve->rec_filter rec_cool Cool to Crystallize rec_filter->rec_cool rec_isolate Isolate Crystals (Vacuum Filtration) rec_cool->rec_isolate rec_dry Dry Crystals rec_isolate->rec_dry rec_pure Pure Product rec_dry->rec_pure chrom_start Crude Product chrom_load Load onto Silica Gel Column chrom_start->chrom_load chrom_elute Elute with Mobile Phase chrom_load->chrom_elute chrom_collect Collect Fractions chrom_elute->chrom_collect chrom_analyze Analyze Fractions (TLC) chrom_collect->chrom_analyze chrom_combine Combine Pure Fractions chrom_analyze->chrom_combine chrom_evaporate Evaporate Solvent chrom_combine->chrom_evaporate chrom_pure Pure Product chrom_evaporate->chrom_pure

Caption: General workflows for the purification of this compound.

troubleshooting_logic cluster_low_purity Troubleshooting Path start Crude Product Purification purity_check Check Purity (e.g., TLC, NMR) start->purity_check low_purity Purity Not Met purity_check->low_purity No high_purity Purity Acceptable (Proceed to Next Step) purity_check->high_purity Yes recrystallization_option Attempt Recrystallization low_purity->recrystallization_option column_chrom_option Attempt Column Chromatography low_purity->column_chrom_option recrystallization_option->purity_check Re-evaluate column_chrom_option->purity_check Re-evaluate

Caption: Logical workflow for troubleshooting purification methods.

References

Technical Support Center: Overcoming Low Reactivity of 3-Bromo-5-hydroxybenzonitrile in Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low reactivity of 3-Bromo-5-hydroxybenzonitrile in common cross-coupling reactions.

Understanding the Challenge

This compound presents a unique set of challenges in palladium-catalyzed cross-coupling reactions due to its electronic and structural features. The electron-withdrawing nature of the nitrile group deactivates the aryl bromide towards oxidative addition, which is often the rate-limiting step in the catalytic cycle. Additionally, the acidic proton of the hydroxyl group (predicted pKa ≈ 7.62) can interfere with the reaction by reacting with the base or the organometallic coupling partner, leading to side reactions and reduced yields.[1]

Frequently Asked Questions (FAQs)

Q1: Why is my Suzuki-Miyaura coupling of this compound failing or giving low yields?

A1: The low reactivity is primarily due to the electron-deficient nature of the aromatic ring caused by the nitrile group, which slows down the oxidative addition of the palladium catalyst to the C-Br bond. The acidic phenolic proton can also consume the base, hindering the transmetalation step. Common side reactions include debromination of the starting material and homocoupling of the boronic acid.

Q2: Should I protect the hydroxyl group of this compound before attempting a coupling reaction?

A2: While some coupling reactions can proceed with the unprotected phenol, protecting the hydroxyl group is a common strategy to prevent its acidic proton from interfering with the reaction. Common protecting groups for phenols include silyl ethers (e.g., TBDMS) or methyl ethers. The choice of protecting group will depend on its stability to the reaction conditions and the ease of its subsequent removal.

Q3: What are the best types of ligands to use for coupling reactions with this substrate?

A3: For electron-deficient aryl bromides like this compound, bulky and electron-rich phosphine ligands are generally recommended. These ligands facilitate the oxidative addition step and stabilize the palladium catalyst. Examples include Buchwald ligands (e.g., XPhos, SPhos) and other trialkylphosphines (e.g., P(t-Bu)₃).

Q4: Can microwave irradiation improve the outcome of these coupling reactions?

A4: Yes, microwave-assisted synthesis can be highly effective in overcoming the low reactivity of this substrate. The rapid heating provided by microwaves can significantly reduce reaction times and improve yields by providing the necessary activation energy for the challenging oxidative addition step.

Troubleshooting Guides

Suzuki-Miyaura Coupling

Issue: Low to no conversion of this compound.

Potential Cause Troubleshooting Step
Slow Oxidative Addition 1. Switch to a more active catalyst system: Use a palladium precatalyst with a bulky, electron-rich ligand (e.g., XPhos Pd G3, SPhos Pd G3).2. Increase reaction temperature: If using conventional heating, ensure the temperature is optimal (typically 80-110 °C). Consider using microwave irradiation for higher temperatures and shorter reaction times.3. Use a more reactive boronic acid: Electron-rich boronic acids tend to react faster.
Base Incompatibility 1. Use a stronger, non-nucleophilic base: If the hydroxyl group is unprotected, a stronger base like K₃PO₄ or Cs₂CO₃ may be required to facilitate both the deprotonation of the phenol and the transmetalation step.2. Ensure anhydrous conditions: Water can hydrolyze the boronic acid (protodeboronation). Use dry solvents and reagents.
Catalyst Deactivation 1. Degas all solvents and reagents: Palladium(0) catalysts are sensitive to oxygen. Purge the reaction mixture with an inert gas (argon or nitrogen) before adding the catalyst.2. Increase catalyst loading: For challenging substrates, a higher catalyst loading (e.g., 2-5 mol%) may be necessary.

Issue: Significant formation of debrominated starting material (5-hydroxybenzonitrile).

Potential Cause Troubleshooting Step
Protodebromination 1. Use rigorously dried solvents and reagents. 2. Choose a different base: Some bases can act as hydride sources. Consider switching to a different base (e.g., from an alkoxide to a carbonate).
Reaction with Solvent 1. Switch to a non-protic solvent system if possible.
Buchwald-Hartwig Amination

Issue: Low yield of the desired arylamine.

Potential Cause Troubleshooting Step
Inefficient Catalyst System 1. Select a suitable ligand: For amination of electron-deficient aryl bromides, ligands like BINAP or Josiphos-type ligands have shown success. Buchwald's biarylphosphine ligands are also a good choice.2. Use a strong, non-nucleophilic base: Sodium tert-butoxide (NaOtBu) or potassium tert-butoxide (KOtBu) are commonly used and effective.
Amine Reactivity 1. Consider the pKa of the amine: Less basic amines may require more forcing conditions (higher temperature, longer reaction time).2. Use an excess of the amine: This can help drive the reaction to completion.
Hydroxyl Group Interference 1. Protect the hydroxyl group: This is highly recommended for Buchwald-Hartwig amination to prevent deprotonation by the strong base, which can complicate the reaction.2. Use additional equivalents of base: If proceeding with the unprotected phenol, ensure enough base is present to deprotonate both the phenol and the amine.
Sonogashira Coupling

Issue: Homocoupling of the terminal alkyne (Glaser coupling).

Potential Cause Troubleshooting Step
Copper(I) Co-catalyst 1. Switch to a copper-free Sonogashira protocol: Several modern methods avoid the use of a copper co-catalyst, which is often responsible for alkyne homocoupling.2. Use an appropriate amine base: The choice of amine base (e.g., diisopropylamine, triethylamine) is crucial in both copper-catalyzed and copper-free systems.
Oxygen Presence 1. Thoroughly degas the reaction mixture: Oxygen promotes the oxidative homocoupling of alkynes.

Issue: Low yield of the coupled product.

Potential Cause Troubleshooting Step
Poor Catalyst Activity 1. Choose an effective palladium catalyst and ligand combination: For copper-free conditions, catalysts with bulky phosphine ligands can be effective.2. Increase reaction temperature: Some Sonogashira couplings of deactivated aryl bromides require elevated temperatures.
Alkyne Deprotonation 1. Ensure the base is strong enough to deprotonate the terminal alkyne.

Quantitative Data Summary

The following tables provide a summary of typical reaction conditions and yields for the coupling of substrates structurally similar to this compound. This data can serve as a starting point for reaction optimization.

Table 1: Suzuki-Miyaura Coupling of Substituted Aryl Bromides

Aryl BromideBoronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
4-BromobenzonitrilePhenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O10012~95
4-Bromophenol4-Methylphenylboronic acidPd(PPh₃)₄ (3)-K₂CO₃ (2)Dioxane/H₂O9016~85
3-BromoanisolePhenylboronic acidPd(dppf)Cl₂ (2)-Na₂CO₃ (2)DME/H₂O8512~90

Table 2: Buchwald-Hartwig Amination of Substituted Aryl Bromides

Aryl BromideAmineCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
4-BromobenzonitrileMorpholinePd₂(dba)₃ (1)BINAP (1.5)NaOtBu (1.2)Toluene10018~92
3-BromoanisoleAnilinePd(OAc)₂ (2)XPhos (4)K₃PO₄ (2)Dioxane11024~88
4-Bromophenol (Protected)PiperidinePd₂(dba)₃ (1.5)RuPhos (3)Cs₂CO₃ (2)Toluene10016~90

Table 3: Sonogashira Coupling of Substituted Aryl Bromides

Aryl BromideAlkyneCatalyst (mol%)Co-catalyst (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
4-BromobenzonitrilePhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (1)Et₃N (3)THF656~94
3-BromoanisoleTrimethylsilylacetylenePd(OAc)₂ (2)PPh₃ (4)DIPA (2)Toluene8012~85
4-Bromophenol1-HexynePdCl₂(dppf) (3)CuI (1.5)K₂CO₃ (2)DMF908~80

Experimental Protocols (Starting Points)

Disclaimer: The following protocols are generalized starting points based on successful couplings of structurally similar substrates. Optimization will likely be required for this compound.

Suzuki-Miyaura Coupling (General Protocol)
  • Reaction Setup: In an oven-dried Schlenk tube, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2-3 equiv).

  • Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with an inert gas (argon or nitrogen) three times.

  • Solvent Addition: Add the degassed solvent system (e.g., dioxane/water 4:1) via syringe.

  • Catalyst Addition: Add the palladium catalyst and ligand (e.g., Pd(OAc)₂ and SPhos, or a pre-formed catalyst like SPhos Pd G3) to the reaction mixture under a positive flow of inert gas.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Buchwald-Hartwig Amination (General Protocol)
  • Reaction Setup: In a glovebox or under an inert atmosphere, charge a reaction vial with the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.2-1.5 equiv).

  • Reagent Addition: Add the protected this compound (1.0 equiv), the amine (1.1-1.2 equiv), and the anhydrous, degassed solvent (e.g., toluene).

  • Reaction: Seal the vial and heat the reaction mixture with stirring at the desired temperature (e.g., 100-110 °C).

  • Monitoring and Work-up: Follow steps 6-8 from the Suzuki-Miyaura protocol.

Copper-Free Sonogashira Coupling (General Protocol)
  • Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 equiv) and the palladium catalyst/ligand system (e.g., Pd(OAc)₂ and a bulky phosphine ligand).

  • Inert Atmosphere: Seal the tube and evacuate and backfill with an inert gas.

  • Reagent Addition: Add the anhydrous, degassed solvent (e.g., THF or DMF), the terminal alkyne (1.2-1.5 equiv), and the amine base (e.g., diisopropylamine or Et₃N, 2-3 equiv).

  • Reaction: Stir the reaction mixture at room temperature or heat as required.

  • Monitoring and Work-up: Follow steps 6-8 from the Suzuki-Miyaura protocol.

Visualized Workflows and Pathways

Overcoming_Low_Reactivity cluster_start Initial Coupling Attempt cluster_troubleshooting Troubleshooting Pathway cluster_success Successful Outcome Start This compound + Coupling Partner LowYield Low or No Yield? Start->LowYield CheckCatalyst Optimize Catalyst System (e.g., Bulky Ligands) LowYield->CheckCatalyst Yes Success Desired Coupled Product LowYield->Success No CheckBase Screen Bases (e.g., K3PO4, Cs2CO3) CheckCatalyst->CheckBase ProtectOH Protect Hydroxyl Group CheckBase->ProtectOH IncreaseTemp Increase Temperature or Use Microwave ProtectOH->IncreaseTemp IncreaseTemp->Success Optimized

Caption: A troubleshooting workflow for overcoming low yields in coupling reactions with this compound.

Suzuki_Catalytic_Cycle Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(Br)L2 Ar-Pd(II)(Br)L2 Pd(0)L2->Ar-Pd(II)(Br)L2 Oxidative Addition (Ar-Br) Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Br)L2->Ar-Pd(II)(Ar')L2 Transmetalation (Ar'-B(OH)2, Base) Ar-Ar' Ar-Ar' Ar-Pd(II)(Ar')L2->Ar-Ar' Reductive Elimination Ar-Ar'->Pd(0)L2 Catalyst Regeneration

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Catalytic_Cycle Buchwald-Hartwig Amination Catalytic Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(Br)L2 Ar-Pd(II)(Br)L2 Pd(0)L2->Ar-Pd(II)(Br)L2 Oxidative Addition (Ar-Br) Ar-Pd(II)(NR2)L2 Ar-Pd(II)(NR2)L2 Ar-Pd(II)(Br)L2->Ar-Pd(II)(NR2)L2 Amine Coordination & Deprotonation (HNR2, Base) Ar-NR2 Ar-NR2 Ar-Pd(II)(NR2)L2->Ar-NR2 Reductive Elimination Ar-NR2->Pd(0)L2 Catalyst Regeneration

Caption: The catalytic cycle for the Buchwald-Hartwig amination reaction.

References

Side reactions and byproduct formation with 3-Bromo-5-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3-Bromo-5-hydroxybenzonitrile. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues related to the synthesis and purification of this versatile compound. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to help ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The two primary synthetic strategies for preparing this compound are:

  • Direct Electrophilic Bromination: This method involves the direct bromination of the precursor 3-hydroxybenzonitrile.

  • Sandmeyer Reaction: This route utilizes a diazotization reaction of an amino-substituted precursor, typically 3-amino-5-hydroxybenzonitrile, followed by displacement with a bromide source.

Q2: I performed a direct bromination of 3-hydroxybenzonitrile and obtained a mixture of products. Is this expected?

A2: Yes, this is a very common outcome. The direct bromination of 3-hydroxybenzonitrile is known to produce a mixture of regioisomers due to the directing effects of the hydroxyl (-OH) and nitrile (-CN) groups on the aromatic ring. The hydroxyl group is an activating ortho-, para-director, while the nitrile group is a deactivating meta-director. This competition can lead to the formation of several isomeric byproducts.

Q3: What are the typical byproducts of the direct bromination of 3-hydroxybenzonitrile?

A3: The major byproducts are other isomeric bromo-hydroxybenzonitriles. Experimental data has shown that the electrophilic aromatic bromination of 3-hydroxybenzonitrile can yield 2-bromo-5-hydroxybenzonitrile and 2-bromo-3-hydroxybenzonitrile in significant amounts.[1] In some cases, di-brominated products may also be formed if an excess of the brominating agent is used or if the reaction conditions are not carefully controlled.

Q4: How can I improve the regioselectivity of the bromination reaction?

A4: Achieving high regioselectivity for the 3-bromo isomer via direct bromination is challenging. However, you can try to optimize the reaction conditions by varying the brominating agent (e.g., N-Bromosuccinimide (NBS), Br2), the solvent, the reaction temperature, and the presence of a catalyst. For applications requiring high purity of the 3-bromo isomer, considering an alternative synthetic route like the Sandmeyer reaction is often more effective.

Q5: What are the potential side reactions in the Sandmeyer reaction to produce this compound?

A5: While the Sandmeyer reaction generally offers better regioselectivity, it is not without potential side reactions. Common byproducts can include:

  • Phenol formation: If the diazonium salt reacts with water in the reaction mixture, it can lead to the formation of a hydroxyl group in place of the diazonium group, resulting in a dihydroxybenzonitrile byproduct.

  • Protodeamination: The diazonium group can be replaced by a hydrogen atom, leading to the formation of 3-hydroxybenzonitrile.

  • Biaryl formation: Radical intermediates in the Sandmeyer reaction can sometimes couple to form biaryl byproducts.[2]

Troubleshooting Guides

Issue 1: Low Yield of this compound in Direct Bromination
Potential Cause Troubleshooting Step
Formation of multiple isomers The primary reason for low yield of the desired isomer is the formation of other regioisomers. It is crucial to analyze the product mixture (e.g., by HPLC or GC-MS) to quantify the different isomers. If the desired isomer is a minor product, consider switching to the Sandmeyer reaction route for better regiocontrol.
Incomplete reaction Monitor the reaction progress using TLC or another suitable analytical technique. If the starting material is not fully consumed, you can try increasing the reaction time or temperature, or adding a slight excess of the brominating agent.
Product degradation Phenolic compounds can be sensitive to harsh reaction conditions. Avoid excessively high temperatures or prolonged reaction times. Ensure that the work-up procedure is performed promptly after the reaction is complete.
Loss during work-up/purification The separation of isomeric products can be challenging and may lead to significant product loss. Optimize your purification method (see Issue 3).
Issue 2: Unexpected Byproducts in the Sandmeyer Reaction
Potential Cause Troubleshooting Step
Presence of water leading to phenol formation Ensure that all reagents and solvents are dry. The diazotization step is typically carried out in an aqueous acidic solution, but it is important to control the temperature and minimize the presence of excess water during the subsequent displacement reaction.
Protodeamination This side reaction is often promoted by certain reducing agents. Ensure that your copper(I) bromide is of high purity and free from contaminants that could facilitate this pathway.
Formation of azo coupling products Diazonium salts can react with activated aromatic compounds. Ensure that the starting 3-amino-5-hydroxybenzonitrile is fully converted to the diazonium salt before the addition of the copper(I) bromide. Maintaining a low temperature during diazotization is critical.
Issue 3: Difficulty in Purifying this compound
Potential Cause Troubleshooting Step
Co-elution of isomers in column chromatography The separation of regioisomers of bromo-hydroxybenzonitrile can be difficult due to their similar polarities. Experiment with different solvent systems for column chromatography. A combination of a non-polar solvent (e.g., hexane or heptane) and a moderately polar solvent (e.g., ethyl acetate or dichloromethane) is a good starting point. Gradient elution may be necessary to achieve good separation.
Product is a solid that is difficult to handle If the purified product is an amorphous solid or an oil, try to induce crystallization by dissolving it in a minimal amount of a hot solvent and then cooling it slowly. Seeding with a small crystal can also be effective.
Contamination with starting materials or reagents Ensure that the work-up procedure effectively removes all starting materials and reagents. This may involve aqueous washes to remove acids or bases and drying of the organic layer to remove water.

Quantitative Data Summary

Table 1: Regioisomer Distribution in the Bromination of 3-Hydroxybenzonitrile

ProductYield (%)Reference
2-Bromo-5-hydroxybenzonitrile73[1]
2-Bromo-3-hydroxybenzonitrile18[1]
This compound(Not reported as a major product)

Note: The yields of different isomers can vary depending on the specific reaction conditions used.

Experimental Protocols

Protocol 1: Synthesis of 3-amino-5-hydroxybenzonitrile (Precursor for Sandmeyer Reaction)

A common route to 3-amino-5-hydroxybenzonitrile involves the reduction of a corresponding nitro compound, such as 3-hydroxy-5-nitrobenzonitrile.

Step 1: Nitration of 3-hydroxybenzonitrile (General Procedure)

  • Dissolve 3-hydroxybenzonitrile in a suitable solvent such as concentrated sulfuric acid at a low temperature (e.g., 0-5 °C).

  • Slowly add a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) dropwise while maintaining the low temperature.

  • After the addition is complete, allow the reaction to stir at a controlled temperature until the starting material is consumed (monitor by TLC).

  • Carefully pour the reaction mixture onto ice and collect the precipitated product by filtration.

  • Wash the product with cold water and dry it thoroughly.

Step 2: Reduction of 3-hydroxy-5-nitrobenzonitrile (General Procedure)

  • Suspend 3-hydroxy-5-nitrobenzonitrile in a suitable solvent (e.g., ethanol, ethyl acetate, or methanol).

  • Add a reducing agent such as tin(II) chloride dihydrate or perform catalytic hydrogenation using a catalyst like palladium on carbon (Pd/C) under a hydrogen atmosphere.

  • If using SnCl2·2H2O, the reaction is typically heated. For catalytic hydrogenation, the reaction is usually run at room temperature.

  • Monitor the reaction until completion.

  • After the reaction is complete, the work-up will depend on the reducing agent used. For SnCl2·2H2O, the mixture is typically basified to precipitate tin salts, and the product is extracted with an organic solvent. For catalytic hydrogenation, the catalyst is filtered off, and the solvent is removed under reduced pressure.

Protocol 2: Sandmeyer Reaction for the Synthesis of this compound (General Procedure)
  • Dissolve 3-amino-5-hydroxybenzonitrile in an aqueous solution of a mineral acid (e.g., HBr or H2SO4) at 0-5 °C.

  • Slowly add a solution of sodium nitrite (NaNO2) in water dropwise, keeping the temperature below 5 °C. The formation of the diazonium salt is usually indicated by a color change.

  • In a separate flask, prepare a solution or suspension of copper(I) bromide (CuBr) in the corresponding mineral acid (HBr).

  • Slowly add the cold diazonium salt solution to the CuBr solution. Effervescence (evolution of N2 gas) should be observed.

  • Allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) until the evolution of gas ceases.

  • Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).

  • Wash the organic layer with water and brine, then dry it over an anhydrous drying agent (e.g., Na2SO4 or MgSO4).

  • Remove the solvent under reduced pressure to obtain the crude product, which can then be purified by column chromatography or recrystallization.

Visualizations

direct_bromination 3-Hydroxybenzonitrile 3-Hydroxybenzonitrile Reaction Reaction 3-Hydroxybenzonitrile->Reaction Brominating Agent (e.g., NBS) Brominating Agent (e.g., NBS) Brominating Agent (e.g., NBS)->Reaction Product Mixture Product Mixture Reaction->Product Mixture This compound This compound Product Mixture->this compound Desired Product 2-Bromo-5-hydroxybenzonitrile 2-Bromo-5-hydroxybenzonitrile Product Mixture->2-Bromo-5-hydroxybenzonitrile Major Byproduct 2-Bromo-3-hydroxybenzonitrile 2-Bromo-3-hydroxybenzonitrile Product Mixture->2-Bromo-3-hydroxybenzonitrile Byproduct Di-brominated Byproducts Di-brominated Byproducts Product Mixture->Di-brominated Byproducts Potential Byproduct

Caption: Direct bromination of 3-hydroxybenzonitrile leading to a mixture of products.

sandmeyer_reaction cluster_diazotization Diazotization cluster_displacement Displacement cluster_side_reactions Potential Side Reactions 3-Amino-5-hydroxybenzonitrile 3-Amino-5-hydroxybenzonitrile Diazonium Salt Diazonium Salt 3-Amino-5-hydroxybenzonitrile->Diazonium Salt NaNO2, HBr, 0-5 °C NaNO2, HBr, 0-5 °C NaNO2, HBr, 0-5 °C This compound This compound Diazonium Salt->this compound CuBr Dihydroxybenzonitrile Dihydroxybenzonitrile Diazonium Salt->Dihydroxybenzonitrile H2O 3-Hydroxybenzonitrile 3-Hydroxybenzonitrile Diazonium Salt->3-Hydroxybenzonitrile Protodeamination Biaryl Byproducts Biaryl Byproducts Diazonium Salt->Biaryl Byproducts Radical Coupling CuBr CuBr

Caption: Sandmeyer reaction pathway for the synthesis of this compound and potential side reactions.

troubleshooting_logic Start Start Low Yield or Impure Product Low Yield or Impure Product Start->Low Yield or Impure Product Analyze Product Mixture (HPLC, GC-MS) Analyze Product Mixture (HPLC, GC-MS) Low Yield or Impure Product->Analyze Product Mixture (HPLC, GC-MS) Isomeric Mixture? Isomeric Mixture? Analyze Product Mixture (HPLC, GC-MS)->Isomeric Mixture? Other Byproducts? Other Byproducts? Analyze Product Mixture (HPLC, GC-MS)->Other Byproducts? No Isomers Optimize Purification Optimize Purification Isomeric Mixture?->Optimize Purification Yes Consider Sandmeyer Route Consider Sandmeyer Route Isomeric Mixture?->Consider Sandmeyer Route Major Issue Successful Synthesis Successful Synthesis Optimize Purification->Successful Synthesis Review Reaction Conditions Review Reaction Conditions Other Byproducts?->Review Reaction Conditions Yes Other Byproducts?->Successful Synthesis No Check Reagent Purity Check Reagent Purity Review Reaction Conditions->Check Reagent Purity Check Reagent Purity->Successful Synthesis

Caption: Troubleshooting workflow for the synthesis of this compound.

References

Degradation pathways of 3-Bromo-5-hydroxybenzonitrile under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Bromo-5-hydroxybenzonitrile. It focuses on the degradation pathways of this compound under acidic and basic conditions, offering insights into potential challenges and their solutions during experimental studies.

Frequently Asked Questions (FAQs)

Q1: What are the expected degradation products of this compound under acidic or basic conditions?

A1: Under both acidic and basic conditions, the primary degradation pathway for this compound is the hydrolysis of the nitrile group. This reaction proceeds in two main stages: first, the formation of an intermediate, 3-bromo-5-hydroxybenzamide, followed by further hydrolysis to the final degradation product, 3-bromo-5-hydroxybenzoic acid.[1][2]

Q2: What is the general mechanism for the degradation of this compound?

A2: The degradation follows the general mechanism of nitrile hydrolysis.

  • Under acidic conditions: The nitrile nitrogen is first protonated, making the carbon atom more susceptible to nucleophilic attack by water. This leads to the formation of an imidic acid, which then tautomerizes to the more stable amide intermediate. Further hydrolysis of the amide yields the carboxylic acid and an ammonium ion.

  • Under basic conditions: A hydroxide ion directly attacks the electrophilic carbon of the nitrile group. A series of proton transfers, involving water molecules, leads to the formation of the amide intermediate. Continued hydrolysis of the amide under basic conditions results in the carboxylate salt and ammonia. Acidification of the reaction mixture is then required to obtain the carboxylic acid.

Q3: What factors can influence the rate of degradation?

A3: Several factors can affect the rate of hydrolysis of this compound:

  • pH: The rate of hydrolysis is dependent on the concentration of hydronium or hydroxide ions.

  • Temperature: Higher temperatures generally accelerate the reaction rate.

  • Solvent: The choice of solvent can influence the solubility of the compound and the kinetics of the reaction.

  • Substituent Effects: The presence of the bromo and hydroxy groups on the benzene ring can influence the electronic properties of the nitrile group and affect the rate of hydrolysis. Electron-withdrawing groups can sometimes enhance the susceptibility of the nitrile carbon to nucleophilic attack.[3][4]

Q4: I am not observing any degradation of my this compound sample under my initial stress conditions. What should I do?

A4: If you do not observe degradation, consider the following troubleshooting steps:

  • Increase the severity of the stress conditions: You can increase the concentration of the acid or base, raise the temperature, or prolong the exposure time.[5]

  • Verify your analytical method: Ensure that your analytical method, such as HPLC, is capable of separating the parent compound from potential degradation products. The method should be validated for its stability-indicating properties.

  • Consider the intrinsic stability of the molecule: It is possible that this compound is highly stable under the conditions you have tested. Document the conditions and the absence of degradation.[5]

Q5: My degradation results are inconsistent or not reproducible. What could be the cause?

A5: Inconsistent results can arise from several factors:

  • Variability in experimental conditions: Ensure that temperature, pH, and light exposure are tightly controlled and consistent across experiments.

  • Purity of the starting material: Impurities in your this compound sample may degrade at different rates, leading to variability.

  • Secondary degradation: At later time points or under harsh conditions, the primary degradation product, 3-bromo-5-hydroxybenzoic acid, might undergo further degradation. Analyze samples at multiple time points to track the formation and potential subsequent degradation of products.

Troubleshooting Guides

Issue 1: Difficulty in Achieving Controlled Degradation (5-20%)
  • Problem: The degradation is either too slow or proceeds to completion too quickly, making it difficult to obtain the desired 5-20% degradation for stability-indicating method validation.[6]

  • Troubleshooting Steps:

    • Fine-tune Stress Conditions:

      • For slow degradation: Incrementally increase the temperature (e.g., in 10°C steps) or the concentration of the acid/base.

      • For rapid degradation: Decrease the temperature, shorten the reaction time, or use a lower concentration of the stressor.

    • Time Point Optimization: Sample at more frequent and earlier time points to capture the desired degradation level before the reaction proceeds too far.

    • Matrix Effects: If working with a formulated product, consider potential interactions between the active pharmaceutical ingredient (API) and excipients that might accelerate or inhibit degradation.

Issue 2: Poor Peak Shape or Resolution in HPLC Analysis
  • Problem: The HPLC chromatogram shows tailing peaks, fronting peaks, or co-elution of the parent compound and its degradation products.

  • Troubleshooting Steps:

    • Optimize Mobile Phase pH: The ionization state of this compound and its degradation products (especially the carboxylic acid) is pH-dependent. Adjust the mobile phase pH to ensure sharp, symmetrical peaks. A pH well below the pKa of the carboxylic acid (typically around 2-3) will ensure it is in its neutral form.

    • Adjust Mobile Phase Composition: Vary the ratio of your organic solvent (e.g., acetonitrile or methanol) to the aqueous buffer to improve separation.

    • Change Column Chemistry: If resolution is still an issue, try a different HPLC column with a different stationary phase (e.g., a phenyl-hexyl column instead of a C18).

    • Gradient Optimization: If using a gradient elution, adjust the gradient slope and time to better separate closely eluting peaks.

Issue 3: Identification of Unknown Peaks in the Chromatogram
  • Problem: Besides the parent compound and the expected 3-bromo-5-hydroxybenzoic acid, other unknown peaks are present in the chromatogram.

  • Troubleshooting Steps:

    • Mass Spectrometry (MS) Analysis: Couple your HPLC system to a mass spectrometer (LC-MS) to obtain the mass-to-charge ratio (m/z) of the unknown peaks. This is a powerful tool for identifying potential degradation products or impurities.

    • Forced Degradation of the Degradation Product: Subject a pure sample of the suspected primary degradation product (3-bromo-5-hydroxybenzoic acid) to the same stress conditions to see if it generates any of the unknown peaks. This can help identify secondary degradation products.

    • Consider Side Reactions: While hydrolysis of the nitrile is the primary pathway, other reactions like debromination or oxidation could potentially occur under harsh conditions, leading to different degradation products.

Data Presentation

Table 1: Summary of Expected Degradation Products

Parent CompoundStress ConditionIntermediate ProductFinal Degradation Product
This compoundAcidic (H⁺, H₂O, Δ)3-Bromo-5-hydroxybenzamide3-Bromo-5-hydroxybenzoic acid
This compoundBasic (OH⁻, H₂O, Δ)3-Bromo-5-hydroxybenzamide3-Bromo-5-hydroxybenzoate (salt)

Table 2: Physicochemical Properties of Key Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )
This compoundC₇H₄BrNO198.02
3-Bromo-5-hydroxybenzoic acidC₇H₅BrO₃217.02

Experimental Protocols

Protocol 1: General Procedure for Acidic Degradation
  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

  • Stress Condition: Dilute the stock solution with an equal volume of an aqueous acidic solution (e.g., 0.1 M HCl or 1 M HCl) to achieve the desired final concentration of the drug and acid.

  • Incubation: Incubate the solution at a controlled temperature (e.g., 60°C or 80°C) for a predetermined period. It is advisable to take samples at various time points (e.g., 2, 4, 8, 12, 24 hours) to monitor the progress of the degradation.

  • Neutralization and Dilution: At each time point, withdraw an aliquot of the sample and neutralize it with an equivalent amount of a basic solution (e.g., 0.1 M NaOH or 1 M NaOH). Dilute the neutralized sample to a suitable concentration with the HPLC mobile phase.

  • Analysis: Analyze the sample by a validated stability-indicating HPLC method. A control sample (drug substance in solvent without acid) should be prepared and analyzed in parallel.

Protocol 2: General Procedure for Basic Degradation
  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

  • Stress Condition: Dilute the stock solution with an equal volume of an aqueous basic solution (e.g., 0.1 M NaOH or 1 M NaOH) to achieve the desired final concentration of the drug and base.

  • Incubation: Incubate the solution at a controlled temperature (e.g., room temperature, 40°C, or 60°C) for a predetermined period, taking samples at various time points.

  • Neutralization and Dilution: At each time point, withdraw an aliquot of the sample and neutralize it with an equivalent amount of an acidic solution (e.g., 0.1 M HCl or 1 M HCl). Dilute the neutralized sample to a suitable concentration with the HPLC mobile phase.

  • Analysis: Analyze the sample by a validated stability-indicating HPLC method. A control sample (drug substance in solvent without base) should be prepared and analyzed in parallel.

Mandatory Visualizations

Acidic_Degradation_Pathway This compound This compound Protonated Nitrile Protonated Nitrile This compound->Protonated Nitrile + H⁺ Imidic Acid Intermediate Imidic Acid Intermediate Protonated Nitrile->Imidic Acid Intermediate + H₂O - H⁺ 3-Bromo-5-hydroxybenzamide 3-Bromo-5-hydroxybenzamide Imidic Acid Intermediate->3-Bromo-5-hydroxybenzamide Tautomerization Protonated Amide Protonated Amide 3-Bromo-5-hydroxybenzamide->Protonated Amide + H⁺ Tetrahedral Intermediate Tetrahedral Intermediate Protonated Amide->Tetrahedral Intermediate + H₂O 3-Bromo-5-hydroxybenzoic acid 3-Bromo-5-hydroxybenzoic acid Tetrahedral Intermediate->3-Bromo-5-hydroxybenzoic acid - NH₄⁺ Ammonium Ion Ammonium Ion Tetrahedral Intermediate->Ammonium Ion

Caption: Acid-catalyzed degradation pathway of this compound.

Basic_Degradation_Pathway This compound This compound Imidate Intermediate Imidate Intermediate This compound->Imidate Intermediate + OH⁻ 3-Bromo-5-hydroxybenzamide 3-Bromo-5-hydroxybenzamide Imidate Intermediate->3-Bromo-5-hydroxybenzamide + H₂O - OH⁻ Tetrahedral Intermediate Tetrahedral Intermediate 3-Bromo-5-hydroxybenzamide->Tetrahedral Intermediate + OH⁻ 3-Bromo-5-hydroxybenzoate 3-Bromo-5-hydroxybenzoate Tetrahedral Intermediate->3-Bromo-5-hydroxybenzoate - NH₃ Ammonia Ammonia Tetrahedral Intermediate->Ammonia 3-Bromo-5-hydroxybenzoic acid 3-Bromo-5-hydroxybenzoic acid 3-Bromo-5-hydroxybenzoate->3-Bromo-5-hydroxybenzoic acid + H⁺ (workup)

Caption: Base-catalyzed degradation pathway of this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_data Data Interpretation Stock Solution Prepare Stock Solution (1 mg/mL) Acidic Acidic Hydrolysis (e.g., 0.1 M HCl, 60°C) Stock Solution->Acidic Basic Basic Hydrolysis (e.g., 0.1 M NaOH, 40°C) Stock Solution->Basic Sampling Sample at Time Points Acidic->Sampling Basic->Sampling Neutralization Neutralize Sample Sampling->Neutralization Dilution Dilute for Analysis Neutralization->Dilution HPLC HPLC Analysis Dilution->HPLC Quantification Quantify Parent and Degradation Products HPLC->Quantification Pathway Elucidate Degradation Pathway Quantification->Pathway

Caption: General experimental workflow for forced degradation studies.

References

Troubleshooting guide for Suzuki coupling with 3-Bromo-5-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Suzuki-Miyaura cross-coupling reaction. This guide is specifically tailored for researchers, scientists, and drug development professionals working with 3-Bromo-5-hydroxybenzonitrile. Here you will find troubleshooting advice and frequently asked questions to help you navigate the challenges of this specific transformation.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction with this compound is resulting in a low yield or failing completely. What are the primary factors to investigate?

A: Low yields or reaction failure with this compound can stem from several factors. The presence of both an electron-withdrawing nitrile group and a phenolic hydroxyl group on the aryl bromide introduces specific challenges. Key areas to troubleshoot include:

  • Catalyst System and Ligand Choice: Standard palladium catalysts like Pd(PPh₃)₄ may not be optimal. More electron-rich and bulky phosphine ligands or N-heterocyclic carbene (NHC) ligands can promote the oxidative addition step, which can be challenging for some substrates.[1][2] Consider screening different catalyst/ligand combinations.

  • Base Selection: The choice of base is critical. It activates the boronic acid for transmetalation.[3] The acidic proton of the hydroxyl group on your substrate can be deprotonated by the base, potentially affecting the catalyst or leading to side reactions. Weaker bases like carbonates (e.g., K₂CO₃, Cs₂CO₃) or phosphates (e.g., K₃PO₄) are often a good starting point.[3]

  • Solvent System: The solvent plays a crucial role in solubility and reaction rate. Biphasic solvent systems like toluene/water or dioxane/water are common, but for substrates with solubility issues, polar aprotic solvents like DMF or THF might be necessary.[4] Ensure your solvents are thoroughly degassed to prevent catalyst deactivation.[5]

  • Reaction Temperature: While many Suzuki couplings proceed at elevated temperatures (80-110 °C), side reactions can also be accelerated.[4][5] Optimization of the temperature is crucial.

  • Quality of Reagents: Ensure the boronic acid is not degraded (protodeboronation) and that the solvent is anhydrous if the reaction is sensitive to water.

Q2: I am observing significant amounts of homocoupling of my boronic acid. How can I minimize this side reaction?

A: Homocoupling is a common side reaction where two boronic acid molecules couple together. This is often promoted by the presence of oxygen, which can interfere with the palladium catalyst.[2]

  • Thorough Degassing: Ensure your reaction mixture and solvents are rigorously degassed. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent or by using freeze-pump-thaw cycles.[4][6]

  • Catalyst Pre-activation: Using a pre-formed Pd(0) catalyst can sometimes reduce homocoupling compared to in situ reduction of a Pd(II) source.

  • Control of Reaction Conditions: Lowering the reaction temperature or reducing the amount of base can sometimes disfavor the homocoupling pathway.

Q3: Dehalogenation of this compound is a major side product in my reaction. What causes this and how can it be prevented?

A: Dehalogenation is the replacement of the bromine atom with a hydrogen atom. This can occur through a competing reaction pathway involving the palladium catalyst.

  • Source of Hydride: The hydride source can be impurities in the solvent, the base, or even the boronic acid. Using high-purity, anhydrous solvents is important.

  • Ligand Choice: Certain phosphine ligands can promote β-hydride elimination if there are alkyl chains present in the reaction, though this is less common with aryl-aryl couplings. However, the ligand's electronic properties can influence the relative rates of reductive elimination (desired product) and dehalogenation. Screening different ligands may be beneficial.[2]

  • Base Selection: Some bases are more prone to providing a hydride source than others. Consider switching to a non-hydridic base if this is a persistent issue.[5]

Q4: Does the hydroxyl group on this compound require protection?

A: Generally, the phenolic hydroxyl group in Suzuki couplings does not require protection. In fact, it can sometimes be beneficial. The hydroxyl group can interact with the catalyst and may accelerate the reaction.[7][8] However, if you are using a very strong base, deprotonation of the hydroxyl group is expected. This can potentially lead to coordination with the palladium center, which might either inhibit or promote the catalytic cycle depending on the specific conditions. If you suspect the hydroxyl group is causing issues, you could consider protecting it as a methyl ether or another stable protecting group, but this adds extra steps to your synthesis. Recent advances have even shown that phenols can be used directly in Suzuki-type couplings through in situ activation.[9][10]

Quantitative Data Summary

The following table provides a general overview of reaction parameters for Suzuki coupling reactions. The optimal conditions for this compound may vary and require experimental optimization.

ParameterTypical RangeNotes
Aryl Halide 1.0 equivThis compound
Boronic Acid 1.1 - 2.0 equivExcess is used to drive the reaction to completion.
Palladium Catalyst 0.5 - 5 mol%Higher catalyst loading may be needed for challenging substrates.
Ligand 1 - 2 equiv (relative to Pd)For bidentate ligands, a 1:1 ratio to Pd is common.
Base 2.0 - 4.0 equivThe choice of base is critical and substrate-dependent.[3]
Solvent VariesCommon choices include Toluene/H₂O, Dioxane/H₂O, THF/H₂O, DMF.[4]
Temperature 60 - 120 °COptimization is key to balance reaction rate and side reactions.
Reaction Time 2 - 24 hoursMonitored by TLC or LC-MS.

Experimental Protocol

Below is a representative experimental protocol for a Suzuki-Miyaura cross-coupling reaction with this compound. This should be considered a starting point for optimization.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)

  • Base (e.g., K₂CO₃, 3.0 equiv)

  • Anhydrous and degassed solvent (e.g., Dioxane/H₂O 4:1)

  • Schlenk flask or reaction vial with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, the palladium catalyst, and the base under a counterflow of inert gas.[5]

  • Inerting the Atmosphere: Seal the flask, then evacuate and backfill with an inert gas. Repeat this process three times to ensure the removal of all oxygen.[5]

  • Solvent Addition: Add the degassed solvent via syringe. The water used in mixed solvent systems should also be degassed.[5]

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.

Visual Guides

Suzuki Coupling Catalytic Cycle

Suzuki_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition R1-X pdII_complex R1-Pd(II)L_n-X oxidative_addition->pdII_complex transmetalation Transmetalation pdII_complex->transmetalation R2-B(OR)2 pdII_R1R2 R1-Pd(II)L_n-R2 transmetalation->pdII_R1R2 reductive_elimination Reductive Elimination pdII_R1R2->reductive_elimination reductive_elimination->pd0 R1-R2 product Coupled Product (R1-R2) reductive_elimination->product aryl_halide This compound (R1-X) aryl_halide->oxidative_addition boronic_acid Arylboronic Acid (R2-B(OR)2) boronic_acid->transmetalation caption Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow start Low Yield or No Reaction check_reagents Verify Reagent Quality (Aryl Halide, Boronic Acid) start->check_reagents check_conditions Review Reaction Conditions (Degassing, Temperature) check_reagents->check_conditions Reagents OK optimize_base Screen Different Bases (e.g., K2CO3, K3PO4, Cs2CO3) check_conditions->optimize_base Conditions OK optimize_catalyst Screen Catalyst/Ligand System (e.g., Pd(dppf)Cl2, Buchwald ligands) optimize_base->optimize_catalyst No Improvement success Improved Yield optimize_base->success Improvement optimize_solvent Screen Solvents (e.g., Toluene/H2O, Dioxane/H2O, DMF) optimize_catalyst->optimize_solvent No Improvement optimize_catalyst->success Improvement optimize_solvent->success Improvement caption A logical workflow for troubleshooting a low-yielding Suzuki coupling.

References

Improving yield and purity in 3-Bromo-5-hydroxybenzonitrile reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 3-Bromo-5-hydroxybenzonitrile reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: The two most common synthetic routes are the Sandmeyer reaction starting from 3-amino-5-hydroxybenzonitrile and the direct electrophilic bromination of 3-hydroxybenzonitrile.

Q2: Which synthetic route generally offers higher purity for this compound?

A2: The Sandmeyer reaction typically offers higher regioselectivity and, therefore, can lead to a purer product, as direct bromination of 3-hydroxybenzonitrile is known to produce a mixture of isomers.

Q3: What is the main challenge in the direct bromination of 3-hydroxybenzonitrile?

A3: The primary challenge is controlling the regioselectivity. The hydroxyl group is an ortho-, para-director, while the nitrile group is a meta-director. This competition can lead to the formation of multiple constitutional isomers, with the desired this compound often being a minor product.[1]

Q4: What are the key parameters to control in a Sandmeyer reaction for this synthesis?

A4: Critical parameters include maintaining a low temperature (0-5 °C) during the diazotization step to prevent the decomposition of the diazonium salt, ensuring the complete consumption of the starting amine, and using a high-quality copper(I) bromide catalyst.

Q5: How can I monitor the progress of these reactions?

A5: Thin-layer chromatography (TLC) is a suitable method for monitoring the consumption of the starting material and the formation of the product. For more detailed analysis of isomer ratios, High-Performance Liquid Chromatography (HPLC) is recommended.

Troubleshooting Guides

Route 1: Sandmeyer Reaction of 3-Amino-5-hydroxybenzonitrile

Issue 1: Low Yield of this compound

Possible Cause Troubleshooting Steps
Incomplete diazotizationTest for the presence of nitrous acid using starch-iodide paper. A persistent blue-black color indicates an excess of nitrous acid and complete consumption of the amine. If the test is negative, add more sodium nitrite solution dropwise at 0-5 °C.
Decomposition of the diazonium saltEnsure the temperature of the diazotization reaction is strictly maintained between 0 and 5 °C. Prepare the diazonium salt solution fresh and use it immediately in the subsequent Sandmeyer reaction.
Inactive or insufficient catalystUse freshly prepared or high-purity copper(I) bromide. Ensure a catalytic amount (typically 10-20 mol%) is used.
Side reactions (e.g., formation of phenols)Maintain acidic conditions during the reaction. Ensure the dropwise addition of the diazonium salt solution to the hot copper(I) bromide solution is slow and controlled to manage the evolution of nitrogen gas.

Issue 2: Impure Product (Presence of Byproducts)

Possible Cause Troubleshooting Steps
Formation of azo compoundsEnsure an adequate excess of the copper(I) bromide is present to react with the diazonium salt.
Contamination with starting materialConfirm complete diazotization as described above. Purify the crude product using column chromatography or recrystallization.
Tar formationThis can result from the decomposition of the diazonium salt at elevated temperatures. Maintain strict temperature control throughout the process.
Route 2: Direct Bromination of 3-Hydroxybenzonitrile

Issue 1: Poor Regioselectivity (Mixture of Isomers)

Possible Cause Troubleshooting Steps
Competing directing effects of -OH and -CN groupsThe hydroxyl group strongly directs ortho- and para-, while the nitrile group directs meta-. This inherent electronic competition makes achieving high regioselectivity challenging.[1]
Solvent Effects: The choice of solvent can influence the isomer ratio. Non-polar solvents may favor para-substitution due to reduced solvation of the electrophile. Experiment with solvents like carbon tetrachloride or dichloromethane.
Temperature Control: Lowering the reaction temperature can sometimes improve selectivity by favoring the thermodynamically more stable product.
Bulky Brominating Agents: Using a sterically hindered brominating agent may favor substitution at the less sterically hindered positions.
Use of a Directing Group: Temporarily protecting the hydroxyl group with a bulky protecting group can block the ortho positions, potentially increasing the yield of the meta-bromo product (relative to the hydroxyl group). The protecting group would need to be removed in a subsequent step.

Issue 2: Polysubstitution (Formation of Dibromo- and Tribromo- products)

Possible Cause Troubleshooting Steps
Highly activating nature of the hydroxyl groupThe -OH group strongly activates the aromatic ring towards electrophilic substitution.
Stoichiometry: Use a 1:1 molar ratio of 3-hydroxybenzonitrile to the brominating agent (e.g., N-bromosuccinimide, NBS).
Milder Brominating Agent: NBS is generally preferred over elemental bromine for better control.
Slow Addition: Add the brominating agent slowly to the reaction mixture to maintain a low concentration of the electrophile.

Experimental Protocols

Protocol 1: Sandmeyer Reaction for this compound

Materials:

  • 3-Amino-5-hydroxybenzonitrile

  • Hydrobromic acid (48%)

  • Sodium nitrite

  • Copper(I) bromide

  • Deionized water

  • Diethyl ether (or other suitable extraction solvent)

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Procedure:

  • Diazotization:

    • In a flask equipped with a magnetic stirrer and cooled to 0-5 °C in an ice bath, dissolve 3-amino-5-hydroxybenzonitrile (1 equivalent) in a solution of hydrobromic acid (48%, 3-4 equivalents) in water.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise, ensuring the temperature remains below 5 °C.

    • Stir the mixture for an additional 30 minutes at 0-5 °C.

    • Confirm the completion of diazotization using starch-iodide paper.

  • Sandmeyer Reaction:

    • In a separate flask, prepare a solution of copper(I) bromide (1.2 equivalents) in hydrobromic acid (48%, 2 equivalents). Heat this solution to 60-70 °C.

    • Slowly and carefully add the cold diazonium salt solution to the hot copper(I) bromide solution. Vigorous evolution of nitrogen gas will be observed.

    • After the addition is complete, heat the reaction mixture at 80-90 °C for 30 minutes to ensure complete decomposition of the diazonium salt.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and extract the product with diethyl ether (3 x volume of the aqueous phase).

    • Combine the organic extracts and wash with water, followed by a saturated sodium bicarbonate solution, and finally with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield pure this compound.

Protocol 2: Direct Bromination of 3-Hydroxybenzonitrile

Materials:

  • 3-Hydroxybenzonitrile

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (anhydrous)

  • Deionized water

  • Dichloromethane (or other suitable extraction solvent)

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Procedure:

  • Reaction Setup:

    • In a round-bottom flask protected from light, dissolve 3-hydroxybenzonitrile (1 equivalent) in anhydrous acetonitrile.

    • Cool the solution to 0 °C in an ice bath.

  • Bromination:

    • Add N-bromosuccinimide (1 equivalent) portion-wise to the stirred solution over 15-20 minutes, maintaining the temperature at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up and Purification:

    • Quench the reaction by adding water.

    • Extract the product with dichloromethane (3 x volume of the aqueous phase).

    • Combine the organic layers, wash with water and brine, then dry over anhydrous magnesium sulfate.

    • Filter and concentrate the solution under reduced pressure to obtain the crude product, which will be a mixture of isomers.

    • Separate the isomers using column chromatography on silica gel with a suitable eluent system (e.g., a hexanes/ethyl acetate gradient). Fractions containing the desired this compound should be collected and the solvent evaporated.

Data Presentation

Table 1: Comparison of Synthetic Routes for this compound

Parameter Sandmeyer Reaction Direct Bromination (with NBS)
Starting Material 3-Amino-5-hydroxybenzonitrile3-Hydroxybenzonitrile
Key Reagents NaNO₂, HBr, CuBrN-Bromosuccinimide (NBS)
Typical Yield Moderate to GoodVariable (often low for the desired isomer)
Purity/Selectivity Generally high regioselectivityPoor regioselectivity (mixture of isomers)
Key Challenges Handling of unstable diazonium salts, temperature controlControlling regioselectivity, separation of isomers

Visualizations

Sandmeyer_Workflow cluster_diazotization Diazotization (0-5 °C) cluster_sandmeyer Sandmeyer Reaction (60-70 °C) cluster_purification Work-up & Purification A 3-Amino-5-hydroxybenzonitrile C Diazonium Salt Solution A->C Reaction B NaNO₂ / HBr B->C Reagents E Crude this compound C->E Addition D CuBr / HBr D->E Catalyst F Extraction E->F G Column Chromatography F->G H Pure this compound G->H

Caption: Workflow for the Sandmeyer reaction synthesis.

Direct_Bromination_Workflow cluster_bromination Direct Bromination (0 °C to RT) cluster_purification Work-up & Purification A 3-Hydroxybenzonitrile C Crude Isomer Mixture A->C Reaction B N-Bromosuccinimide (NBS) B->C Reagent D Extraction C->D E Column Chromatography D->E F Pure this compound E->F G Other Bromo-isomers E->G Troubleshooting_Logic cluster_sandmeyer_issues Sandmeyer Troubleshooting cluster_bromination_issues Bromination Troubleshooting Start Low Yield or Purity Issue Route Which Synthetic Route? Start->Route Sandmeyer Sandmeyer Reaction Route->Sandmeyer Sandmeyer Bromination Direct Bromination Route->Bromination Bromination S1 Check Diazotization Temp (0-5 °C) Sandmeyer->S1 B1 Optimize Solvent & Temperature for Regioselectivity Bromination->B1 S2 Verify Complete Diazotization S1->S2 S3 Check Catalyst Activity S2->S3 B2 Control Stoichiometry (1:1) B1->B2 B3 Use Milder Brominating Agent (NBS) B2->B3 B4 Consider Protecting Group Strategy B3->B4

References

Technical Support Center: Purification of 3-Bromo-5-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful removal of unreacted 3-Bromo-5-hydroxybenzonitrile from product mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in a reaction mixture containing this compound?

A1: Common impurities can include unreacted starting materials such as 3,5-dihydroxybenzonitrile, excess brominating agent, and potential side-products like regioisomers (e.g., 2-Bromo-5-hydroxybenzonitrile) or poly-brominated species. The exact impurity profile will depend on the specific synthetic route employed.

Q2: How can I monitor the progress of the purification?

A2: Thin-Layer Chromatography (TLC) is a quick and effective method to monitor the separation of this compound from impurities. A suitable mobile phase would be a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate. The optimal ratio will depend on the specific impurities.

Q3: this compound is a solid. What are the key physical properties I should be aware of during purification?

A3: Key physical properties of this compound are summarized in the table below. This information is crucial for selecting appropriate purification techniques and solvents.

PropertyValue
Molecular FormulaC₇H₄BrNO
Molecular Weight198.02 g/mol [1][2]
AppearanceSolid[3]
pKa (predicted)7.62 ± 0.10[4]
LogP (predicted)2.02638[2]

Q4: Are there any specific safety precautions I should take when handling this compound?

A4: Yes, this compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It can also cause skin and serious eye irritation.[1] Always handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Issue 1: Poor Separation on Silica Gel Column Chromatography

Symptoms:

  • Co-elution of the product and impurities.

  • Broad or tailing peaks/spots.

  • Product is not eluting from the column.

Possible Causes & Solutions:

CauseSolution
Inappropriate Solvent System The polarity of the eluent is critical for good separation. If your compound is not moving, the solvent system is not polar enough. Conversely, if the compound and impurities are eluting too quickly and together, the solvent is too polar. Start with a low polarity eluent (e.g., 9:1 Hexanes:Ethyl Acetate) and gradually increase the polarity. Thin-Layer Chromatography (TLC) should be used to determine the optimal solvent system before running the column.[5] A good starting point for polar aromatic compounds is a mixture of ethyl acetate and hexanes.[6]
Column Overloading Loading too much crude material onto the column will lead to poor separation. As a rule of thumb, the amount of crude mixture should be about 1-5% of the weight of the silica gel.
Improper Column Packing An improperly packed column with cracks or channels will result in a non-uniform flow of the mobile phase, leading to poor separation. Ensure the silica gel is packed uniformly without any air bubbles.
Compound Insolubility If the compound is not soluble in the mobile phase, it will not move through the column. Ensure your crude material is fully dissolved in a minimum amount of the mobile phase or a slightly stronger solvent before loading it onto the column.
Issue 2: Difficulty in Recrystallizing this compound

Symptoms:

  • The compound "oils out" instead of forming crystals.

  • No crystal formation upon cooling.

  • Impurities co-crystallize with the product.

Possible Causes & Solutions:

CauseSolution
Incorrect Recrystallization Solvent The ideal solvent should dissolve the compound when hot but not when cold. For aromatic nitriles, solvents like ethanol or toluene can be effective.[7][8] Experiment with different solvents or solvent pairs (e.g., ethanol/water, toluene/hexanes) on a small scale to find the optimal system.[9][10]
Cooling Too Rapidly Rapid cooling can lead to the precipitation of an amorphous solid or "oiling out." Allow the hot solution to cool slowly to room temperature before placing it in an ice bath.
Solution is Not Saturated If the solution is not saturated at high temperature, crystallization will not occur upon cooling. After dissolving the compound in a minimal amount of hot solvent, you can try to slowly add a co-solvent in which the compound is insoluble until the solution becomes slightly cloudy. Then, reheat to clarify and cool slowly.
High Impurity Content If the crude material is very impure, it can inhibit crystallization. It may be necessary to first perform a column chromatography to remove the bulk of the impurities before attempting recrystallization.
Issue 3: Inefficient Liquid-Liquid Extraction

Symptoms:

  • Poor recovery of the product in the organic phase.

  • Emulsion formation at the interface.

  • Product remains in the aqueous phase.

Possible Causes & Solutions:

CauseSolution
Incorrect pH of the Aqueous Phase As a phenolic compound, the solubility of this compound is pH-dependent. At high pH, it will deprotonate to form a phenoxide salt, which is more soluble in water. To extract it into an organic solvent, the aqueous phase should be acidified (e.g., with dilute HCl) to a pH well below the pKa of the hydroxyl group (predicted pKa ~7.6).
Inappropriate Organic Solvent The organic solvent should be immiscible with water and have a good solubility for the compound. Ethyl acetate and diethyl ether are commonly used for extracting phenolic compounds.[11]
Insufficient Mixing or Settling Time Ensure vigorous mixing of the two phases to maximize the surface area for extraction. Allow sufficient time for the layers to fully separate.
Emulsion Emulsions can be broken by adding a small amount of brine (saturated NaCl solution) or by gentle swirling. In some cases, filtering the mixture through a pad of celite can also help.

Experimental Protocols

Protocol 1: Purification by Silica Gel Column Chromatography

This protocol outlines a general procedure for the purification of this compound using silica gel column chromatography.

1. Preparation of the Column: a. Select a glass column of an appropriate size. b. Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes). c. Carefully pour the slurry into the column, ensuring no air bubbles are trapped. d. Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the silica bed.

2. Sample Loading: a. Dissolve the crude product mixture in a minimal amount of the eluting solvent or a suitable volatile solvent. b. Carefully apply the dissolved sample to the top of the silica gel bed.

3. Elution: a. Begin elution with a low-polarity solvent system (e.g., 95:5 Hexanes:Ethyl Acetate), determined by prior TLC analysis. b. Gradually increase the polarity of the eluent as needed to elute the desired compound. c. Collect fractions in separate test tubes.

4. Fraction Analysis: a. Analyze the collected fractions by TLC to identify those containing the pure product. b. Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Protocol 2: Purification by Recrystallization

This protocol provides a general method for the recrystallization of this compound.

1. Solvent Selection: a. On a small scale, test the solubility of the crude product in various solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold. Potential solvents include ethanol, toluene, or a mixture such as ethyl acetate/hexanes.

2. Dissolution: a. Place the crude solid in an Erlenmeyer flask. b. Add a minimal amount of the chosen recrystallization solvent. c. Gently heat the mixture with stirring until the solid is completely dissolved.

3. Cooling and Crystallization: a. Remove the flask from the heat and allow it to cool slowly to room temperature. b. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

4. Isolation and Drying: a. Collect the crystals by vacuum filtration. b. Wash the crystals with a small amount of cold recrystallization solvent. c. Dry the crystals in a vacuum oven to remove any residual solvent.

Visualizations

experimental_workflow cluster_troubleshooting Troubleshooting Logic start Purification Issue Identified issue_type What is the issue? start->issue_type col_chrom Poor Column Separation issue_type->col_chrom Chromatography recryst Recrystallization Fails issue_type->recryst Recrystallization extraction Inefficient Extraction issue_type->extraction Extraction col_solutions Check: - Solvent Polarity - Column Loading - Packing col_chrom->col_solutions recryst_solutions Check: - Solvent Choice - Cooling Rate - Saturation recryst->recryst_solutions extraction_solutions Check: - Aqueous pH - Organic Solvent - Emulsion extraction->extraction_solutions

Caption: A flowchart illustrating the troubleshooting logic for common purification issues.

purification_pathway cluster_purification Purification Strategy crude Crude Product Mixture extraction Liquid-Liquid Extraction (if applicable) crude->extraction column_chrom Column Chromatography crude->column_chrom Direct Loading extraction->column_chrom Aqueous Workup recrystallization Recrystallization column_chrom->recrystallization Further Purification pure_product Pure 3-Bromo-5- hydroxybenzonitrile column_chrom->pure_product Sufficiently Pure recrystallization->pure_product

References

Technical Support Center: Catalyst Selection and Optimization for Reactions with 3-Bromo-5-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Bromo-5-hydroxybenzonitrile. The content is designed to address specific issues encountered during common synthetic transformations.

Frequently Asked Questions (FAQs)

Q1: What are the most common palladium-catalyzed cross-coupling reactions applicable to this compound?

A1: this compound is a versatile substrate for a variety of palladium-catalyzed cross-coupling reactions. The electron-withdrawing nature of the nitrile group and the presence of the phenolic hydroxyl group are key considerations in catalyst selection and reaction optimization. Commonly employed reactions include:

  • Suzuki-Miyaura Coupling: For the formation of C-C bonds with boronic acids or esters.

  • Buchwald-Hartwig Amination: For the synthesis of N-aryl compounds by coupling with amines.

  • Heck Reaction: For the formation of C-C bonds with alkenes.

  • Sonogashira Coupling: For the formation of C-C bonds with terminal alkynes.

  • Palladium-Catalyzed Cyanation: To introduce an additional nitrile group, if desired.

Q2: Does the hydroxyl group of this compound interfere with cross-coupling reactions?

A2: The phenolic hydroxyl group can potentially interfere with cross-coupling reactions in several ways:

  • Reaction with the base: The acidic proton of the hydroxyl group will react with the base, consuming an equivalent of the base. It is often necessary to use an additional equivalent of base to account for this.

  • Coordination to the catalyst: The oxygen atom can coordinate to the palladium center, potentially altering its catalytic activity.

  • Substrate and product solubility: The polarity of the hydroxyl group can affect the solubility of the starting material and product in the reaction solvent.

In many cases, the reaction can proceed without protection of the hydroxyl group, especially with robust catalyst systems. However, if low yields or side reactions are observed, protection of the hydroxyl group as a silyl ether (e.g., TBDMS) or other suitable protecting group may be necessary.

Q3: Which type of phosphine ligand is generally recommended for cross-coupling reactions with this substrate?

A3: The choice of phosphine ligand is critical for successful cross-coupling reactions. For electron-deficient aryl bromides like this compound, bulky and electron-rich phosphine ligands are often preferred. These ligands promote the oxidative addition and reductive elimination steps of the catalytic cycle. Commonly used ligands include:

  • Buchwald-type biaryl phosphines: Such as XPhos, SPhos, and RuPhos, which are known for their high activity in a wide range of cross-coupling reactions.

  • Josiphos-type ferrocenyl phosphines: These can also be effective, particularly in Suzuki-Miyaura couplings.

  • Triphenylphosphine (PPh₃): While a classic ligand, it may be less effective for this substrate compared to more modern, specialized ligands, especially in challenging couplings.

Q4: How can I minimize the formation of byproducts like hydrodehalogenation (reduction of the C-Br bond)?

A4: Hydrodehalogenation is a common side reaction in palladium-catalyzed cross-coupling. To minimize it:

  • Optimize the base: Use a non-nucleophilic base and ensure it is anhydrous. The choice of base can significantly influence the extent of this side reaction.

  • Control the reaction temperature: Higher temperatures can sometimes promote hydrodehalogenation.

  • Choose the right ligand: Certain ligands are more prone to promoting this side reaction. Screening different ligands can help identify one that favors the desired cross-coupling pathway.

  • Ensure an inert atmosphere: Oxygen can interfere with the catalytic cycle and lead to undesired side reactions. Thoroughly degas all solvents and maintain the reaction under an inert atmosphere (e.g., argon or nitrogen).

Troubleshooting Guides

Suzuki-Miyaura Coupling

Problem: Low or no conversion to the desired biaryl product.

Potential Cause Suggested Solution
Inactive Catalyst Use a fresh, high-quality palladium precatalyst. Consider using a palladacycle precatalyst for more reliable generation of the active Pd(0) species.
Suboptimal Ligand Screen a panel of bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos.
Incorrect Base The base is crucial for the transmetalation step. Screen different bases like K₂CO₃, Cs₂CO₃, or K₃PO₄. Ensure the base is finely powdered and anhydrous. Use at least 2-3 equivalents to account for the acidic phenol.
Solvent Effects Ensure the solvent is anhydrous and degassed. Common solvent systems include toluene, dioxane, or THF, often with a small amount of water to aid in dissolving the base.
Low Reaction Temperature Gradually increase the reaction temperature. Many Suzuki couplings require heating (e.g., 80-110 °C).

Problem: Significant formation of homocoupling product from the boronic acid.

Potential Cause Suggested Solution
Presence of Oxygen Thoroughly degas the reaction mixture and maintain a strict inert atmosphere. Oxygen can promote the homocoupling of boronic acids.
Pd(II) Species in the Reaction Ensure complete reduction of the Pd(II) precatalyst to the active Pd(0) species.
High Catalyst Loading While counterintuitive, sometimes a lower catalyst loading can reduce the rate of homocoupling relative to the desired cross-coupling.
Buchwald-Hartwig Amination

Problem: Low yield of the desired N-arylated product.

Potential Cause Suggested Solution
Weak Base A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used. Use at least 2 equivalents.
Ligand Incompatibility Screen different biarylphosphine ligands. The choice of ligand is often dependent on the specific amine coupling partner.
Steric Hindrance If using a bulky amine, a more sterically demanding ligand may be required to facilitate the reaction.
Catalyst Inhibition The amine starting material or the product can sometimes inhibit the catalyst. Adjusting the stoichiometry or using a higher catalyst loading might be necessary.

Quantitative Data Summary

The following tables provide representative data for catalyst performance in reactions with substrates similar to this compound. This data should serve as a starting point for optimization.

Table 1: Suzuki-Miyaura Coupling of Substituted Aryl Bromides with Phenylboronic Acid

EntryCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O10012>95
2Pd₂(dba)₃ (1)XPhos (2.5)K₂CO₃ (3)Dioxane1101692
3Pd(PPh₃)₄ (5)-Na₂CO₃ (2)DME/H₂O802475

Data is illustrative and compiled from various sources on related bromophenol substrates.

Table 2: Buchwald-Hartwig Amination of a Bromobenzonitrile Derivative with Aniline

EntryCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1Pd₂(dba)₃ (2)BINAP (3)NaOtBu (2.2)Toluene1001888
2Pd(OAc)₂ (2)Xantphos (4)Cs₂CO₃ (2.5)Dioxane1102485
3RuPhos-Pd-G3 (2)-LHMDS (2.0)THF801293

Data is illustrative and based on reactions with similar electron-deficient aryl bromides.

Experimental Protocols

Detailed Protocol: Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)

  • XPhos (0.04 equiv)

  • Potassium phosphate (K₃PO₄, 3.0 equiv)

  • Anhydrous, degassed toluene

  • Degassed water

Procedure:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, palladium(II) acetate, XPhos, and potassium phosphate.

  • Seal the flask with a septum and evacuate and backfill with argon three times.

  • Add anhydrous, degassed toluene and degassed water (typically a 4:1 to 10:1 ratio of toluene to water) via syringe.

  • Place the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Detailed Protocol: Williamson Ether Synthesis with this compound

Materials:

  • This compound (1.0 equiv)

  • Alkyl halide (e.g., ethyl iodide, 1.5 equiv)

  • Potassium carbonate (K₂CO₃, 2.0 equiv)

  • Anhydrous N,N-dimethylformamide (DMF)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add this compound and potassium carbonate.

  • Add anhydrous DMF to the flask.

  • Stir the mixture at room temperature for 15 minutes.

  • Add the alkyl halide to the reaction mixture.

  • Heat the reaction to 60-80 °C and stir until the starting material is consumed, as monitored by TLC.

  • Cool the reaction to room temperature and pour it into a separatory funnel containing water and ethyl acetate.

  • Separate the organic layer and extract the aqueous layer twice with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Experimental_Workflow_Suzuki_Coupling cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Combine Reactants: - this compound - Arylboronic Acid - Pd Catalyst & Ligand - Base B Evacuate and Backfill with Inert Gas (3x) A->B C Add Degassed Solvents B->C D Heat and Stir (e.g., 100 °C) C->D E Monitor Progress (TLC, LC-MS) D->E F Cool to Room Temperature E->F G Aqueous Work-up (Extraction) F->G H Dry, Filter, and Concentrate G->H I Purify via Chromatography H->I

Caption: Generalized experimental workflow for a Suzuki-Miyaura coupling reaction.

Catalyst_Selection_Logic node_rect node_rect start Reaction Type? suzuki Suzuki-Miyaura start->suzuki C-C Bond buchwald Buchwald-Hartwig start->buchwald C-N Bond heck Heck start->heck C-C Bond (Alkene) suzuki_ligand Bulky Biaryl Phosphine (e.g., XPhos, SPhos) suzuki->suzuki_ligand Select Ligand buchwald_ligand Bulky Biaryl Phosphine (e.g., BINAP, Xantphos) buchwald->buchwald_ligand Select Ligand heck_conditions Pd(OAc)₂ with PPh₃ Triethylamine as Base heck->heck_conditions Select Conditions suzuki_base Inorganic Base (K₂CO₃, Cs₂CO₃, K₃PO₄) suzuki_ligand->suzuki_base Select Base buchwald_base Strong, Non-nucleophilic Base (NaOtBu, LHMDS) buchwald_ligand->buchwald_base Select Base

Caption: A logical workflow for initial catalyst and reagent selection.

Validation & Comparative

Comparative Analysis of 3-Bromo-5-hydroxybenzonitrile Reaction Products: A Guide to HPLC-MS and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, accurate analysis of reaction mixtures is paramount to ensure product purity, optimize reaction conditions, and identify potential byproducts. This guide provides a comparative overview of High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for the analysis of a hypothetical reaction mixture in the synthesis of 3-Bromo-5-hydroxybenzonitrile. We will also compare its performance with alternative analytical techniques, supported by detailed experimental protocols and data presentation.

Hypothetical Reaction Context

To illustrate the analytical challenges, we will consider the synthesis of this compound via the bromination of 3-hydroxybenzonitrile. This reaction can potentially yield the desired product along with unreacted starting material and isomeric byproducts due to the directing effects of the hydroxyl and nitrile groups.

Potential Components in the Reaction Mixture:

  • Starting Material: 3-hydroxybenzonitrile

  • Target Product: this compound

  • Isomeric Byproducts: 2-Bromo-3-hydroxybenzonitrile, 4-Bromo-3-hydroxybenzonitrile, 6-Bromo-3-hydroxybenzonitrile

  • Di-brominated Byproducts: e.g., 2,5-Dibromo-3-hydroxybenzonitrile

The primary analytical challenge lies in the effective separation and identification of these closely related structural isomers, which will have the same mass-to-charge ratio (m/z) in the mass spectrometer.

Comparison of Analytical Techniques

HPLC-MS is a powerful technique for this analysis due to its excellent separation capabilities and sensitive detection. However, other methods like Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy offer complementary information.

FeatureHPLC-MSGC-MSNMR Spectroscopy
Principle Separation based on polarity, followed by mass-based detection.Separation based on volatility and polarity, followed by mass-based detection.Provides detailed structural information based on the magnetic properties of atomic nuclei.
Sensitivity High (picogram to femtogram range).Very high (femtogram to attogram range), especially with selective detectors.Lower sensitivity, requires microgram to milligram quantities.
Isomer Separation Excellent for positional isomers with appropriate column and mobile phase selection.[1]Can separate isomers if they have different boiling points or can be derivatized.Excellent for distinguishing isomers based on unique chemical shifts and coupling patterns.[2]
Sample Preparation Simple dilution of the reaction mixture is often sufficient.May require derivatization of polar functional groups (like -OH) to increase volatility.Requires sample dissolution in a deuterated solvent; may need purification for complex mixtures.
Analysis Time Relatively fast (10-30 minutes per sample).Typically longer run times compared to HPLC.Can be time-consuming, especially for 2D experiments and complex spectra.
Information Provided Retention time, mass-to-charge ratio, and fragmentation pattern for identification and quantification.Retention time, mass spectrum for identification and quantification.Unambiguous structural elucidation and relative quantification of components.
Instrumentation Cost High.Moderate to High.Very High.

Experimental Protocols

HPLC-MS Analysis of this compound Reaction Products

This protocol outlines a general method for the separation and identification of the target compound and its potential isomers.

1. Instrumentation:

  • HPLC system (e.g., Agilent 1260 Infinity II or equivalent) coupled to a mass spectrometer (e.g., Agilent 6120 Quadrupole LC/MS or equivalent) with an electrospray ionization (ESI) source.

2. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). A phenyl-based column could also offer alternative selectivity for these aromatic compounds.[1]

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Elution:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-18.1 min: 90% to 10% B

    • 18.1-25 min: 10% B

  • Flow Rate: 0.8 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 5 µL

3. Mass Spectrometry Conditions:

  • Ionization Mode: ESI Positive and Negative

  • Drying Gas (Nitrogen) Temperature: 350 °C

  • Drying Gas Flow: 12 L/min

  • Nebulizer Pressure: 40 psi

  • Capillary Voltage: 3500 V

  • Scan Range: m/z 100-400

4. Sample Preparation:

  • Withdraw a small aliquot (e.g., 10 µL) from the reaction mixture.

  • Dilute the aliquot 1:1000 with a 50:50 mixture of Mobile Phase A and B.

  • Vortex the sample to ensure homogeneity.

  • Filter the diluted sample through a 0.22 µm syringe filter before injection.

Alternative Analytical Protocols

1. Gas Chromatography-Mass Spectrometry (GC-MS):

  • Derivatization: The phenolic hydroxyl group should be derivatized (e.g., silylation with BSTFA) to increase volatility and thermal stability.

  • Column: A non-polar or medium-polarity capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium.

  • Temperature Program: An oven temperature gradient from a low starting temperature (e.g., 80 °C) to a high final temperature (e.g., 280 °C) to elute the compounds.

  • Ionization: Electron Ionization (EI) at 70 eV.

  • Analysis: The resulting mass spectra can be compared to spectral libraries for identification. Halogenated compounds often show characteristic isotopic patterns for bromine.[3][4]

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: A sample from the reaction mixture is dried to remove the reaction solvent and then redissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Analysis:

    • ¹H NMR: Provides information on the number of different types of protons and their neighboring protons. The substitution pattern on the aromatic ring will result in distinct chemical shifts and coupling constants for each isomer.[5][6]

    • ¹³C NMR: Shows the number of different types of carbon atoms in the molecule, which can help to distinguish isomers.

    • 2D NMR (e.g., COSY, HMBC): Can be used to definitively assign the structure of each component in the mixture by showing correlations between protons and carbons.[2]

Visualizing the Analytical Workflow

The following diagram illustrates the logical workflow for the comprehensive analysis of the this compound reaction mixture.

G cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis & Comparison reaction_mixture Reaction Mixture dilution Dilution for HPLC-MS reaction_mixture->dilution derivatization Derivatization for GC-MS reaction_mixture->derivatization dissolution Dissolution for NMR reaction_mixture->dissolution hplc_ms HPLC-MS Analysis dilution->hplc_ms gc_ms GC-MS Analysis derivatization->gc_ms nmr NMR Spectroscopy dissolution->nmr data_processing Chromatogram & Spectrum Processing hplc_ms->data_processing gc_ms->data_processing nmr->data_processing identification Component Identification (Retention Time, m/z, Fragmentation, Chemical Shifts) data_processing->identification quantification Quantification (Peak Area, Integration) identification->quantification comparison Technique Comparison (Sensitivity, Selectivity, Speed) quantification->comparison

Caption: Workflow for the comparative analysis of reaction products.

Conclusion

For the routine analysis and quantification of this compound and its isomeric impurities, HPLC-MS stands out as the most practical and efficient method. It offers a superb balance of high sensitivity, excellent resolving power for isomers, and straightforward sample preparation. While GC-MS can be a powerful alternative, the potential need for derivatization adds a layer of complexity. NMR spectroscopy , although less sensitive and more time-consuming for routine analysis, is an unparalleled tool for unambiguous structural confirmation of the main product and any isolated byproducts. A combined analytical approach, leveraging the strengths of each technique, will provide the most comprehensive characterization of the reaction products.

References

1H NMR and 13C NMR characterization of 3-Bromo-5-hydroxybenzonitrile derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers in Medicinal Chemistry and Drug Discovery

This guide provides a comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic characteristics of 3-Bromo-5-hydroxybenzonitrile and its structural isomers. Understanding the distinct NMR spectral features of these compounds is crucial for their unambiguous identification and characterization in synthetic chemistry and drug development workflows. This document presents available experimental data, outlines a general protocol for NMR analysis, and discusses alternative characterization techniques.

¹H and ¹³C NMR Data Comparison

Below is a comparative table summarizing the available NMR data for these related compounds. The data for this compound is predicted based on additive effects of the substituents and analysis of its isomers.

CompoundSolvent¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
This compound (Predicted) CDCl₃~7.5 (t, J ≈ 1.5 Hz, H-4), ~7.3 (t, J ≈ 1.5 Hz, H-2), ~7.1 (t, J ≈ 1.5 Hz, H-6), ~5.5 (s, 1H, OH)~157 (C-5), ~135 (C-1), ~130 (C-3), ~125 (C-6), ~120 (C-4), ~118 (C-2), ~117 (CN)
3-Bromo-4-hydroxybenzonitrile -Spectral data not fully detailed in search results.Spectral data available but not detailed in search results.[1]
3-Bromo-2-hydroxybenzonitrile -Spectral data available but not detailed in search results.[2]Spectral data not detailed in search results.
3-Bromobenzonitrile CDCl₃7.80 (t, J = 1.5 Hz, 1H), 7.75 (dt, J = 7.8, 1.4 Hz, 1H), 7.61 (ddd, J = 8.0, 2.0, 1.0 Hz, 1H), 7.37 (t, J = 7.9 Hz, 1H)137.3, 134.5, 130.6, 130.2, 123.0, 117.5, 114.2
3-Hydroxybenzonitrile (3-Cyanophenol) CDCl₃7.40-7.20 (m, 3H), 7.10 (m, 1H), 5.6 (br s, 1H, OH)Spectral data not detailed in search results.

Note: The predicted data for this compound is an estimation and should be confirmed with experimental data. The chemical shifts of the aromatic protons in the disubstituted benzene ring are influenced by both the electron-withdrawing nature of the nitrile and bromine groups and the electron-donating effect of the hydroxyl group. The substitution pattern in this compound is expected to result in three distinct signals for the aromatic protons, likely appearing as closely spaced multiplets (triplets or doublet of doublets) due to meta-coupling.

Alternative Characterization Techniques

Beyond NMR, several other spectroscopic and analytical techniques are invaluable for the characterization of this compound and its derivatives:

  • Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition.

  • Infrared (IR) Spectroscopy: Allows for the identification of key functional groups, such as the sharp, intense nitrile (C≡N) stretch (typically around 2220-2260 cm⁻¹) and the broad hydroxyl (O-H) stretch (around 3200-3600 cm⁻¹).

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: Can be used to study the electronic transitions within the molecule and can be useful for quantitative analysis.

  • X-ray Crystallography: In cases where a single crystal can be grown, this technique provides the definitive three-dimensional structure of the molecule.

Experimental Protocol for NMR Analysis

The following is a generalized protocol for the ¹H and ¹³C NMR analysis of small organic molecules like this compound derivatives.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the purified compound.
  • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆) in a clean, dry NMR tube. The choice of solvent is critical and should be based on the solubility of the compound and the desired resolution of the spectra.
  • Ensure the sample is fully dissolved. Gentle warming or sonication may be required.
  • Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if precise chemical shift referencing is needed.

2. NMR Data Acquisition:

  • The experiments are typically performed on a 300, 400, or 500 MHz NMR spectrometer.
  • ¹H NMR:
  • Acquire a standard one-dimensional proton spectrum.
  • Typical parameters include a 30° or 90° pulse angle, a spectral width of -2 to 12 ppm, and a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
  • A relaxation delay of 1-5 seconds is commonly used.
  • ¹³C NMR:
  • Acquire a proton-decoupled ¹³C spectrum.
  • A larger spectral width (e.g., 0-220 ppm) is required.
  • Due to the low natural abundance of ¹³C, a greater number of scans is necessary to obtain a good spectrum.
  • DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90, DEPT-135) can be performed to differentiate between CH, CH₂, and CH₃ groups.

3. Data Processing and Analysis:

  • The raw data (Free Induction Decay, FID) is Fourier transformed to obtain the frequency-domain spectrum.
  • The spectrum is then phased and baseline corrected.
  • Chemical shifts are referenced to the solvent peak or the internal standard.
  • Integration of the ¹H NMR signals provides the relative ratio of protons in the molecule.
  • Analysis of the coupling patterns (splitting) in the ¹H NMR spectrum provides information about the connectivity of the atoms.

Workflow for NMR Characterization

The following diagram illustrates a typical workflow for the characterization of a small organic molecule using NMR spectroscopy.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis cluster_output Output Purified_Compound Purified Compound Dissolution Dissolution in Deuterated Solvent Purified_Compound->Dissolution OneD_NMR 1D NMR (¹H, ¹³C, DEPT) Dissolution->OneD_NMR Transfer to NMR Tube TwoD_NMR 2D NMR (COSY, HSQC, HMBC) OneD_NMR->TwoD_NMR If structure is complex Processing Processing (FT, Phasing, Baseline Correction) OneD_NMR->Processing TwoD_NMR->Processing Analysis Spectral Analysis (Chemical Shift, Integration, Coupling) Processing->Analysis Structure_Elucidation Structure Elucidation Analysis->Structure_Elucidation Final_Structure Final Structure Structure_Elucidation->Final_Structure

References

Unveiling the Bioactive Potential: A Comparative Analysis of 3-Bromo-5-hydroxybenzonitrile Analogues

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the biological activities of structurally related brominated and hydroxylated benzonitrile derivatives points towards significant potential in antimicrobial and anticancer applications. While direct experimental data on a comprehensive series of 3-Bromo-5-hydroxybenzonitrile analogues remains limited in publicly available scientific literature, a comparative analysis of related compounds provides valuable insights into their structure-activity relationships and therapeutic promise.

The core structure of this compound combines three key functional groups: a nitrile, a hydroxyl group, and a bromine atom on a benzene ring. Each of these contributes to the molecule's overall physicochemical properties and, consequently, its biological activity. The nitrile group is a versatile synthetic handle, while the hydroxyl and bromine substituents are known to influence various biological interactions, including antimicrobial and cytotoxic effects.

Comparative Anticancer Activity

The introduction of bromine and hydroxyl groups onto the benzonitrile scaffold has been explored in the context of developing novel anticancer agents. Studies on related brominated aromatic compounds suggest that halogenation can significantly enhance cytotoxic and antiproliferative properties. The data presented below is a compilation from studies on structurally similar precursors and derivatives, offering a predictive glimpse into the potential of this compound analogues.

Compound ClassSpecific Compound/AnalogueCancer Cell LineIC50 (µM)
Benzimidazo[2,1-a]isoquinolinoneNaphthalenyl sulfonyl isoquinoline derivativeMCF-7 (Breast)16.1
Benzimidazo[2,1-a]isoquinolinoneThiophenyl sulfonyl isoquinoline derivativeMCF-7 (Breast)19.8
1-(4-(benzamido)phenyl)-3-arylureaCompound 6gA-498 (Kidney)14.46
NCI-H23 (Lung)13.97
MDAMB-231 (Breast)11.35
MCF-7 (Breast)11.35

Comparative Antimicrobial Activity

The antimicrobial potential of synthetic compounds containing bromine and a benzonitrile or a related heterocyclic moiety has been investigated against various pathogenic bacteria and fungi. The presence of these structural features can contribute to significant antimicrobial efficacy.

Compound/AnalogueMicroorganismMinimum Inhibitory Concentration (MIC) (µg/mL)
5-bromo-3-chloro-4-hydroxybenzonitrileNot SpecifiedData suggests significant cytotoxicity
3,5-dibromo-4-hydroxybenzonitrileNot SpecifiedData suggests significant cytotoxicity
3,5-diiodo-4-hydroxybenzonitrileNot SpecifiedData suggests significant cytotoxicity

Experimental Protocols

The following are generalized methodologies for the key experiments cited in the comparison of anticancer and antimicrobial activities.

In Vitro Anticancer Activity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight in a suitable growth medium.

  • Compound Treatment: The test compounds (e.g., this compound analogues) are dissolved in a solvent like DMSO and then diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations.

  • Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours, to allow the compounds to exert their cytotoxic effects.

  • MTT Addition: An MTT solution is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to purple formazan crystals.

  • Formazan Solubilization: A solubilizing agent (e.g., DMSO or a specialized detergent solution) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (usually between 500 and 600 nm). The absorbance is directly proportional to the number of viable cells.

  • IC50 Determination: The half-maximal inhibitory concentration (IC50) is calculated, which represents the concentration of the compound that inhibits cell growth by 50% compared to the untreated control cells.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Preparation of Inoculum: A standardized suspension of the test microorganism (bacteria or fungi) is prepared in a suitable broth medium to a specific turbidity.

  • Serial Dilution of Compounds: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated under conditions (temperature and time) appropriate for the specific microorganism.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Visualizing the Research Workflow

The process of evaluating the biological activity of novel compounds like this compound analogues follows a structured workflow from synthesis to data analysis.

experimental_workflow synthesis Synthesis of Analogs purification Purification & Characterization synthesis->purification screening Biological Screening purification->screening anticancer Anticancer Assays (e.g., MTT) screening->anticancer antimicrobial Antimicrobial Assays (e.g., MIC) screening->antimicrobial data_analysis Data Analysis (IC50 / MIC) anticancer->data_analysis antimicrobial->data_analysis sar Structure-Activity Relationship (SAR) data_analysis->sar

General workflow for the synthesis and biological evaluation of novel compounds.

Structure-Activity Relationship (SAR) Insights

The logical relationship between the chemical structure of the benzonitrile analogues and their observed biological activity is crucial for guiding further drug development.

sar_logic parent This compound Scaffold substituents Substituent Modifications (Position, Electronic Effects, Sterics) parent->substituents physchem Physicochemical Properties (Lipophilicity, Solubility, pKa) substituents->physchem bioactivity Biological Activity (Anticancer, Antimicrobial) physchem->bioactivity target Target Interaction (Enzyme Inhibition, DNA Binding, etc.) bioactivity->target

Key factors influencing the structure-activity relationship of benzonitrile analogs.

A Comparative Guide to Alternative Reagents for 3-Bromo-5-hydroxybenzonitrile in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis, particularly in the construction of complex molecules for pharmaceutical and agrochemical applications, the choice of starting materials is paramount. 3-Bromo-5-hydroxybenzonitrile is a versatile building block, offering three reactive sites for functionalization. However, considerations of reactivity, cost, and availability often necessitate the exploration of viable alternatives. This guide provides a comprehensive comparison of alternative reagents to this compound, supported by experimental data and detailed protocols to inform your synthetic strategies.

Executive Summary

This guide evaluates the performance of several key alternatives to this compound, focusing on their application in common cross-coupling and substitution reactions. The primary alternatives discussed are:

  • 3-Chloro-5-hydroxybenzonitrile: A more cost-effective halo-analogue.

  • 3-Fluoro-5-hydroxybenzonitrile: An alternative with distinct electronic properties.

  • 3-Amino-5-hydroxybenzonitrile: A versatile precursor for diazotization and subsequent transformations.

  • 3,5-Dihydroxybenzonitrile: A readily available starting material for etherification and other functionalizations.

The comparative analysis is centered on palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura and Buchwald-Hartwig), Sandmeyer reactions, and Williamson ether synthesis. The general reactivity trend for halogenated benzonitriles in palladium-catalyzed couplings follows the order of bond dissociation energy: Bromo > Chloro > Fluoro. This typically translates to milder reaction conditions and higher yields for the bromo-derivative, although the chloro-analogue often presents a more economical option.

Comparative Performance Data

The following tables summarize the expected and reported performance of this compound and its alternatives in key synthetic transformations. It is important to note that direct comparative studies for these specific substrates under identical conditions are scarce in the literature. The data presented is a consolidation of reported yields for structurally similar compounds and established principles of chemical reactivity.

Table 1: Comparison of 3-Halo-5-hydroxybenzonitriles in Suzuki-Miyaura Coupling

ReagentCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
This compoundPhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O10012~85-95
3-Chloro-5-hydroxybenzonitrilePhenylboronic acidPd₂(dba)₃ / XPhosK₃PO₄Dioxane/H₂O11024~70-85
3-Fluoro-5-hydroxybenzonitrilePhenylboronic acidPd₂(dba)₃ / RuPhosCs₂CO₃t-BuOH/H₂O12036~50-70

Table 2: Comparison of 3-Halo-5-hydroxybenzonitriles in Buchwald-Hartwig Amination

ReagentCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
This compoundAnilinePd₂(dba)₃ / BINAPNaOtBuToluene1008~80-90
3-Chloro-5-hydroxybenzonitrileAnilinePd(OAc)₂ / XantphosCs₂CO₃Dioxane11018~65-80
3-Fluoro-5-hydroxybenzonitrileAnilinePd₂(dba)₃ / BrettPhosLHMDSToluene12030~40-60

Table 3: Comparison of Alternative Synthetic Strategies

ReagentReaction TypeKey ReagentsProductYield (%)
3-Amino-5-hydroxybenzonitrileSandmeyer (Chlorination)NaNO₂, HCl, CuCl3-Chloro-5-hydroxybenzonitrile~60-75
3,5-DihydroxybenzonitrileWilliamson Ether SynthesisBenzyl bromide, K₂CO₃3-Benzyloxy-5-hydroxybenzonitrile~85-95

Experimental Protocols

1. General Procedure for Suzuki-Miyaura Coupling of this compound

A mixture of this compound (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol), and K₂CO₃ (2.0 mmol) is placed in a round-bottom flask. The flask is evacuated and backfilled with argon three times. Degassed toluene (8 mL) and water (2 mL) are then added. The reaction mixture is heated to 100 °C and stirred for 12 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

2. General Procedure for Buchwald-Hartwig Amination of this compound

To a dry Schlenk tube are added this compound (1.0 mmol), Pd₂(dba)₃ (0.02 mmol), BINAP (0.04 mmol), and NaOtBu (1.4 mmol). The tube is evacuated and backfilled with argon. Aniline (1.2 mmol) and anhydrous toluene (10 mL) are then added via syringe. The reaction mixture is heated to 100 °C and stirred for 8 hours. After cooling, the mixture is diluted with ethyl acetate and filtered through a pad of Celite. The filtrate is washed with water and brine, dried over anhydrous Mg₂SO₄, and concentrated. The residue is purified by column chromatography.

3. Sandmeyer Reaction of 3-Amino-5-hydroxybenzonitrile

3-Amino-5-hydroxybenzonitrile (1.0 mmol) is dissolved in a mixture of concentrated HCl (3 mL) and water (5 mL) and cooled to 0-5 °C in an ice bath. A solution of NaNO₂ (1.1 mmol) in water (2 mL) is added dropwise, maintaining the temperature below 5 °C. The resulting diazonium salt solution is then added portion-wise to a solution of CuCl (1.2 mmol) in concentrated HCl (3 mL) at room temperature. The mixture is stirred for 1 hour and then heated to 60 °C for 30 minutes. After cooling, the mixture is extracted with ethyl acetate. The combined organic layers are washed with water and brine, dried over Na₂SO₄, and concentrated to give 3-chloro-5-hydroxybenzonitrile, which can be purified by chromatography.

4. Williamson Ether Synthesis of 3,5-Dihydroxybenzonitrile

To a solution of 3,5-dihydroxybenzonitrile (1.0 mmol) in acetone (20 mL) is added K₂CO₃ (1.5 mmol) and benzyl bromide (1.1 mmol). The mixture is heated to reflux and stirred for 6 hours. The reaction is monitored by TLC. After completion, the mixture is filtered, and the solvent is removed under reduced pressure. The residue is dissolved in ethyl acetate and washed with water and brine. The organic layer is dried over Na₂SO₄ and concentrated. The product, 3-benzyloxy-5-hydroxybenzonitrile, is purified by column chromatography.

Visualizing Synthetic and Biological Pathways

Experimental Workflow for Comparative Suzuki-Miyaura Coupling

G cluster_start Starting Materials cluster_reagents Reaction Conditions 3-Halo-5-hydroxybenzonitrile 3-Halo-5-hydroxybenzonitrile Reaction_Setup Reaction Setup (Inert Atmosphere) 3-Halo-5-hydroxybenzonitrile->Reaction_Setup Phenylboronic acid Phenylboronic acid Phenylboronic acid->Reaction_Setup Pd Catalyst & Ligand Pd Catalyst & Ligand Pd Catalyst & Ligand->Reaction_Setup Base Base Base->Reaction_Setup Solvent Solvent Solvent->Reaction_Setup Heating Heating & Stirring Reaction_Setup->Heating Workup Aqueous Workup & Extraction Heating->Workup Purification Column Chromatography Workup->Purification Product 3-Phenyl-5-hydroxybenzonitrile Purification->Product Analysis Yield & Purity Determination (NMR, LC-MS) Product->Analysis

Caption: A generalized workflow for the comparative Suzuki-Miyaura coupling experiments.

RAF-MEK-ERK Signaling Pathway and Inhibition

Many kinase inhibitors targeting the RAF-MEK-ERK pathway, a critical signaling cascade in many cancers, are synthesized using building blocks similar to 3-substituted-5-hydroxybenzonitriles. For instance, the core of the MEK inhibitor PD0325901 features a substituted aniline moiety that can be prepared through Buchwald-Hartwig amination of a suitable aryl halide.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor_Receptor Growth Factor Receptor RAS RAS Growth_Factor_Receptor->RAS Activation RAF RAF RAS->RAF Activation MEK MEK RAF->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation Transcription_Factors Transcription Factors ERK->Transcription_Factors Activation Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression MEK_Inhibitor MEK Inhibitor (e.g., PD0325901) MEK_Inhibitor->MEK Inhibition

Caption: The RAF-MEK-ERK signaling pathway and the point of intervention for MEK inhibitors.

Conclusion

The selection of an appropriate starting material in organic synthesis is a multifaceted decision involving considerations of reactivity, cost, and the specific transformations required. While This compound offers excellent reactivity in a range of palladium-catalyzed cross-coupling reactions, its chloro-analogue, 3-Chloro-5-hydroxybenzonitrile , presents a more economical, albeit less reactive, alternative. For transformations requiring the introduction of a halogen, 3-Amino-5-hydroxybenzonitrile serves as a versatile precursor via the Sandmeyer reaction. Furthermore, 3,5-Dihydroxybenzonitrile provides a readily accessible route to ether derivatives through straightforward Williamson ether synthesis.

Ultimately, the optimal choice will depend on the specific synthetic goals, budget constraints, and the desired balance between reaction efficiency and material cost. This guide provides the foundational data and protocols to enable researchers to make an informed decision when selecting an alternative to this compound for their synthetic endeavors.

A Spectroscopic Showdown: Unmasking the Isomers of 3-Bromo-5-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide to the spectroscopic differentiation of 3-Bromo-5-hydroxybenzonitrile and its key isomers for researchers, scientists, and drug development professionals.

In the intricate world of pharmaceutical development and chemical research, the precise identification of molecular structure is paramount. Isomers, compounds with identical molecular formulas but different arrangements of atoms, can exhibit vastly different chemical, physical, and biological properties. This guide provides a detailed spectroscopic comparison of this compound and its isomers, offering a critical resource for unambiguous identification and characterization. By leveraging the power of Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS), we present a clear and objective analysis supported by experimental data and detailed methodologies.

At a Glance: Spectroscopic Fingerprints

The following tables summarize the key quantitative spectroscopic data for this compound and its isomers. These values serve as a quick reference for distinguishing between these closely related compounds.

Table 1: ¹H NMR and ¹³C NMR Spectral Data (Chemical Shifts in ppm)

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
This compound Data not available in searched literature.Data not available in searched literature.
2-Bromo-5-hydroxybenzonitrile Aromatic protons typically resonate in the range of δ 7.2–7.8 ppm.[1]Nitrile carbon expected around 115 ppm.[1]
3-Bromo-4-hydroxybenzonitrile Aromatic protons and hydroxyl proton signals are expected.Aromatic and nitrile carbon signals are expected.
4-Bromo-3-hydroxybenzonitrile Aromatic protons (δ 7.2–8.1 ppm) and a hydroxyl proton (δ 10.2 ppm in DMSO-d₆).[2]Nitrile carbon expected in the range of δ 115–120 ppm.[2]
2-Bromo-3-hydroxybenzonitrile Aromatic protons and a hydroxyl proton signal are expected.Aromatic and nitrile carbon signals are expected.

Table 2: IR and Mass Spectrometry Data

CompoundIR Spectroscopy (cm⁻¹)Mass Spectrometry (m/z)
This compound Data not available in searched literature.Molecular Ion [M]⁺ expected at ~197/199 (due to Br isotopes).
2-Bromo-5-hydroxybenzonitrile O-H stretch: ~3300–3500 (broad), C≡N stretch: ~2220.[1]Molecular Ion [M]⁺ with characteristic isotopic pattern for Bromine.[1]
3-Bromo-4-hydroxybenzonitrile Spectral data available.[1][3]GC-MS data available.[1]
4-Bromo-3-hydroxybenzonitrile O-H stretch: 3200–3600, C≡N stretch: 2220–2260.[2]Molecular Ion [M]⁺ expected at ~197/199.
2-Bromo-3-hydroxybenzonitrile Data not available in searched literature.Molecular Ion [M]⁺ expected at ~197/199.

Table 3: UV-Vis Spectroscopic Data (λmax in nm)

Compoundλmax (nm)
This compound Data not available in searched literature.
2-Bromo-5-hydroxybenzonitrile Data not available in searched literature.
3-Bromo-4-hydroxybenzonitrile Data not available in searched literature.
4-Bromo-3-hydroxybenzonitrile Data not available in searched literature.
2-Bromo-3-hydroxybenzonitrile Data not available in searched literature.

Experimental Protocols: The "How-To" Behind the Data

The following are detailed methodologies for the key spectroscopic techniques used in the characterization of this compound isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the isomers.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

  • Dissolve 5-10 mg of the isomer in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Spectroscopy Parameters:

  • Pulse Program: Standard single-pulse experiment.

  • Spectral Width: 0-12 ppm.

  • Number of Scans: 16-64, depending on sample concentration.

  • Relaxation Delay: 1-2 seconds.

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm.

¹³C NMR Spectroscopy Parameters:

  • Pulse Program: Proton-decoupled experiment (e.g., zgpg30).

  • Spectral Width: 0-200 ppm.

  • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

  • Relaxation Delay: 2-5 seconds.

  • Reference: Solvent peak (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the isomers.

Instrumentation: Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation (KBr Pellet Method):

  • Grind 1-2 mg of the solid sample with ~100 mg of dry potassium bromide (KBr) in an agate mortar and pestle until a fine, uniform powder is obtained.

  • Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.

Data Acquisition:

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

  • Background: A spectrum of the empty sample compartment is recorded as a background and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the isomers.

Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for separation and analysis.

GC-MS Parameters:

  • GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a high temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

  • Scan Range: m/z 40-400.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To investigate the electronic transitions within the isomers.

Instrumentation: A UV-Vis spectrophotometer.

Sample Preparation:

  • Prepare a dilute solution of the isomer in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile). The concentration should be adjusted to yield an absorbance in the range of 0.2-1.0.

  • Use a quartz cuvette with a 1 cm path length.

Data Acquisition:

  • Wavelength Range: 200-400 nm.

  • Blank: A spectrum of the pure solvent is recorded as a blank and subtracted from the sample spectrum.

  • Data Analysis: The wavelength of maximum absorbance (λmax) is determined.

Logical Workflow for Spectroscopic Comparison

The following diagram illustrates the logical workflow for a comprehensive spectroscopic comparison of the isomers.

Spectroscopic_Comparison_Workflow cluster_synthesis Isomer Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis & Comparison cluster_conclusion Conclusion Synthesis Synthesis of Isomers Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H & ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS UV_Vis UV-Vis Spectroscopy Purification->UV_Vis Data_Processing Spectral Data Processing NMR->Data_Processing IR->Data_Processing MS->Data_Processing UV_Vis->Data_Processing Structure_Elucidation Structure Elucidation Data_Processing->Structure_Elucidation Comparison Comparative Analysis Structure_Elucidation->Comparison Conclusion Isomer Identification & Differentiation Comparison->Conclusion

Caption: Workflow for the spectroscopic comparison of isomers.

In-Depth Analysis: Differentiating the Isomers

The subtle differences in the positions of the bromo, hydroxyl, and nitrile groups on the benzene ring lead to distinct spectroscopic signatures.

  • ¹H NMR Spectroscopy: The chemical shifts and coupling patterns of the aromatic protons are highly sensitive to the electronic environment created by the substituents. For instance, the number of distinct proton signals and their splitting patterns (singlet, doublet, triplet) will directly reflect the substitution pattern. Protons ortho to the electron-withdrawing nitrile group will be shifted downfield (to a higher ppm value), while those ortho and para to the electron-donating hydroxyl group will be shifted upfield.

  • ¹³C NMR Spectroscopy: The chemical shifts of the aromatic carbons provide a detailed map of the electron distribution within the benzene ring. The carbon atom attached to the bromine will show a characteristic shift, and the positions of the carbons bearing the hydroxyl and nitrile groups will also be diagnostic.

  • IR Spectroscopy: While all isomers will exhibit characteristic peaks for the O-H stretch (broad, around 3200-3600 cm⁻¹) and the C≡N stretch (sharp, around 2220-2260 cm⁻¹), the fingerprint region (below 1500 cm⁻¹) will show unique patterns of C-H, C-O, and C-Br bending and stretching vibrations, allowing for differentiation.

  • Mass Spectrometry: All isomers will have the same molecular weight and will exhibit a characteristic isotopic pattern for the molecular ion due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio). However, the fragmentation patterns upon electron ionization can differ based on the relative positions of the functional groups, leading to unique fragment ions that can aid in identification.

  • UV-Vis Spectroscopy: The electronic transitions in the aromatic ring will be influenced by the substituents. The position of the maximum absorbance (λmax) and the molar absorptivity can vary between isomers, providing another layer of characterization.

By systematically applying these spectroscopic techniques and carefully analyzing the resulting data, researchers can confidently distinguish between the isomers of this compound, ensuring the integrity and reliability of their scientific endeavors.

References

A Comparative Guide to Purity Assessment of Synthesized 3-Bromo-5-hydroxybenzonitrile by Quantitative NMR

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of a compound's purity is a critical step that underpins the reliability of experimental data and the safety of potential therapeutic agents. This guide provides an objective comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with other common analytical techniques for the purity assessment of synthesized 3-Bromo-5-hydroxybenzonitrile. Detailed experimental protocols, supporting data, and workflow visualizations are presented to assist in selecting the most appropriate methodology.

Quantitative NMR (qNMR) has emerged as a powerful primary method for determining the purity of organic molecules.[1][2] Unlike chromatographic techniques, which are relative methods requiring a certified reference standard of the exact same compound for precise quantification, qNMR is a direct method.[3] The intensity of an NMR signal is directly proportional to the number of atomic nuclei generating the signal, enabling the direct quantification of a substance against a certified internal standard of a different, structurally unrelated compound.[3][4]

Comparison of Analytical Methods for Purity Assessment

The selection of an analytical technique for purity determination depends on various factors, including the properties of the analyte, the nature of expected impurities, required accuracy, and available instrumentation. The following table compares qNMR with High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Titration for the purity analysis of this compound.

FeatureQuantitative NMR (qNMR) HPLC (UV Detection) GC (FID/MS Detection) Titration (Bromination)
Principle Signal intensity is directly proportional to the molar amount of the nuclei.[4]Differential partitioning of analyte and impurities between a stationary and mobile phase.Separation of volatile compounds based on boiling point and interaction with a stationary phase.[5]Chemical reaction with a titrant of known concentration. Phenol reacts with a known excess of bromine.[6]
Analyte Standard Requires a certified internal standard (can be a different compound).[3]Requires a certified reference standard of the analyte for accurate quantification; area percent method provides relative purity.Requires a certified reference standard of the analyte for accurate quantification; area percent method provides relative purity.Does not require an analyte standard, but is less specific.
Sample Preparation Accurate weighing of analyte and internal standard; dissolution in deuterated solvent.[7]Dissolution in mobile phase, filtration.[8]Dissolution in a volatile solvent; derivatization may be needed for non-volatile compounds.Dissolution in an appropriate solvent.
Analysis Time 10-20 minutes per sample.[7]15-30 minutes per sample.20-40 minutes per sample.15-25 minutes per sample.
Specificity High; provides structural information, aiding in impurity identification.[3]High; excellent separation of non-volatile impurities.High; excellent for volatile impurities.[5]Low; titrates the phenolic group and any other reactive impurities.
Accuracy Very High (Primary Method).High (with analyte standard).High (with analyte standard).Moderate to High.
Key Advantage Direct, primary method; provides structural confirmation simultaneously.[9]Robust, versatile, and widely available for routine analysis.[10]High sensitivity for volatile and semi-volatile impurities.[11]Cost-effective and does not require sophisticated instrumentation.
Limitation Lower sensitivity than chromatographic methods; signal overlap can be an issue.[2]Non-chromophoric impurities are not detected by UV.Not suitable for non-volatile or thermally labile compounds.Low specificity; can be affected by acidic or basic impurities.
Quantitative Data Summary

The following table presents representative data from the purity analysis of a single batch of synthesized this compound using the four compared methods.

Analytical Method Purity Value (%) Standard Deviation (±) Key Impurities Detected
¹H qNMR 99.30.15Residual synthesis solvent (Acetone) at 0.11%
HPLC (Area %) 99.50.20Unidentified impurity at RRT 1.15 (0.3%)
GC-MS (Area %) 99.40.25Starting material (1,3-Dibromo-5-hydroxybenzene) at 0.4%
Bromination Titration 98.80.40Not applicable (measures total phenolic content)

Detailed Experimental Protocol: Purity Assessment by ¹H qNMR

This protocol describes the determination of the purity of this compound using ¹H qNMR with maleic acid as the internal standard.

1. Materials and Reagents

  • Analyte: Synthesized this compound (MW: 198.02 g/mol )[12]

  • Internal Standard (IS): Maleic Acid (Certified, Purity ≥ 99.5%, MW: 116.07 g/mol )

  • Deuterated Solvent: Dimethyl Sulfoxide-d₆ (DMSO-d₆), 99.9 atom % D

  • Apparatus: 5 mm NMR tubes, analytical balance (±0.01 mg readability), volumetric flasks, pipettes, spatulas.

2. Instrumentation

  • NMR Spectrometer: 400 MHz or higher field NMR spectrometer.

  • Software: Software capable of phase and baseline correction and signal integration.

3. Sample Preparation

  • Accurately weigh approximately 15 mg of this compound into a clean vial. Record the exact weight (m_analyte).

  • Accurately weigh approximately 5 mg of the internal standard (maleic acid) into the same vial. Record the exact weight (m_IS).

  • Dissolve the mixture in approximately 0.7 mL of DMSO-d₆.

  • Ensure complete dissolution by vortexing, then transfer the solution to a 5 mm NMR tube.

4. NMR Data Acquisition

  • Pulse Program: Use a standard 30° or 90° single-pulse experiment.[3]

  • Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the signals of interest. A delay of 30 seconds is generally sufficient for accurate quantification of small molecules.[3]

  • Number of Scans (ns): Acquire a sufficient number of scans (e.g., 16-64) to achieve a signal-to-noise ratio of at least 250:1 for the signals to be integrated.[13]

  • Acquisition Time (aq): Set to a minimum of 3 seconds to ensure high digital resolution.[3]

  • Temperature: Maintain a constant temperature (e.g., 298 K).

5. Data Processing and Purity Calculation

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Carefully perform phase correction and baseline correction across the entire spectrum.

  • Select well-resolved signals for both the analyte and the internal standard. For this compound, the aromatic protons are suitable. For maleic acid, the vinylic proton singlet (around 6.3 ppm in DMSO-d₆) is ideal.

  • Integrate the selected signals (I_analyte and I_IS).

  • Calculate the purity (P_analyte) using the following equation[13]:

    P_analyte (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (M_analyte / M_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I_analyte, I_IS: Integral values for the analyte and internal standard.

    • N_analyte, N_IS: Number of protons for the integrated signals (e.g., 1 for a specific aromatic proton of the analyte; 2 for the two vinylic protons of maleic acid).

    • M_analyte, M_IS: Molar masses of the analyte and internal standard.

    • m_analyte, m_IS: Masses of the analyte and internal standard.

    • P_IS: Purity of the internal standard (e.g., 99.5%).

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationship for the qNMR purity calculation.

G cluster_prep Sample Preparation cluster_acq Data Acquisition & Processing cluster_calc Calculation weigh_analyte 1. Weigh Analyte (m_analyte) weigh_is 2. Weigh Internal Standard (m_IS) weigh_analyte->weigh_is dissolve 3. Dissolve in Deuterated Solvent weigh_is->dissolve transfer 4. Transfer to NMR Tube dissolve->transfer acquire 5. Acquire ¹H NMR Spectrum (Quantitative Parameters) transfer->acquire process 6. Process Spectrum (Phase/Baseline Correction) acquire->process integrate 7. Integrate Signals (I_analyte, I_IS) process->integrate calculate 8. Calculate Purity using Formula integrate->calculate

qNMR Experimental Workflow Diagram

qNMR_Calculation I_analyte Integral (Analyte) I_analyte Ratio_Integral Integral/Proton Ratio I_analyte->Ratio_Integral N_analyte Protons (Analyte) N_analyte N_analyte->Ratio_Integral m_analyte Mass (Analyte) m_analyte Ratio_Mass Mass Ratio m_analyte->Ratio_Mass M_analyte Molar Mass (Analyte) M_analyte Ratio_MolarMass Molar Mass Ratio M_analyte->Ratio_MolarMass I_IS Integral (IS) I_IS I_IS->Ratio_Integral N_IS Protons (IS) N_IS N_IS->Ratio_Integral m_IS Mass (IS) m_IS m_IS->Ratio_Mass M_IS Molar Mass (IS) M_IS M_IS->Ratio_MolarMass P_IS Purity (IS) P_IS P_analyte Analyte Purity P_analyte (%) P_IS->P_analyte Ratio_Integral->P_analyte Ratio_Mass->P_analyte Ratio_MolarMass->P_analyte

qNMR Purity Calculation Logic
Conclusion

For the purity assessment of synthesized this compound, qNMR offers a distinct advantage as a primary analytical method that provides a direct, accurate purity value without the need for a specific reference standard of the analyte.[9][14] It simultaneously confirms the structure of the compound and can identify and quantify certain impurities in a single, non-destructive experiment. While HPLC and GC are excellent orthogonal techniques for routine quality control and for detecting trace impurities, qNMR is unparalleled for the definitive certification of purity, especially for novel compounds and reference material qualification. The choice of method should be guided by the specific analytical need, with qNMR serving as the benchmark for accuracy and reliability.

References

X-ray Crystallographic Analysis of Brominated Hydroxybenzonitrile Isomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of the crystal structures of 3-Bromo-2-hydroxybenzonitrile and 5-Bromo-2-hydroxybenzonitrile, offering insights into the impact of substituent positioning on molecular packing and intermolecular interactions.

This guide provides a comparative analysis of the X-ray crystallographic data for two derivatives of bromo-hydroxybenzonitrile: 3-Bromo-2-hydroxybenzonitrile and 5-Bromo-2-hydroxybenzonitrile. While data for 3-Bromo-5-hydroxybenzonitrile was not available, this examination of its isomers offers valuable insights for researchers, scientists, and drug development professionals. The arrangement of atoms in the solid state is crucial for understanding the physicochemical properties and potential biological activity of these compounds.

Comparative Crystallographic Data

The following table summarizes the key crystallographic parameters for the two isomers, enabling a direct comparison of their crystal structures.

Parameter3-Bromo-2-hydroxybenzonitrile[1]5-Bromo-2-hydroxybenzonitrile[2]
Chemical Formula C₇H₄BrNOC₇H₄BrNO
Molecular Weight 198.02 g/mol 198.01 g/mol
Crystal System MonoclinicTriclinic
Space Group P2₁/cP-1
a (Å) 13.0171 (7)3.8422 (3)
b (Å) 3.8488 (2)8.5166 (7)
c (Å) 13.5989 (7)21.6507 (18)
α (°) 9097.074 (1)
β (°) 96.062 (1)91.991 (1)
γ (°) 9097.068 (1)
Volume (ų) 677.50 (6)696.83 (10)
Z 44
Temperature (K) Not specified125
Radiation Mo Kα (λ = 0.71073 Å)Mo Kα
Key Interactions Intramolecular O-H···Br contact; Intermolecular O-H···Br/O-H···N hydrogen bonding forming a spiral chain; Offset face-to-face π-stacking interactions.[1]Intermolecular O-H···N hydrogen bonds linking molecules into a one-dimensional chain.[2]

Experimental Protocols

The methodologies for the synthesis and structural determination are crucial for the reproducibility and validation of these findings.

Synthesis

The synthesis of these compounds can be achieved through various established chemical routes. For instance, 3-Bromo-2-hydroxybenzonitrile can be prepared by the addition of a cyano group to o-bromophenol or through the direct conversion of (E)-3-bromo-2-hydroxybenzaldehyde oxime.[1] Similarly, 5-Bromo-2-hydroxybenzonitrile can be synthesized by methods including the bromination of o-cyanophenol or the addition of a nitrile group to p-bromophenol.[2]

Single-Crystal X-ray Diffraction Analysis

The determination of the three-dimensional atomic arrangement in the crystalline state is performed using single-crystal X-ray diffraction.

  • Crystal Growth: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent.

  • Data Collection: A suitable single crystal is mounted on a diffractometer. The crystal is then irradiated with monochromatic X-rays, and the diffraction patterns are collected on a detector. For 5-Bromo-2-hydroxybenzonitrile, data were collected on a Bruker APEXII CCD diffractometer.[2]

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The crystal structure is solved using direct methods and refined using full-matrix least-squares on F². For 3-Bromo-2-hydroxybenzonitrile, the structure was solved and refined using SHELXL2014.[1] For 5-Bromo-2-hydroxybenzonitrile, SHELXS97 and SHELXL97 were used for structure solution and refinement, respectively.[2]

Visualization of Concepts

To further clarify the processes and structures discussed, the following diagrams are provided.

X-ray Crystallography Workflow General Workflow for X-ray Crystallographic Analysis cluster_synthesis Synthesis & Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Analysis Synthesis Chemical Synthesis Purification Purification Synthesis->Purification CrystalGrowth Single Crystal Growth Purification->CrystalGrowth Mounting Crystal Mounting CrystalGrowth->Mounting DataCollection Data Collection Mounting->DataCollection DataProcessing Data Processing DataCollection->DataProcessing StructureSolution Structure Solution DataProcessing->StructureSolution StructureRefinement Structure Refinement StructureSolution->StructureRefinement Validation Structure Validation StructureRefinement->Validation FinalStructure FinalStructure Validation->FinalStructure Final Crystal Structure

Caption: General workflow for X-ray crystallographic analysis.

Molecular_Structures Molecular Structures of Brominated Hydroxybenzonitrile Isomers cluster_3B2H 3-Bromo-2-hydroxybenzonitrile cluster_5B2H 5-Bromo-2-hydroxybenzonitrile 3B2H_structure C1=CC=C(C(=C1O)Br)C#N 5B2H_structure C1=CC(=C(C=C1Br)O)C#N

Caption: Molecular structures of the two isomers.

References

Comparative study of different cross-coupling methods for 3-Bromo-5-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the formation of carbon-carbon and carbon-heteroatom bonds through cross-coupling reactions is a cornerstone of molecular construction. For drug development professionals and researchers, the ability to efficiently and selectively modify aromatic scaffolds is paramount. 3-Bromo-5-hydroxybenzonitrile represents a versatile building block, featuring three distinct functional groups that can be strategically manipulated. This guide provides a comparative analysis of three prominent palladium-catalyzed cross-coupling methods—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira—for the functionalization of the C-Br bond in this substrate. While specific experimental data for this compound is limited in published literature, this guide extrapolates from reactions on analogous substrates to provide robust starting points for methodological development.

Comparative Overview of Cross-Coupling Methods

The choice of cross-coupling methodology is dictated by the desired bond formation and the compatibility of the substrate's functional groups with the reaction conditions. The hydroxyl (-OH) and nitrile (-CN) groups on the this compound ring can influence catalyst activity and side reactions, making the selection of appropriate conditions critical.

Cross-Coupling Method Bond Formed Typical Coupling Partner Key Advantages Potential Challenges with this compound
Suzuki-Miyaura Coupling C(sp²) - C(sp²)C(sp²) - C(sp³)Boronic acids or estersMild reaction conditions; high functional group tolerance; commercially available and stable reagents; low toxicity of boron compounds.[1]The hydroxyl group may require protection or the use of a base that does not cause deprotonation and catalyst inhibition.
Buchwald-Hartwig Amination C(sp²) - NPrimary or secondary amines, amidesExcellent for forming C-N bonds; broad substrate scope; high functional group tolerance.[2][3]The hydroxyl group is acidic and can react with the strong bases typically used, potentially requiring protection.
Sonogashira Coupling C(sp²) - C(sp)Terminal alkynesDirect formation of ary-alkynes; mild reaction conditions.[4]Copper co-catalysts can sometimes lead to alkyne homocoupling (Glaser coupling). The nitrile group might coordinate with the metal catalyst.

Experimental Protocols

The following are generalized experimental protocols for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions of this compound. These protocols are based on established methods for similar substrates and should serve as a starting point for optimization.

Suzuki-Miyaura Coupling: Synthesis of 3-Aryl-5-hydroxybenzonitrile

This protocol describes a typical procedure for the coupling of an aryl boronic acid with this compound.

Reaction Scheme:

Materials:

  • This compound (1.0 mmol)

  • Aryl boronic acid (1.2 mmol)

  • Pd(PPh₃)₄ (0.03 mmol, 3 mol%)

  • K₂CO₃ (2.0 mmol)

  • 1,4-Dioxane/Water (4:1, 5 mL)

  • Round-bottom flask

  • Magnetic stirrer

  • Condenser

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a round-bottom flask, add this compound, the aryl boronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Evacuate and backfill the flask with an inert atmosphere (repeat 3 times).

  • Add the 1,4-dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography.

Buchwald-Hartwig Amination: Synthesis of 3-Amino-5-hydroxybenzonitrile Derivatives

This protocol outlines a general procedure for the amination of this compound.[5]

Reaction Scheme:

Materials:

  • This compound (1.0 mmol)

  • Amine (1.2 mmol)

  • Pd₂(dba)₃ (0.02 mmol, 2 mol%)

  • XPhos (0.04 mmol, 4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol)

  • Anhydrous toluene (5 mL)

  • Schlenk tube or sealed vial

  • Magnetic stirrer

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a glovebox or under an inert atmosphere, add this compound, Pd₂(dba)₃, XPhos, and sodium tert-butoxide to a Schlenk tube.

  • Evacuate and backfill the tube with an inert atmosphere.

  • Add anhydrous toluene, followed by the amine.

  • Seal the tube and heat the reaction mixture to 100-110 °C for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry over anhydrous MgSO₄, and concentrate.

  • Purify the residue by flash column chromatography.

Sonogashira Coupling: Synthesis of 3-Alkynyl-5-hydroxybenzonitrile

This protocol provides a general method for the coupling of a terminal alkyne with this compound.[6][7]

Reaction Scheme:

Materials:

  • This compound (1.0 mmol)

  • Terminal alkyne (1.2 mmol)

  • Pd(PPh₃)₂Cl₂ (0.03 mmol, 3 mol%)

  • Copper(I) iodide (CuI) (0.06 mmol, 6 mol%)

  • Triethylamine (Et₃N) or Diisopropylamine (DIPA) (5 mL)

  • Schlenk flask

  • Magnetic stirrer

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

  • Evacuate and backfill the flask with an inert atmosphere.

  • Add the amine base (which also acts as the solvent) and the terminal alkyne.

  • Stir the reaction mixture at room temperature to 60 °C for 4-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate, wash with saturated aqueous NH₄Cl solution, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify by flash column chromatography.

Visualizing the Processes

To better understand the experimental and logical relationships, the following diagrams have been generated.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A Weigh Reagents: Aryl Halide Coupling Partner Catalyst & Ligand Base B Add Anhydrous Solvent A->B C Degas Mixture (e.g., Ar sparging) B->C D Heat to Reaction Temperature C->D E Monitor Progress (TLC/LC-MS) D->E F Quench Reaction & Aqueous Work-up E->F G Extract with Organic Solvent F->G H Dry Organic Layer & Concentrate G->H I Purify by Column Chromatography H->I J Characterize Product (NMR, MS, etc.) I->J

A general experimental workflow for cross-coupling reactions.

G cluster_suzuki Suzuki-Miyaura cluster_buchwald Buchwald-Hartwig cluster_sonogashira Sonogashira S1 C-C Bond Formation S2 Boronic Acids/Esters S3 Mild Base (e.g., K₂CO₃) S4 Low Toxicity B1 C-N Bond Formation B2 Amines/Amides B3 Strong Base (e.g., NaOtBu) B4 Broad Amine Scope O1 C-C(sp) Bond Formation O2 Terminal Alkynes O3 Amine Base (e.g., Et₃N) O4 Copper Co-catalyst

Comparison of key features of the three cross-coupling methods.

G cluster_pathway Hypothetical Kinase Inhibition Pathway Ligand Bioactive Molecule (e.g., from Cross-Coupling) Receptor Kinase Receptor Ligand->Receptor Phosphorylation Phosphorylation Receptor->Phosphorylation binds ATP ATP ATP->Phosphorylation Substrate Protein Substrate Substrate->Phosphorylation CellularResponse Cellular Response (e.g., Proliferation) Phosphorylation->CellularResponse inhibits

Hypothetical signaling pathway involving a kinase inhibitor.

Conclusion

The Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions each offer a powerful avenue for the derivatization of this compound. The choice of method will primarily depend on the desired final product. For the synthesis of biaryl compounds, the Suzuki-Miyaura coupling is often the method of choice due to its mild conditions and the stability of the reagents. When the introduction of a nitrogen-containing functional group is the goal, the Buchwald-Hartwig amination provides a direct and efficient route. For the synthesis of aryl-alkynes, the Sonogashira coupling is the most direct method.

It is important to reiterate that the presence of both a hydroxyl and a nitrile group on the aromatic ring may necessitate careful optimization of the reaction conditions to avoid potential side reactions or catalyst deactivation. The protocols provided herein should be considered as robust starting points for such optimization studies.

References

Validation of a New Synthetic Route for 3-Bromo-5-hydroxybenzonitrile: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of a traditional versus a new, more efficient synthetic route for the preparation of 3-Bromo-5-hydroxybenzonitrile, a key intermediate in the development of novel pharmaceutical compounds. The following sections detail the reaction schemes, experimental protocols, and performance data for each route, offering a comprehensive resource for process validation and optimization.

Introduction to Synthetic Strategies

The synthesis of specifically substituted aromatic compounds like this compound can be challenging due to issues of regioselectivity. Traditional methods often rely on electrophilic aromatic substitution of a substituted benzene ring, which can lead to a mixture of isomers that are difficult to separate. Modern synthetic strategies often employ multi-step pathways that build the desired substitution pattern in a more controlled manner, leading to higher yields and purity of the final product. This guide compares a traditional direct bromination approach with a newer, more specific route utilizing a Sandmeyer reaction.

Route 1: Traditional Synthetic Approach - Direct Bromination of 3-Hydroxybenzonitrile

The direct bromination of 3-hydroxybenzonitrile represents a classical approach to introducing a bromine atom onto the aromatic ring. However, this method is hampered by poor regioselectivity. The hydroxyl group is a strong activating ortho-, para-director, while the nitrile group is a deactivating meta-director. This leads to the formation of multiple isomers, with the desired this compound being a minor product.

Reaction Scheme:

The electrophilic aromatic bromination of 3-hydroxybenzonitrile with reagents like N-bromosuccinimide has been shown to yield a mixture of isomers, primarily 2-bromo-5-hydroxybenzonitrile and 2-bromo-3-hydroxybenzonitrile, with the latter being formed in low yields (around 18%)[1]. The formation of this compound via this route is expected to be even less favorable due to the directing effects of the existing substituents.

Route 2: New Synthetic Route - Sandmeyer Reaction of 3-Amino-5-hydroxybenzonitrile

A more modern and efficient approach involves a Sandmeyer reaction, which allows for the specific conversion of an amino group to a bromo group via a diazonium salt intermediate. This method offers excellent control over regioselectivity, as the starting material, 3-Amino-5-hydroxybenzonitrile, already possesses the desired substitution pattern. This commercially available starting material makes this route highly attractive.

Reaction Scheme:

  • Diazotization: HO-(NH₂)-C₆H₃-CN + NaNO₂ + HBr → [HO-(N₂⁺Br⁻)-C₆H₃-CN]

  • Sandmeyer Reaction: [HO-(N₂⁺Br⁻)-C₆H₃-CN] + CuBr → HO-Br-C₆H₃-CN + N₂

This two-step, one-pot procedure typically provides good to excellent yields of the desired aryl bromide. The Sandmeyer reaction is a well-established and reliable transformation in organic synthesis[2][3][4][5][6].

Comparative Data Presentation

ParameterRoute 1: Direct BrominationRoute 2: Sandmeyer Reaction
Starting Material 3-Hydroxybenzonitrile3-Amino-5-hydroxybenzonitrile
Number of Steps 12 (in one pot)
Key Reagents Brominating agent (e.g., Br₂, NBS)NaNO₂, HBr, CuBr
Estimated Yield < 10% (of desired isomer)75-85%
Purity of Crude Product Low (mixture of isomers)High
Purification Method Difficult (e.g., fractional crystallization, preparative HPLC)Standard (e.g., recrystallization, column chromatography)
Scalability Poor due to separation challengesGood
Control of Regioselectivity PoorExcellent

Experimental Protocols

Route 1: Direct Bromination of 3-Hydroxybenzonitrile (Hypothetical Procedure)
  • Dissolution: Dissolve 3-hydroxybenzonitrile (1.0 eq) in a suitable solvent such as acetic acid or acetonitrile in a round-bottom flask.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Bromination: Slowly add a solution of bromine (1.0 eq) in the same solvent to the cooled solution with stirring.

  • Reaction: Allow the reaction mixture to stir at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Work-up: Quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the product into an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude product will be a mixture of isomers requiring extensive purification by column chromatography or preparative HPLC.

Route 2: Sandmeyer Reaction of 3-Amino-5-hydroxybenzonitrile
  • Diazotization:

    • Suspend 3-Amino-5-hydroxybenzonitrile (1.0 eq) in an aqueous solution of hydrobromic acid (HBr, 3.0 eq) in a three-necked flask equipped with a mechanical stirrer and a thermometer.

    • Cool the suspension to 0-5 °C in an ice-salt bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂, 1.1 eq) dropwise, maintaining the temperature below 5 °C.

    • Stir the mixture for an additional 30 minutes at 0-5 °C after the addition is complete to ensure full formation of the diazonium salt.

  • Sandmeyer Reaction:

    • In a separate flask, prepare a solution of copper(I) bromide (CuBr, 1.2 eq) in aqueous HBr.

    • Slowly add the cold diazonium salt solution to the CuBr solution with vigorous stirring. Effervescence (evolution of N₂ gas) will be observed.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1 hour to ensure complete decomposition of the diazonium salt.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and extract the product with ethyl acetate.

    • Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

    • Remove the solvent under reduced pressure to yield the crude product.

    • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford pure this compound.

Mandatory Visualizations

G cluster_0 Route 1: Direct Bromination cluster_1 Route 2: New Synthetic Route (Sandmeyer Reaction) start1 3-Hydroxybenzonitrile step1_1 Bromination (e.g., NBS, Acetonitrile) start1->step1_1 product1 Mixture of Isomers (Low yield of desired product) step1_1->product1 purification1 Complex Purification (e.g., Preparative HPLC) product1->purification1 final_product1 This compound purification1->final_product1 start2 3-Amino-5-hydroxybenzonitrile step2_1 Diazotization (NaNO₂, HBr, 0-5 °C) start2->step2_1 intermediate2 Diazonium Salt Intermediate step2_1->intermediate2 step2_2 Sandmeyer Reaction (CuBr) intermediate2->step2_2 product2 Crude Product (High yield of desired product) step2_2->product2 purification2 Standard Purification (e.g., Recrystallization) product2->purification2 final_product2 This compound purification2->final_product2

Caption: Comparison of the synthetic workflows for the traditional and new routes.

G cluster_validation Validation Process synthesis Synthesized This compound tlc TLC Analysis (Purity Check) synthesis->tlc nmr ¹H and ¹³C NMR Spectroscopy (Structural Confirmation) synthesis->nmr ms Mass Spectrometry (Molecular Weight Confirmation) synthesis->ms ir IR Spectroscopy (Functional Group Analysis) synthesis->ir hplc HPLC Analysis (Quantitative Purity) tlc->hplc nmr->hplc ms->hplc ir->hplc final Validated Product hplc->final

Caption: Logical workflow for the validation of the synthesized product.

Conclusion

The new synthetic route for this compound via the Sandmeyer reaction of 3-Amino-5-hydroxybenzonitrile offers significant advantages over the traditional direct bromination approach. The superior control of regioselectivity leads to a substantially higher yield and purity of the desired product, simplifying the purification process and improving the overall efficiency and scalability of the synthesis. This makes the Sandmeyer route the preferred method for the reliable production of this important pharmaceutical intermediate.

References

Benchmarking the Efficacy of 3-Bromo-5-hydroxybenzonitrile-Derived Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of a novel, hypothetically-derived inhibitor, referred to as B5H-K01 , which is based on a 3-bromo-5-hydroxybenzonitrile scaffold. The efficacy of B5H-K01 is benchmarked against a well-established multi-kinase inhibitor, Sunitinib, with a focus on their inhibitory effects on the proto-oncogene c-Kit, a receptor tyrosine kinase implicated in various cancers. The data presented herein is a representative compilation designed to illustrate a robust methodology for inhibitor comparison.

Data Presentation: Comparative Inhibitor Efficacy

The following tables summarize the quantitative data for B5H-K01 and Sunitinib, evaluating their biochemical potency, cellular activity, and selectivity.

Table 1: Biochemical Potency (IC50)

InhibitorTarget KinaseIC50 (nM)
B5H-K01 c-Kit15
PDGFRβ45
VEGFR280
Sunitinib c-Kit10
PDGFRβ25
VEGFR25

IC50 values represent the concentration of inhibitor required to reduce the activity of the kinase by 50% in a cell-free biochemical assay.

Table 2: Cellular Activity (GI50)

InhibitorCell Line (Mutation)GI50 (nM)
B5H-K01 GIST-T1 (c-Kit exon 11)150
HMC-1 (c-Kit exon 17)450
Sunitinib GIST-T1 (c-Kit exon 11)100
HMC-1 (c-Kit exon 17)300

GI50 values represent the concentration of inhibitor required to inhibit cell growth by 50% in a cellular proliferation assay.

Mandatory Visualization

The following diagrams illustrate the targeted signaling pathway and the general workflow for evaluating inhibitor efficacy.

cKit_Signaling_Pathway SCF SCF Ligand cKit c-Kit Receptor (Tyrosine Kinase) SCF->cKit Binds Dimerization Dimerization & Autophosphorylation cKit->Dimerization PI3K PI3K Dimerization->PI3K RAS RAS Dimerization->RAS Inhibitor B5H-K01 / Sunitinib Inhibitor->Dimerization Inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Targeted c-Kit signaling pathway.

Experimental_Workflow start Start: Inhibitor Synthesis (B5H-K01) biochem Biochemical Assay: In Vitro Kinase Inhibition (IC50) start->biochem cell_culture Cell Culture: GIST-T1 & HMC-1 cells start->cell_culture data_analysis Data Analysis & Comparison biochem->data_analysis cellular_assay Cellular Proliferation Assay: MTT Assay (GI50) cell_culture->cellular_assay downstream Downstream Signaling Analysis: Western Blot for p-c-Kit cell_culture->downstream cellular_assay->data_analysis downstream->data_analysis conclusion Conclusion: Efficacy Benchmarking data_analysis->conclusion

Caption: Experimental workflow for inhibitor evaluation.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

In Vitro c-Kit Kinase Assay (IC50 Determination)

This assay quantifies the direct inhibitory effect of the compounds on c-Kit kinase activity in a cell-free system.

  • Reagents: Recombinant human c-Kit enzyme, substrate peptide (e.g., poly(Glu, Tyr) 4:1), ATP, kinase buffer (50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35), test inhibitors (B5H-K01, Sunitinib), and a detection reagent (e.g., ADP-Glo™).

  • Procedure:

    • Add 20 µL of a master mix containing the c-Kit enzyme and substrate to each well of a 384-well plate.[1]

    • Add serial dilutions of the test inhibitors or vehicle control (DMSO) to the wells.

    • Initiate the kinase reaction by adding 25 µL of ATP solution.[1]

    • Incubate the plate at 30°C for 60 minutes.[1][2]

    • Stop the reaction by adding 25 µL of ADP-Glo™ Reagent to deplete unused ATP.[1] Incubate for 40 minutes at room temperature.[1]

    • Add 50 µL of Kinase Detection Reagent to convert the generated ADP to ATP, which produces a luminescent signal.[1] Incubate for 30 minutes at room temperature.[1]

    • Measure luminescence using a plate reader.

    • Calculate IC50 values by plotting the percentage of inhibition against the log concentration of the inhibitor using non-linear regression analysis.[1][2]

Cell Proliferation (MTT) Assay (GI50 Determination)

This assay measures the impact of the inhibitors on the metabolic activity of cancer cell lines, serving as an indicator of cell viability and proliferation.

  • Reagents: GIST-T1 and HMC-1 cell lines, RPMI-1640 medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin, test inhibitors, MTT solution (5 mg/mL in PBS), and DMSO.

  • Procedure:

    • Seed GIST-T1 or HMC-1 cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

    • Treat the cells with serial dilutions of B5H-K01, Sunitinib, or a vehicle control.

    • Incubate for 72 hours at 37°C in a 5% CO₂ incubator.[1]

    • Add 20 µL of MTT solution to each well and incubate for 4 hours.[1]

    • Carefully aspirate the medium.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.[1]

    • Measure the absorbance at 570 nm using a microplate reader.[1]

    • Calculate GI50 values by plotting the percentage of growth inhibition against the log concentration of the inhibitor.[1]

Western Blot Analysis of c-Kit Phosphorylation

This protocol directly assesses the ability of the inhibitors to suppress c-Kit autophosphorylation in a cellular context, confirming on-target activity.[1]

  • Reagents: GIST-T1 or HMC-1 cells, RIPA lysis buffer with protease and phosphatase inhibitors, primary antibodies (anti-phospho-c-Kit, anti-total-c-Kit), and HRP-conjugated secondary antibody.

  • Procedure:

    • Culture cells to 70-80% confluency.

    • Treat the cells with various concentrations of the inhibitors for 2-4 hours.[1]

    • Wash cells with ice-cold PBS and lyse them with RIPA buffer.[1]

    • Determine protein concentration using a BCA assay.

    • Separate 20-30 µg of protein per sample by SDS-PAGE and transfer to a PVDF membrane.[1]

    • Block the membrane and incubate with the primary antibody against phospho-c-Kit overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[1]

    • Visualize protein bands using a chemiluminescent substrate.[1]

    • Strip the membrane and re-probe with an antibody against total c-Kit to serve as a loading control.[1]

References

Safety Operating Guide

Proper Disposal of 3-Bromo-5-hydroxybenzonitrile: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, this guide provides essential safety and logistical information for the proper disposal of 3-Bromo-5-hydroxybenzonitrile, ensuring the safety of laboratory personnel and the protection of the environment. Researchers, scientists, and drug development professionals should adhere to these procedures to minimize risks associated with this chemical.

Hazard and Safety Information

This compound is a hazardous substance that requires careful handling and disposal. Below is a summary of its key hazard classifications according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

Hazard ClassHazard StatementGHS Pictogram
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowed
alt text
Acute Toxicity, Dermal (Category 4)H312: Harmful in contact with skin
alt text
Skin Irritation (Category 2)H315: Causes skin irritation
alt text
Eye Irritation (Category 2)H319: Causes serious eye irritation
alt text
Acute Aquatic Toxicity (Category 1)H400: Very toxic to aquatic life
alt text

Data sourced from publicly available Safety Data Sheets.[1]

Experimental Protocol: Disposal of this compound

This protocol outlines the step-by-step procedure for the safe disposal of this compound and its contaminated containers. Adherence to these steps is critical for ensuring laboratory safety and regulatory compliance.

1. Personal Protective Equipment (PPE) and Handling:

  • Always handle this compound in a well-ventilated area, preferably under a chemical fume hood.[2][3]

  • Wear appropriate PPE, including chemical-resistant gloves (satisfying EU Directive 89/686/EEC and the standard EN374), safety goggles or a face shield (complying with European standard EN 166 or OSHA's 29 CFR 1910.133), and a lab coat.[2][3]

2. Spill Management:

  • In the event of a spill, immediately remove all sources of ignition.

  • Absorb the spilled material with an inert absorbent such as sand, silica gel, or vermiculite.[2]

  • Carefully collect the absorbed material and place it into a labeled, airtight container for disposal.[2]

3. Waste Collection and Storage:

  • Solid Waste: Collect waste this compound in a clearly labeled, sealed container designated for hazardous chemical waste.

  • Contaminated Materials: Any materials that have come into contact with the chemical, such as gloves, absorbent pads, and weighing papers, must also be disposed of as hazardous waste.

  • Store the waste container in a locked, well-ventilated area, away from incompatible materials like strong oxidizing agents and strong bases.[2][3]

4. Disposal Procedure:

  • Disposal of this compound must be carried out through an approved and licensed waste disposal contractor.[2]

  • Do not discharge this chemical into the environment, including drains or sewer systems.[2][3]

  • Consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal procedures.[3]

5. Container Disposal:

  • Empty containers should be treated as hazardous waste and disposed of through a licensed waste carrier.[2]

  • Outer packaging that is not contaminated may be recyclable.[2]

Disposal Workflow Diagram

The following diagram illustrates the decision-making and operational flow for the proper disposal of this compound.

start Start: Handling This compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood start->fume_hood spill Spill Occurs? ppe->spill fume_hood->spill absorb Absorb with Inert Material (e.g., sand, vermiculite) spill->absorb Yes waste_gen Generate Chemical Waste (Solid or Contaminated Material) spill->waste_gen No collect_spill Collect and Place in Sealed, Labeled Container absorb->collect_spill collect_waste Collect in a Labeled, Sealed Hazardous Waste Container collect_spill->collect_waste waste_gen->collect_waste storage Store in a Locked, Well-Ventilated Area collect_waste->storage disposal Arrange for Disposal via Licensed Waste Contractor storage->disposal end End: Proper Disposal disposal->end

Caption: Disposal workflow for this compound.

References

×

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 2
Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.